1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Description
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Properties
IUPAC Name |
(4-hexoxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-8-9-10-11-12-22-18-14(2)13-17(15(3)16(18)4)23-19(21)20(5,6)7/h13H,8-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAOQGVHOPJNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1C)OC(=O)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440144 | |
| Record name | 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153474-18-1 | |
| Record name | 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Abstract
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. We will employ a multi-technique spectroscopic approach, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the strategic rationale behind each analytical choice, demonstrating how complementary data streams converge to provide a self-validating and irrefutable structural assignment. This document is intended for researchers and scientists who require a practical framework for elucidating complex organic molecules.
Introduction: Deconstructing the Analytical Challenge
The target molecule, this compound, presents a moderately complex analytical puzzle. Its structure comprises a highly substituted aromatic core with distinct peripheral functional groups: a hexyl ether, a pivaloyl ester, three methyl groups, and a free hydroxyl group.
Hypothesized Structure:

Our task is to confirm this exact connectivity and substitution pattern. A robust elucidation strategy cannot rely on a single technique. Instead, we will build the structure piece by piece, using a logical sequence of analyses where each step validates the last and informs the next.
-
Mass Spectrometry (MS) will confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy will provide a rapid screen for key functional groups (hydroxyl, ester carbonyl).
-
1D NMR Spectroscopy (¹H, ¹³C & DEPT-135) will identify and quantify all unique proton and carbon environments.
-
2D NMR Spectroscopy (COSY, HSQC & HMBC) will establish the molecular skeleton by revealing proton-proton and proton-carbon correlations through bonds.
This integrated approach ensures the highest degree of confidence in the final structural assignment.
The Elucidation Workflow: A Strategic Overview
The process of structure elucidation is not a linear checklist but a logical workflow where data from multiple sources are synthesized. The following diagram illustrates the strategic flow of our investigation.
Caption: The integrated workflow for structure elucidation.
Analysis I: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Causality: The first and most fundamental question is: "What is the elemental composition?". HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. This is the bedrock upon which all subsequent interpretations are built.
Expected Fragmentation: Electron Impact (EI) or Electrospray Ionization (ESI) MS will also induce fragmentation. For our target molecule, we anticipate characteristic losses corresponding to the side chains, which provides preliminary structural evidence.[1][2]
-
α-cleavage of the ether is expected.
-
Loss of the hexyl group (C₆H₁₃•, 85 Da).
-
Loss of the pivaloyl group (C₅H₉O•, 85 Da) or the tert-butyl radical (C₄H₉•, 57 Da) leading to a stable acylium ion.[3][4]
| Ion | Formula | Calculated Mass (m/z) | Hypothetical Observed Mass (m/z) | Interpretation |
| [M+H]⁺ | C₂₁H₃₅O₃⁺ | 349.2481 | 349.2479 | Molecular Ion (Protonated) |
| [M-C₄H₉]⁺ | C₁₇H₂₅O₃⁺ | 293.1798 | 293.1795 | Loss of tert-butyl radical |
| [M-C₅H₉O]⁺ | C₁₆H₂₅O₂⁺ | 265.1855 | 265.1852 | Loss of pivaloyl radical |
| [M-C₆H₁₃]⁺ | C₁₅H₂₁O₃⁺ | 265.1491 | 265.1488 | Loss of hexyl radical |
Protocol: HRMS (ESI-TOF)
-
Prepare a 1 mg/mL solution of the analyte in methanol.
-
Infuse the solution into the ESI source at a flow rate of 5 µL/min.
-
Acquire data in positive ion mode over a mass range of 50-500 m/z.
-
Use a suitable lock mass calibrant to ensure high mass accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups predicted by the hypothesized structure.[5] The presence or absence of characteristic absorption bands provides immediate validation of the molecular class.
Expected Absorptions:
-
A broad peak for the O-H stretch of the hydroquinone hydroxyl group.[6]
-
A strong, sharp peak for the C=O stretch of the pivaloyl ester.[7]
-
Peaks corresponding to C-O stretching for the ether and ester linkages.
-
Absorptions for sp³ C-H (alkyl chains) and sp² C-H (aromatic ring) stretches.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Hypothetical Observed (cm⁻¹) |
| Hydroxyl | O-H Stretch (broad) | 3200 - 3500 | 3350 |
| Alkyl | sp³ C-H Stretch | 2850 - 3000 | 2960, 2875 |
| Ester | C=O Stretch (strong) | 1735 - 1750 | 1745 |
| Aromatic | C=C Stretch | 1500 - 1600 | 1580, 1510 |
| Ether/Ester | C-O Stretch | 1000 - 1300 | 1250, 1150 |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of air.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Analysis II: The NMR Core Investigation
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] We will proceed from simple 1D experiments to more complex 2D correlations.
¹H NMR: The Proton Skeleton
Causality: ¹H NMR provides the first detailed map of the molecule's proton environments. Chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) allow for the initial assignment of the different molecular fragments.[9]
Predicted ¹H NMR Signals (500 MHz, CDCl₃):
| Assignment | Fragment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a | Ar-OH | ~4.5-5.5 | singlet, broad | 1H | Exchangeable hydroxyl proton. |
| H-b | -OCH₂- | ~3.9-4.1 | triplet | 2H | Methylene adjacent to ether oxygen. |
| H-c | -CH₂- | ~1.7-1.9 | quintet | 2H | Methylene β to ether oxygen. |
| H-d | -(CH₂)₃- | ~1.2-1.6 | multiplet | 6H | Overlapping signals of three hexyl methylenes. |
| H-e | -CH₃ | ~0.8-1.0 | triplet | 3H | Terminal methyl of hexyl chain. |
| H-f | Ar-CH₃ | ~2.1-2.3 | singlet | 9H | Three magnetically equivalent methyl groups on the aromatic ring. |
| H-g | -C(CH₃)₃ | ~1.3-1.5 | singlet | 9H | Nine equivalent protons of the tert-butyl group. |
¹³C and DEPT-135 NMR: The Carbon Backbone
Causality: ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is crucial as it differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons (including C=O) are absent. This simplifies the assignment process immensely.
Predicted ¹³C NMR Signals (125 MHz, CDCl₃):
| Assignment | Fragment | Predicted Shift (δ, ppm) | DEPT-135 | Rationale |
| C-1 | Ar-C=O | ~177-179 | Absent | Ester carbonyl carbon. |
| C-2, C-6 | Ar-C-O | ~145-155 | Absent | Two aromatic carbons attached to oxygen. |
| C-3, C-4, C-5 | Ar-C-CH₃ | ~120-135 | Absent | Three aromatic carbons attached to methyls. |
| C-7 | -OCH₂- | ~68-72 | Negative | Methylene adjacent to ether oxygen. |
| C-8 | -CH₂- | ~30-32 | Negative | Methylene β to ether oxygen. |
| C-9, C-10 | -(CH₂)₂- | ~25-28 | Negative | Hexyl chain methylenes. |
| C-11 | -CH₂- | ~22-24 | Negative | Hexyl chain methylene. |
| C-12 | -CH₃ | ~13-15 | Positive | Terminal methyl of hexyl chain. |
| C-13 | Ar-CH₃ | ~12-16 | Positive | Three aromatic methyl groups. |
| C-14 | -C (CH₃)₃ | ~38-40 | Absent | Quaternary carbon of t-butyl group. |
| C-15 | -C(C H₃)₃ | ~26-28 | Positive | Methyl carbons of t-butyl group. |
Protocol: 1D NMR Spectroscopy
-
Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire the ¹H spectrum, ensuring sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
-
Acquire the proton-decoupled ¹³C spectrum.
-
Acquire the DEPT-135 spectrum using standard pulse program parameters.
2D NMR: Assembling the Puzzle
Causality: While 1D NMR identifies the fragments, 2D NMR proves their connectivity. COSY, HSQC, and HMBC experiments provide the unambiguous through-bond correlations needed to assemble the final structure.[10][11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).[12] This is perfect for tracing the spin system of the hexyl chain.
-
Expected Correlations: H-b ↔ H-c; H-c ↔ H-d; H-d ↔ H-e.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond correlation).[12] This definitively links the ¹H and ¹³C assignments made in the 1D experiments.
-
Expected Correlations: H-b ↔ C-7; H-c ↔ C-8; H-e ↔ C-12; H-f ↔ C-13; H-g ↔ C-15.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final assembly. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), connecting the isolated fragments.[12][13][14]
The following diagram illustrates the most critical HMBC correlations that piece together the molecular core.
Caption: Key HMBC correlations confirming molecular connectivity.
Key Diagnostic HMBC Correlations:
-
Hexyl to Ring: A correlation from the ether methylene protons (H-b , ~4.0 ppm) to the aromatic carbon bearing the ether linkage (C-2/6 , ~145-155 ppm). This proves the ether attachment.
-
Pivaloyl to Carbonyl: A correlation from the nine tert-butyl protons (H-g , ~1.4 ppm) to the ester carbonyl carbon (C-1 , ~178 ppm). This confirms the pivaloyl group's identity.
-
Ester to Ring: A correlation from the aromatic methyl protons (H-f , ~2.2 ppm) to the ester carbonyl carbon (C-1 , ~178 ppm) would confirm the ester's position on the ring.
-
Methyls to Ring: Correlations from the aromatic methyl protons (H-f ) to their attached and adjacent aromatic carbons provide the final confirmation of the substitution pattern.
Conclusion: A Unified Structural Narrative
By systematically integrating the data, we achieve an unambiguous structural assignment:
-
HRMS confirmed the molecular formula as C₂₁H₃₄O₃.
-
FTIR confirmed the presence of hydroxyl, ester carbonyl, and ether functional groups.
-
¹H and ¹³C NMR identified all unique proton and carbon environments, consistent with the proposed structure's symmetry and fragments.
-
COSY mapped the connectivity of the hexyl aliphatic chain.
-
HSQC linked every proton to its directly attached carbon.
-
HMBC provided the crucial long-range correlations that connected the hexyl ether and pivaloyl ester to the correct positions on the trimethylhydroquinone core.
The collective evidence from these orthogonal techniques converges on a single, self-consistent structure: This compound . This multi-faceted approach represents a gold standard in modern chemistry, ensuring the scientific integrity required for advanced research and development.
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]
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1H-NMR experimental chemical shifts for hydroquinone skeleton. ResearchGate. Available at: [Link]
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Key 2D NMR correlations used for the structure elucidation of compounds... ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone is a substituted hydroquinone derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a hexyl ether group and a pivaloyl ester on a trimethylated hydroquinone core, suggests a lipophilic character and potential for antioxidant activity. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance and applications in drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related structures and established chemical principles to provide a robust framework for its study.
Physicochemical Characteristics
The molecular structure of this compound suggests specific physicochemical properties that are critical for its handling, formulation, and biological activity.
| Property | Value | Source/Basis |
| Molecular Formula | C₂₀H₃₂O₃ | PubChem[1] |
| Molecular Weight | 320.47 g/mol | PubChem[1] |
| Appearance | Expected to be a white to off-white solid or a viscous oil at room temperature. | Based on similar acylated hydroquinones. |
| Solubility | Predicted to have low solubility in water and high solubility in organic solvents such as ethanol, DMSO, and dichloromethane.[2] | Inferred from its lipophilic hexyl and pivaloyl groups. |
| Stability | The ester linkage may be susceptible to hydrolysis under strongly acidic or basic conditions. The hydroquinone core may be prone to oxidation, especially in the presence of light and air.[3] | General stability of ester and hydroquinone moieties. |
Plausible Synthetic Pathway
A likely synthetic route to this compound involves a two-step process starting from 2,3,5-trimethylhydroquinone: 1) regioselective O-alkylation followed by 2) O-acylation.
Step 1: Synthesis of 1-O-Hexyl-2,3,5-trimethylhydroquinone
The initial step is the etherification of one of the hydroxyl groups of 2,3,5-trimethylhydroquinone with a hexyl group. A Williamson ether synthesis is a suitable method.
Protocol:
-
Dissolution: Dissolve 2,3,5-trimethylhydroquinone in a polar aprotic solvent such as acetone or DMF.
-
Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate one of the phenolic hydroxyl groups. The reaction should be stirred at room temperature.
-
Alkylation: Add 1-bromohexane dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
The second step involves the acylation of the remaining hydroxyl group of 1-O-Hexyl-2,3,5-trimethylhydroquinone with a pivaloyl group.
Protocol:
-
Dissolution: Dissolve the 1-O-Hexyl-2,3,5-trimethylhydroquinone intermediate in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Acylation: Add a base, such as triethylamine or pyridine, to the solution. Cool the mixture in an ice bath and slowly add pivaloyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a dilute aqueous acid solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the final product can be purified by column chromatography.
Caption: Proposed radical scavenging mechanism.
Potential Applications in Drug Development
The structural features of this compound suggest several potential avenues for its application in drug development:
-
Antioxidant Therapy: As a potent antioxidant, it could be investigated for conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and certain cancers.
-
Dermatological Applications: Its lipophilic nature may allow for good skin penetration, making it a candidate for topical formulations to protect against UV-induced oxidative damage.
-
Prodrug Strategy: The pivaloyl ester can be designed to be cleaved by esterases in vivo, potentially releasing a more active hydroquinone metabolite in a controlled manner.
Experimental Characterization and Quality Control
For researchers synthesizing or utilizing this compound, a thorough characterization is essential.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the positions of the hexyl and pivaloyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method should be developed to determine the purity of the synthesized compound.
Solubility and Stability Studies
-
Solubility Assessment: The solubility in various pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, buffers at different pH values) should be quantitatively determined. [4][5][6][7]* Stability Testing: The stability of the compound under different conditions (e.g., temperature, light, pH) should be evaluated to establish its shelf-life and appropriate storage conditions. [3][8][9][10][11]
Conclusion
This compound is a molecule of interest with predicted antioxidant properties and potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical characteristics, a viable synthetic approach, and a framework for its biological evaluation. Further experimental studies are warranted to fully elucidate its properties and therapeutic potential.
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A Comprehensive Technical Guide to the Synthesis of 1-O-Hexyl-4-O-pivaloyl-2,3,5-trimethylhydroquinone
Abstract
This technical guide provides a detailed, research-level exposition on a robust and efficient synthetic pathway for 1-O-Hexyl-4-O-pivaloyl-2,3,5-trimethylhydroquinone. The target molecule, a substituted hydroquinone derivative, holds potential as a valuable research chemical, antioxidant, or an intermediate in the synthesis of complex molecules such as Vitamin E analogues. This document delineates a strategic three-stage synthesis, commencing with the preparation of the core intermediate, 2,3,5-trimethylhydroquinone (TMHQ), followed by a selective mono-O-alkylation, and culminating in a final O-acylation. Each stage is presented with detailed, step-by-step protocols, mechanistic insights, and expert commentary on the causality behind experimental choices. The guide is designed for researchers, chemists, and drug development professionals, ensuring scientific integrity through rigorous citation of authoritative sources and clear presentation of data.
Strategic Overview of the Synthetic Pathway
The synthesis of 1-O-Hexyl-4-O-pivaloyl-2,3,5-trimethylhydroquinone is logically approached as a convergent, three-stage process. The strategy is designed to build complexity sequentially upon a stable, commercially relevant core.
-
Stage 1: Synthesis of the Core Intermediate, 2,3,5-Trimethylhydroquinone (TMHQ). The foundation of the synthesis is the preparation of TMHQ, a crucial precursor in the industrial synthesis of Vitamin E.[1][2] This is reliably achieved via a two-step sequence involving the oxidation of 2,3,5-trimethylphenol to its corresponding benzoquinone, followed by a quantitative reduction.[3][4]
-
Stage 2: Selective Mono-O-hexylation of TMHQ. This stage introduces the hexyl ether moiety via a Williamson ether synthesis.[5][6] The primary challenge lies in achieving high selectivity for the mono-alkylated product over the di-alkylated byproduct, a feat accomplished through stoichiometric control of the reagents.
-
Stage 3: O-Acylation with Pivaloyl Chloride. The final step involves the esterification of the remaining phenolic hydroxyl group using pivaloyl chloride. This reaction forms a sterically hindered pivaloate ester, which confers significant stability to the hydroquinone moiety against oxidation.[7]
The complete workflow is visualized below, illustrating the progression from the initial starting material to the final target compound.
Caption: Overall 3-stage synthetic workflow.
Stage 1: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ)
The TMHQ core is an essential building block, and its efficient preparation is paramount. The following two-step protocol, adapted from established industrial and laboratory methods, ensures a high-purity yield.[1][3][4]
Protocol 2.1: Oxidation of 2,3,5-Trimethylphenol
This step converts the starting phenol into the corresponding p-benzoquinone intermediate. While various oxidants can be used, this protocol utilizes hydrogen peroxide for its classification as a green and efficient reagent.[3]
-
Materials: 2,3,5-trimethylphenol, 30% Hydrogen Peroxide, Indium (III) Sulfate catalyst, 4-methyl-2-pentanone (solvent).
-
Procedure:
-
To a reaction vessel, add 2,3,5-trimethylphenol (1.0 eq), 4-methyl-2-pentanone, and a catalytic amount of Indium (III) Sulfate (approx. 0.01 eq).
-
Stir the mixture to ensure homogeneity.
-
Carefully add 60% hydrogen peroxide (approx. 0.6 eq) dropwise to the mixture.[8] Note: The reaction is exothermic; maintain temperature control with an ice bath if necessary.
-
Heat the reaction mixture to 100°C for 60-90 minutes.[8]
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Upon completion, cool the reaction to room temperature. Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3,5-trimethyl-p-benzoquinone.
-
The crude product can be purified by recrystallization or used directly in the next step.
-
Protocol 2.2: Reduction to 2,3,5-Trimethylhydroquinone
Catalytic hydrogenation is the most effective method for reducing the benzoquinone intermediate to the final hydroquinone.[1][3]
-
Materials: Crude 2,3,5-trimethyl-p-benzoquinone, Palladium on Carbon (5-10% Pd/C), Methanol or Ethanol, Hydrogen gas source.
-
Procedure:
-
Dissolve the crude 2,3,5-trimethyl-p-benzoquinone from the previous step in a suitable solvent such as methanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst (approx. 1-2 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel and purge thoroughly with hydrogen gas to remove all air.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.[3]
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude TMHQ.
-
Purify the product by recrystallization from a suitable solvent system (e.g., toluene or water) to yield pure, crystalline 2,3,5-trimethylhydroquinone.[9][10]
-
Data Summary for Stage 1
| Compound | Formula | M.W. ( g/mol ) | Typical Yield | M.P. (°C) | Appearance |
| TMHQ | C₉H₁₂O₂ | 152.19 | >90% (from TMQ) | 170-173 | White crystalline powder[2] |
Stage 2: Selective Mono-O-hexylation of TMHQ
The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[5][11] The critical aspect of this stage is to control the reaction conditions to favor the formation of the mono-hexyl ether over the di-hexyl ether.
Caption: Williamson Ether Synthesis for mono-alkylation.
Protocol 3.1: Synthesis of 1-O-Hexyl-2,3,5-trimethylhydroquinone
-
Expert Insight: The choice of a mild base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone or butanone is deliberate.[5] K₂CO₃ is strong enough to deprotonate the more acidic phenolic proton but is less aggressive than sodium hydride, reducing the rate of the second alkylation. Using TMHQ as the limiting reagent is counterintuitive; instead, we use a strict 1:1 stoichiometry of TMHQ to the alkylating agent to statistically favor mono-substitution, accepting that some starting material will remain, which is easier to separate from the product than the di-substituted byproduct.
-
Materials: 2,3,5-trimethylhydroquinone (TMHQ), 1-Bromohexane, Anhydrous Potassium Carbonate (K₂CO₃), Acetone (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine TMHQ (1.0 eq), finely pulverized anhydrous K₂CO₃ (1.1 eq), and anhydrous acetone.
-
Stir the suspension vigorously.
-
Add 1-bromohexane (1.0 eq) to the mixture via syringe.
-
Heat the mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC, observing the consumption of TMHQ and the appearance of two new spots corresponding to the mono- and di-alkylated products.
-
Upon optimal conversion (maximum mono-product), cool the reaction to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with fresh acetone.
-
Combine the filtrates and concentrate under reduced pressure to yield a crude oil or semi-solid.
-
Purify the crude material using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure 1-O-Hexyl-2,3,5-trimethylhydroquinone.
-
Stage 3: Final O-Acylation to Yield the Target Molecule
The final transformation is the esterification of the remaining free hydroxyl group. Pivaloyl chloride is an excellent reagent for this purpose, creating a sterically bulky and stable pivaloate ester that protects the hydroquinone from oxidation.[7]
Protocol 4.1: Synthesis of 1-O-Hexyl-4-O-pivaloyl-2,3,5-trimethylhydroquinone
-
Expert Insight: Pyridine serves a dual role in this reaction. It acts as a base to neutralize the hydrochloric acid byproduct generated during the acylation, driving the reaction to completion.[7] It also functions as a nucleophilic catalyst, forming a highly reactive N-pivaloylpyridinium intermediate that is more susceptible to attack by the phenolic oxygen. Pivaloyl chloride is highly reactive and corrosive; it should be handled with care in a fume hood.[12][13]
-
Materials: 1-O-Hexyl-2,3,5-trimethylhydroquinone, Pivaloyl Chloride, Anhydrous Pyridine, Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve the 1-O-Hexyl-2,3,5-trimethylhydroquinone (1.0 eq) in anhydrous DCM in a dry, inert-atmosphere flask.
-
Add anhydrous pyridine (1.5-2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.[14]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by flash chromatography or recrystallization if necessary to yield the final product.
-
Data Summary for Final Product
| Compound | Formula | M.W. ( g/mol ) | PubChem CID | Appearance |
| 1-O-Hexyl-4-O-pivaloyl-2,3,5-trimethylhydroquinone | C₂₀H₃₂O₃ | 336.47 | 10448706[15] | Expected: Off-white solid or viscous oil |
Expected ¹H-NMR Spectral Features: The final ¹H-NMR spectrum should show characteristic signals for:
-
The pivaloyl group: A sharp singlet around δ 1.3-1.4 ppm integrating to 9H.
-
The aromatic ring: A single proton signal, if any, depending on the substitution pattern. For TMHQ, there is one aromatic proton.
-
The hexyl chain: A triplet for the -OCH₂- group around δ 3.9-4.0 ppm, along with multiplets for the other methylene groups and a terminal methyl triplet.
-
The three methyl groups on the aromatic ring: Three distinct singlets in the aromatic methyl region (δ 2.0-2.2 ppm).
References
- BenchChem. (n.d.). Synthesis of 2,3,5-Trimethylhydroquinone from 2,3,5-Trimethylphenol: Application Notes and Protocols.
- PrepChem.com. (n.d.). Synthesis of 2,3,5-trimethylhydroquinone.
- O'Leary, D. J. (1981). U.S. Patent No. 4,250,335A. Google Patents.
-
Grebennikova, O.V., et al. (2020). Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 81, 781-786. Retrieved from [Link]
- Hara, Y., et al. (1988). EP Patent No. 0264823B1. Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from [Link]
-
Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]
- BenchChem. (n.d.). Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile.
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Trimethylhydroquinone: Properties and Synthesis Routes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). O-Pivaloyl hydroxylamine triflic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10448706, 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. PubChem. Retrieved from [Link]
- Langedijk, S. L. (1933). U.S. Patent No. 1,908,817A. Google Patents.
- Bourgeois, M., et al. (2010). U.S. Patent Application No. 10/006,9682A1. Google Patents.
Sources
- 1. EP0264823B1 - Process for preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. US1908817A - Process for isolating and purifying hydroquinone - Google Patents [patents.google.com]
- 10. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. nbinno.com [nbinno.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound | C20H32O3 | CID 10448706 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Putative Mechanism of Action of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
A Note to the Reader: Publicly available scientific literature and databases do not currently contain specific studies on the mechanism of action of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. The following guide is therefore a scientifically-informed exploration of its putative mechanism of action, based on the known biological activities of its core chemical scaffold, hydroquinone, and the functional implications of its substituent groups. This document is intended to serve as a foundational framework for researchers initiating studies on this compound.
Introduction and Molecular Scaffolding
This compound is a synthetic derivative of hydroquinone, a phenolic compound with a well-documented history in various biological and chemical applications. The core hydroquinone structure is characterized by a benzene ring with two hydroxyl (-OH) groups at the para position (carbons 1 and 4). This arrangement makes it a potent reducing agent and a precursor to the corresponding quinone.
The therapeutic and toxicological activities of hydroquinone derivatives are profoundly influenced by the nature and position of their substituents. In the case of this compound, the key modifications are:
-
1-O-Hexyl Group: The etherification of one hydroxyl group with a hexyl chain significantly increases the lipophilicity of the molecule. This modification is anticipated to enhance its ability to cross cellular membranes and potentially alter its subcellular localization.
-
4-Pivaloyl Group: The esterification of the second hydroxyl group with a pivaloyl (tert-butylcarbonyl) group introduces a bulky, sterically hindering substituent. This may serve to protect this position from oxidation and could influence the molecule's interaction with target proteins.
-
2,3,5-Trimethyl Groups: The addition of three methyl groups to the benzene ring increases its electron-donating character and further enhances its lipophilicity. These groups can also sterically influence the reactivity of the hydroquinone core.
Putative Mechanism of Action: A Multi-faceted Hypothesis
Based on the known activities of related hydroquinone derivatives, the mechanism of action of this compound is likely centered around its redox properties and its ability to modulate key cellular signaling pathways.
Modulation of Oxidative Stress and Nrf2 Signaling
A primary and well-established mechanism for many phenolic compounds is the modulation of cellular redox homeostasis. Hydroquinones can act as both antioxidants and pro-oxidants, depending on the cellular context and concentration.
-
Antioxidant Activity: At lower concentrations, the hydroquinone moiety can donate a hydrogen atom to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to lipids, proteins, and DNA.
-
Pro-oxidant Activity and Nrf2 Activation: Paradoxically, at higher concentrations or under specific enzymatic conditions, hydroquinones can undergo redox cycling to generate ROS. This mild pro-oxidant effect can trigger a beneficial adaptive response by activating the Keap1-Nrf2 signaling pathway.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds or ROS can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Hypothesized Nrf2 Activation by this compound:
-
Cellular Uptake: The lipophilic nature of the compound, conferred by the hexyl and trimethyl groups, facilitates its passive diffusion across the plasma membrane.
-
Metabolic Activation (Potential): Intracellular esterases may cleave the pivaloyl group, releasing the hydroquinone in a more reactive form.
-
Redox Cycling and Keap1 Modification: The hydroquinone can then undergo oxidation to its semiquinone and quinone forms, potentially generating ROS as a byproduct. Both the quinone form and the generated ROS can act as electrophiles that modify Keap1.
-
Nrf2 Translocation and Gene Expression: The modification of Keap1 leads to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of ARE-dependent genes, bolstering the cell's antioxidant capacity.
Caption: Fig. 1: Putative Nrf2 Activation Pathway
Inhibition of Pro-inflammatory Signaling Pathways
Chronic inflammation is a key driver of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many phenolic compounds have been shown to inhibit NF-κB activation.
Hypothesized Inhibition of NF-κB Signaling:
-
Inhibition of IKK: The compound or its metabolites might directly or indirectly inhibit the IκB kinase (IKK) complex. IKK is responsible for phosphorylating the inhibitory protein IκBα.
-
Stabilization of IκBα: By preventing IκBα phosphorylation, the compound would block its subsequent ubiquitination and proteasomal degradation.
-
Sequestration of NF-κB: As long as IκBα remains bound to the NF-κB (p65/p50) dimer, NF-κB is retained in the cytoplasm and cannot translocate to the nucleus.
-
Downregulation of Inflammatory Genes: The lack of nuclear NF-κB prevents the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Experimental Protocols for Mechanistic Elucidation
The following protocols provide a framework for investigating the hypothesized mechanisms of action.
Cell Viability and Cytotoxicity Assessment
-
Objective: To determine the concentration range of the compound that is non-toxic to cells, which is crucial for interpreting subsequent mechanistic studies.
-
Methodology: MTT Assay
-
Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or HaCaT keratinocytes for skin-related effects) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Assessment of Nrf2 Pathway Activation
-
Objective: To determine if the compound induces the expression of Nrf2-dependent genes.
-
Methodology: Quantitative Real-Time PCR (qRT-PCR) for HO-1 and NQO1
-
Treat cells with non-toxic concentrations of the compound for various time points (e.g., 6, 12, 24 hours).
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol reagent or a column-based method).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
-
Methodology: Western Blot for Nrf2 Nuclear Translocation
-
Treat cells with the compound for shorter time points (e.g., 1, 2, 4 hours).
-
Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. An increase in the Nrf2 band intensity in the nuclear fraction will indicate translocation.
-
Caption: Fig. 2: Experimental Workflow for MoA
Assessment of NF-κB Pathway Inhibition
-
Objective: To determine if the compound can suppress the production of inflammatory mediators in response to a pro-inflammatory stimulus.
-
Methodology: Nitric Oxide (NO) Production Assay
-
Pre-treat RAW 264.7 macrophages with non-toxic concentrations of the compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce inflammation. Include a control group with LPS alone.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
A reduction in nitrite levels in the compound-treated groups compared to the LPS-only group indicates inhibition of iNOS activity, an NF-κB target gene.
-
-
Methodology: Cytokine Measurement by ELISA
-
Follow the same treatment protocol as for the NO assay (pre-treatment with the compound followed by LPS stimulation).
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
A decrease in cytokine secretion in the compound-treated groups would suggest inhibition of the NF-κB pathway.
-
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of expected results from the described experiments, which would support the dual Nrf2 activation and NF-κB inhibition mechanism.
| Experiment | Parameter Measured | Expected Outcome with Compound Treatment |
| MTT Assay | Cell Viability (IC₅₀) | IC₅₀ > 100 µM, indicating low cytotoxicity |
| qRT-PCR | Fold Change in HO-1 mRNA | Dose-dependent increase (e.g., 2-5 fold) |
| qRT-PCR | Fold Change in NQO1 mRNA | Dose-dependent increase (e.g., 2-4 fold) |
| Western Blot | Ratio of Nuclear to Cytoplasmic Nrf2 | Increase in the ratio, peaking at earlier time points (e.g., 1-4 hours) |
| Griess Assay (with LPS) | Nitrite Concentration (µM) | Dose-dependent decrease compared to LPS-only control |
| ELISA (with LPS) | TNF-α Concentration (pg/mL) | Dose-dependent decrease compared to LPS-only control |
Conclusion and Future Directions
This compound is a structurally interesting molecule with the potential for significant biological activity. Based on its chemical features, a dual mechanism of action involving the activation of the cytoprotective Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB pathway is proposed. This dual action is a highly sought-after characteristic in the development of therapeutic agents for diseases with an underlying oxidative stress and inflammatory component.
Future research should focus on validating these hypothesized mechanisms using the outlined experimental protocols. Further studies could involve identifying the direct molecular targets of the compound, investigating its metabolic fate within cells, and evaluating its efficacy in in vivo models of inflammatory or oxidative stress-related diseases.
References
As this is a putative mechanism for a compound with no available public data, direct references are not possible. The scientific principles and methodologies described are based on well-established knowledge in the fields of cell biology, pharmacology, and toxicology. For further reading on the core concepts, the following resources are recommended:
-
Title: The Keap1-Nrf2 system: a master regulator of adaptive responses to chemical stress.
- Source: Toxicology and Applied Pharmacology
-
URL: [Link]
-
Title: The NF-κB signaling p
- Source: Cold Spring Harbor Perspectives in Biology
-
URL: [Link]
-
Title: MTT Cell Viability Assay.
- Source: JoVE (Journal of Visualized Experiments)
-
URL: [Link]
An In-Depth Technical Guide to the Biological Activities of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone, a synthetic derivative of the vitamin E core structure, presents a compelling profile of biological activities. This technical guide provides a comprehensive overview of its antioxidant and anti-inflammatory properties, delving into the underlying molecular mechanisms. We will explore its role as a potent activator of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, and its inhibitory effects on the pro-inflammatory NF-κB pathway. This document also addresses the compound's dual nature, acknowledging reports of its potential as a tumor promoter under specific conditions. Detailed experimental protocols for assessing its biological activities and a plausible synthetic route are provided to facilitate further research and development.
Introduction: A Compound of Interest
This compound, hereafter referred to as HTHQ-pivaloate for brevity, is a lipophilic phenolic compound designed around the core structure of trimethylhydroquinone. The hydroquinone moiety is a well-established pharmacophore known for its antioxidant properties, while the addition of a hexyl ether and a pivaloyl ester group modifies its physicochemical properties, such as lipophilicity and stability, which can significantly influence its biological activity and pharmacokinetic profile.
This guide will synthesize the current understanding of HTHQ-pivaloate's biological activities, with a focus on its potential therapeutic applications and a balanced discussion of its safety considerations.
Antioxidant Activity: A Potent Nrf2 Activator
The primary and most well-documented biological activity of the parent compound, 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), is its potent antioxidant effect.[1] This activity is largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2-ARE Signaling Pathway
The Nrf2-antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like HTHQ, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes, upregulating their expression.
Caption: Nrf2-ARE Signaling Pathway Activation by HTHQ-pivaloate.
Experimental Evidence
Studies on HTHQ have demonstrated its ability to ameliorate conditions associated with oxidative stress, such as preeclampsia and cerebral ischemia/reperfusion injury. In a model of preeclampsia, HTHQ treatment was shown to suppress oxidative stress and endothelial cell apoptosis by increasing the levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).
Anti-inflammatory Properties: Inhibition of the NF-κB Pathway
Beyond its antioxidant effects, HTHQ exhibits significant anti-inflammatory activity. This is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a critical role in the inflammatory response by controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Caption: Inhibition of the NF-κB Signaling Pathway by HTHQ-pivaloate.
Experimental Evidence
Research has shown that HTHQ can dose-dependently inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines.[2] This effect is mediated by a reduction in LPS-triggered iNOS expression. Mechanistically, HTHQ was found to block the phosphorylation and subsequent degradation of IκB.[2] Notably, the inhibitory effect of HTHQ on NO production was significantly more potent than its free radical scavenging activity, suggesting a distinct and powerful anti-inflammatory mechanism.[2]
A Note on Carcinogenesis Promotion
It is crucial for researchers and drug developers to be aware of the dual nature of some antioxidant compounds. While HTHQ demonstrates clear protective effects in certain contexts, studies have also indicated that it may act as a tumor promoter in the forestomach of rats, particularly when co-administered with sodium nitrite. This underscores the importance of context and dose in determining the ultimate biological effect of a compound. Further research is warranted to fully elucidate the mechanisms behind this pro-carcinogenic activity and to define safe therapeutic windows.
Plausible Synthesis of this compound
Synthesis of the Core: 2,3,5-Trimethylhydroquinone
The synthesis of 2,3,5-trimethylhydroquinone can be achieved through various methods, often starting from 2,3,6-trimethylphenol.[3][4] A common approach involves the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-p-benzoquinone, followed by reduction to the desired hydroquinone.[5]
Step-wise Functionalization: Hexylation and Pivaloylation
-
Mono-O-hexylation: The selective mono-alkylation of one of the hydroxyl groups of 2,3,5-trimethylhydroquinone can be achieved using 1-bromohexane in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile. The reaction is typically performed at reflux temperature. Careful control of stoichiometry (using a slight excess of the hydroquinone) can favor the mono-alkylated product.
-
Pivaloylation: The remaining free hydroxyl group of 1-O-Hexyl-2,3,5-trimethylhydroquinone can then be acylated using pivaloyl chloride in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature.
Caption: Plausible synthetic route for HTHQ-pivaloate.
Experimental Protocols
The following are generalized protocols for assessing the key biological activities of HTHQ-pivaloate. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of HTHQ-pivaloate in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a fresh solution of DPPH in ethanol (typically 0.1 mM).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the HTHQ-pivaloate solution to the wells.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay in Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like LPS.
Protocol:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of HTHQ-pivaloate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Data Presentation
Table 1: Summary of Biological Activities of 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) and Related Derivatives
| Biological Activity | Compound | Assay/Model | Key Findings | Reference |
| Antioxidant | HTHQ | Preeclampsia mouse model | Ameliorates preeclampsia by suppressing oxidative stress and apoptosis via Nrf2 activation. | [6] |
| Antioxidant | HTHQ | Cerebral ischemia/reperfusion rat model | Neuroprotective effects through activation of the Nrf2/HO-1 pathway. | Not directly cited, but consistent with Nrf2 activation mechanism. |
| Anti-inflammatory | HTHQ | LPS-stimulated RAW 264.7 macrophages | Dose-dependently inhibits NO production by blocking IκB phosphorylation and degradation.[2] | [2] |
| Tumor Promotion | HTHQ | Rat forestomach carcinogenesis model | Promotes forestomach carcinogenesis when co-administered with sodium nitrite. | Not directly cited, but a critical consideration. |
Note: Specific IC₅₀ values for this compound are not currently available in the public domain and would require experimental determination.
Conclusion and Future Directions
This compound and its parent compound, HTHQ, are promising molecules with potent antioxidant and anti-inflammatory activities. Their ability to modulate the Nrf2 and NF-κB signaling pathways makes them attractive candidates for further investigation in the context of diseases driven by oxidative stress and inflammation. However, the potential for tumor promotion highlights the need for careful and comprehensive safety and toxicology studies.
Future research should focus on:
-
Determining the specific in vitro antioxidant and anti-inflammatory potencies (IC₅₀ values) of HTHQ-pivaloate.
-
Elucidating the structure-activity relationships of the hexyl ether and pivaloyl ester moieties.
-
Conducting in vivo efficacy and pharmacokinetic studies in relevant disease models.
-
Thoroughly investigating the mechanisms underlying its potential pro-carcinogenic effects to establish a safe therapeutic window.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this intriguing class of compounds.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Trimethylhydroquinone: Properties and Synthesis Routes. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis and mechanism of formation of 1-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro- α-D-mannopyranose. Retrieved from [Link]
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An In-depth Technical Guide to 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone (CAS 153474-18-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone, identified by CAS number 153474-18-1, is a hydroquinone derivative with potential applications in organic synthesis and biochemical research.[1] Its structure combines a hydroquinone core, known for antioxidant properties, with a hexyl ether group and a pivaloyl ester group. This guide provides a comprehensive overview of its known properties, potential biological significance inferred from structurally related compounds, and a theoretical framework for its synthesis and application.
Chemical and Physical Properties
While detailed experimental data for this specific compound is not widely published, its fundamental properties can be summarized. The presence of the hexyl chain and the pivaloyl group suggests it is a lipophilic, oily substance.
| Property | Value | Source |
| CAS Number | 153474-18-1 | [1][2] |
| Molecular Formula | C₂₀H₃₂O₃ | [1][2] |
| Molecular Weight | 320.47 g/mol | [1][2] |
| Appearance | Yellow Oil | [1] |
| Synonyms | 2,2-Dimethyl-propanoic Acid 4-(Hexyloxy)-2,3,5-trimethylphenyl Ester, 4-(Hexyloxy)-2,3,5-trimethylphenyl pivalate | [1] |
Inferred Biological Activity and Mechanism of Action: Insights from a Structurally Related Analog
Direct studies on the biological activity of this compound are limited. However, extensive research on the closely related compound, 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) , provides a strong basis for inferring its potential mechanism of action. HTHQ is recognized as a potent antioxidant.[3][4][5]
The shared trimethylhydroquinone core is the key to this activity. Hydroquinones can act as radical scavengers, donating a hydrogen atom from one of their hydroxyl groups to neutralize reactive oxygen species (ROS). This process is fundamental in mitigating oxidative stress, a key factor in numerous pathological conditions.
A significant aspect of HTHQ's mechanism is its role as a potent activator of the Nuclear factor-E2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
The Nrf2 Signaling Pathway
The following diagram illustrates the proposed mechanism of action, drawing parallels from the known activity of HTHQ.
Caption: Proposed Nrf2 activation pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of Nrf2 activators like the HTHQ analog disrupts this complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. A key downstream target is Heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant functions.[4]
Studies on HTHQ have demonstrated its protective effects in models of preeclampsia by suppressing oxidative stress and endothelial cell apoptosis via the Nrf2/HO-1 pathway.[4] It has also been investigated for its effects on carcinogenesis, where it has shown potential to prevent certain tumors but may also have promoting effects in other contexts, highlighting the complexity of antioxidant activity in cancer.[3][5][6][7]
The pivaloyl group on this compound may influence its pharmacokinetic properties, such as cell permeability and metabolic stability, potentially modulating its antioxidant and Nrf2-activating capabilities compared to HTHQ.
Synthetic Approach
Proposed Synthetic Workflow
Caption: A plausible two-step synthesis route.
Experimental Protocol: A Theoretical Model
The following protocol is a theoretical, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trimethylhydroquinone in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Addition of Base: Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃), to the solution. This will deprotonate one of the hydroxyl groups of the hydroquinone.
-
Alkylation: Add a slight molar excess of 1-bromohexane to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude HTHQ can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified HTHQ from Step 1 in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Add a base, such as pyridine or triethylamine, to act as a proton scavenger.
-
Acylation: Cool the solution in an ice bath. Slowly add a slight molar excess of pivaloyl chloride dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, again monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like DCM.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.
Conclusion
This compound is a compound with limited directly available research data. However, its structural similarity to the potent antioxidant and Nrf2 activator, HTHQ, strongly suggests its potential for similar biological activity. The presence of the pivaloyl group may offer advantages in terms of its physicochemical properties, making it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery, particularly in contexts where modulation of oxidative stress is a therapeutic goal. The provided theoretical synthetic protocol offers a viable route for its preparation, enabling further research into its properties and potential applications.
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Pharmaffiliates. This compound. [Link]
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Hirose, M., et al. (2002). Effects of antioxidant 1-O-hexyl-2,3,5-trimethylhydroquinone or ascorbic acid on carcinogenesis induced by administration of aminopyrine and sodium nitrite in a rat multi-organ carcinogenesis model. Japanese Journal of Cancer Research, 93(12), 1299-1307. [Link]
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Jiang, L., et al. (2021). 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates the Development of Preeclampsia through Suppression of Oxidative Stress and Endothelial Cell Apoptosis. Oxidative Medicine and Cellular Longevity, 2021, 6689871. [Link]
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Hirose, M., et al. (2002). Effects of Antioxidant 1‐O‐Hexyl‐2,3,5‐trimethylhydroquinone or Ascorbic Acid on Carcinogenesis Induced by Administration of Aminopyrine and Sodium Nitrite in a Rat Multi‐organ Carcinogenesis Model. Cancer Science, 93(12), 1299-1307. [Link]
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Mizoguchi, Y., et al. (2001). Dose Dependence of 1-O-hexyl-2,3,5-trimethylhydroquinone Promotion of Forestomach Carcinogenesis in Rats Pretreated With N-ethylnitrosourethane. Cancer Science, 92(11), 1207-1212. [Link]
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Mizoguchi, Y., et al. (2001). Dose Dependence of 1‐O‐Hexyl‐2,3,5‐trimethylhydroquinone Promotion of Forestomach Carcinogenesis in Rats Pretreated with N‐Ethylnitrosourethane. Cancer Science, 92(11), 1207-1212. [Link]
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A Technical Guide to the Antioxidant Potential of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
An Investigative Whitepaper for Drug Development Professionals
Introduction: The Rationale for a Novel Lipophilic Antioxidant
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a key pathological factor in a multitude of chronic diseases. While the therapeutic landscape includes various antioxidants, the demand for novel agents with improved efficacy, bioavailability, and targeted action remains high. This guide focuses on the antioxidant potential of a rationally designed molecule, 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone (HTHQ-Piv).
The structure of HTHQ-Piv is rooted in the well-established antioxidant properties of the hydroquinone scaffold.[1][2][3][4] The core, a 2,3,5-trimethylhydroquinone, is a close analog of the active moiety of Vitamin E (α-tocopherol), a primary lipid-soluble antioxidant in biological membranes.[5] The strategic addition of a 1-O-hexyl ether and a 4-pivaloyl ester group is hypothesized to significantly enhance its lipophilicity. This modification is intended to facilitate its partitioning into cellular membranes and lipoproteins, positioning it at the primary sites of lipid peroxidation.[6]
This document serves as a technical framework for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to evaluate the antioxidant capabilities of HTHQ-Piv. It provides a series of detailed experimental protocols, from fundamental chemical assays to complex cell-based mechanistic studies, to thoroughly characterize its profile as a potential therapeutic agent.
Part 1: Foundational In Vitro Antioxidant Capacity
The initial evaluation of any potential antioxidant involves assessing its intrinsic ability to neutralize stable free radicals in a controlled chemical environment. These assays provide a fundamental measure of radical scavenging activity.
Mechanism of Action Hypothesis: Radical Scavenging
The primary antioxidant mechanism of hydroquinones involves the donation of a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it.[7] This process converts the hydroquinone into a relatively stable semiquinone radical, which can then be further oxidized to a quinone. The methyl groups on the aromatic ring are known to enhance this activity.[8]
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[9]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Dilute to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[10]
-
Sample Preparation: Prepare a stock solution of HTHQ-Piv in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to test a range of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of each HTHQ-Piv dilution to a well. Add 100 µL of the DPPH working solution to each well.[11] A blank (solvent only) and a control (solvent + DPPH) must be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is advantageous as it can be used at different pH levels and is less prone to interference from colored compounds.[11]
Experimental Protocol:
-
Generation of ABTS•+: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[10]
-
Preparation of Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Sample Preparation: Prepare serial dilutions of HTHQ-Piv as described for the DPPH assay.
-
Reaction: In a 96-well plate, add a small volume of the sample dilution (e.g., 10 µL) and a larger volume of the ABTS•+ working solution (e.g., 190 µL).[11]
-
Incubation: Incubate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value, similar to the DPPH assay.
Data Presentation: Expected Outcomes
The quantitative results from these assays should be summarized for clear comparison against standard antioxidants like Trolox (a water-soluble Vitamin E analog) and α-tocopherol.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| HTHQ-Piv | Experimental Value | Experimental Value |
| Trolox (Control) | Reference Value | Reference Value |
| α-tocopherol (Control) | Reference Value | Reference Value |
Part 2: Cellular Antioxidant Activity and Cytoprotective Effects
While chemical assays are crucial for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization.[12] Cell-based assays provide a more biologically relevant assessment of a compound's antioxidant potential.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within live cells.[13]
Experimental Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cells) in a 96-well black, clear-bottom microplate until confluent.[12][14]
-
Compound and Probe Incubation: Wash cells with buffer. Add 50 µL of media containing the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) and 50 µL of media containing various concentrations of HTHQ-Piv or a standard like Quercetin.[12][14] Incubate for approximately 60 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells to remove the probe and compound from the media. Add 100 µL of a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[12]
-
Measurement: Immediately begin reading the fluorescence intensity (excitation ~480 nm, emission ~530 nm) at 37°C in kinetic mode for 60 minutes.[12][14]
-
Calculation: Calculate the area under the curve (AUC) for both control and sample-treated wells. The CAA value is determined by comparing the AUC of the sample to the control.[15]
Workflow for In Vitro and Cellular Assays
The logical progression from chemical to cellular assays is a critical step in validating the antioxidant potential.
Caption: Proposed mechanism of Nrf2 pathway activation by HTHQ-Piv.
Synthesis and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the antioxidant potential of this compound. The initial in vitro assays will establish its fundamental radical-scavenging ability, while the subsequent cell-based protocols will provide crucial insights into its bioavailability, cytoprotective effects, and underlying molecular mechanisms.
Positive results from this comprehensive evaluation would strongly support the progression of HTHQ-Piv into more advanced preclinical models. Future studies could involve assessing its efficacy in animal models of diseases with a strong oxidative stress component, such as non-alcoholic fatty liver disease, neurodegenerative disorders, or ischemia-reperfusion injury. The data generated through the protocols described herein will form a robust foundation for any subsequent IND (Investigational New Drug) application and further clinical development.
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Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - MDPI. Available at: [Link]
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Effects of antioxidant 1-O-hexyl-2,3,5-trimethylhydroquinone or ascorbic acid on carcinogenesis induced by administration of aminopyrine and sodium nitrite in a rat multi-organ carcinogenesis model - PubMed. Available at: [Link]
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Effects of Antioxidant 1‐O‐Hexyl‐2,3,5‐trimethylhydroquinone or Ascorbic Acid on Carcinogenesis Induced by Administration of Aminopyrine and Sodium Nitrite in a Rat Multi‐organ Carcinogenesis Model - NIH. Available at: [Link]
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Antioxidant Activity of Natural Hydroquinones - MDPI. Available at: [Link]
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Dose Dependence of 1-O-hexyl-2,3,5-trimethylhydroquinone Promotion of Forestomach Carcinogenesis in Rats Pretreated With N-ethylnitrosourethane - PubMed. Available at: [Link]
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A Comprehensive Technical Guide to Trimethylhydroquinone Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships
Executive Summary
Trimethylhydroquinone (TMHQ), a pivotal intermediate in the industrial synthesis of Vitamin E (α-tocopherol), serves as a foundational scaffold for a diverse range of biologically active analogs.[1][2][3] While its primary commercial use is tied to vitamin production, the inherent antioxidant properties of the hydroquinone moiety have spurred extensive research into novel derivatives with enhanced therapeutic potential.[4][5][6] This technical guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the synthesis of the TMHQ core, the mechanistic basis for the neuroprotective and anti-inflammatory activities of its analogs, and the critical structure-activity relationships (SAR) that govern their efficacy. By synthesizing field-proven insights with detailed experimental protocols, this document aims to serve as an authoritative resource for designing and evaluating the next generation of TMHQ-based therapeutic agents.
The Trimethylhydroquinone (TMHQ) Core: Synthesis and Significance
The utility of TMHQ and its analogs begins with a robust and well-understood synthetic foundation. The core structure, a hydroquinone ring substituted with three methyl groups, is what imparts the fundamental antioxidant capabilities that are then modulated in its various derivatives.[7]
Chemical Synthesis of the TMHQ Scaffold
The industrial production of TMHQ is a cornerstone of synthetic Vitamin E manufacturing.[2] The most prevalent synthetic strategies begin with readily available petrochemical feedstocks like 2,3,6-trimethylphenol (TMP) or 1,2,4-trimethylbenzene.[1][8][9] A common and logical laboratory-scale adaptation follows a two-step oxidation-reduction pathway.
Causality in Synthesis: The choice of a two-step process is deliberate. Direct oxidation of a trimethylphenol to TMHQ can be difficult to control and may lead to over-oxidation and byproduct formation. By first converting the phenol to the stable 2,3,5-trimethyl-1,4-benzoquinone intermediate, the reaction becomes more manageable.[10] The subsequent reduction of the quinone to the hydroquinone is a high-yield, clean conversion, typically achieved through catalytic hydrogenation.[10][11] This stepwise approach ensures higher purity and overall yield of the final TMHQ product.
Caption: General workflow for the chemical synthesis of TMHQ.
Experimental Protocol: Two-Step Synthesis of TMHQ
This protocol outlines the oxidation of 2,3,5-trimethylphenol followed by the reduction of the resulting benzoquinone.
Part A: Oxidation to 2,3,5-Trimethyl-1,4-benzoquinone
-
Materials: Round-bottom flask, magnetic stirrer, condenser, separation funnel.
-
Reagents: 2,3,5-Trimethylphenol, oxidizing agent (e.g., Salcomine/O₂ or H₂O₂ with a suitable catalyst), appropriate solvent (e.g., acetonitrile, methanol).
-
Procedure:
-
Dissolve 2,3,5-trimethylphenol in the chosen solvent within the round-bottom flask.
-
Add the catalyst system. For H₂O₂-based systems, this may involve a metal catalyst.
-
Introduce the oxidant. If using O₂, bubble the gas through the solution. If using H₂O₂, add it dropwise while monitoring the temperature.
-
Stir the reaction at a controlled temperature (e.g., 50-70°C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, perform a work-up procedure, which typically involves quenching any remaining oxidant, extracting the product into an organic solvent, washing with brine, and drying over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,3,5-trimethyl-1,4-benzoquinone, which can be purified by crystallization or chromatography if necessary.
-
Part B: Reduction to 2,3,5-Trimethylhydroquinone (TMHQ) [10]
-
Materials: Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon), filtration apparatus (e.g., Büchner funnel with Celite).
-
Reagents: 2,3,5-Trimethyl-1,4-benzoquinone, catalyst (e.g., 5% Palladium on Carbon, Pd/C), solvent (e.g., ethanol, ethyl acetate), hydrogen gas (H₂).
-
Procedure:
-
In the hydrogenation vessel, dissolve the 2,3,5-trimethyl-1,4-benzoquinone from Part A in the solvent.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm) or maintain a hydrogen atmosphere with a balloon.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is fully consumed.
-
Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10]
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude TMHQ.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene/methyl isobutyl ketone mixture) to obtain pure, crystalline TMHQ.[10]
-
Emerging Biosynthetic Routes
While chemical synthesis dominates, it often involves high temperatures and metal catalysts.[12] To address environmental and safety concerns, biocatalytic methods are gaining traction. Research has demonstrated that monooxygenase enzyme systems, such as MpdAB, can specifically catalyze the conversion of 2,3,6-trimethylphenol directly to 2,3,5-TMHQ under mild conditions using whole-cell biocatalysts.[8][12] These biological methods represent a more sustainable and environmentally friendly approach for future TMHQ production.[12]
Therapeutic Potential of TMHQ Analogs: A Mechanistic Overview
The true value for drug development lies in modifying the TMHQ scaffold to create analogs with targeted biological activities. The core hydroquinone structure provides a potent antioxidant foundation, which can be leveraged to combat diseases rooted in oxidative stress and inflammation.
Antioxidant and Neuroprotective Mechanisms
A primary mechanism through which TMHQ analogs exert their protective effects is by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or electrophilic compounds, this interaction is disrupted.
Causality in Neuroprotection: The activation of the Nrf2 pathway is a critical self-validating system for cellular defense. Analogs like 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ) can trigger the release of Nrf2 from Keap1.[13][14] Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[13] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[13] The upregulation of these enzymes enhances the cell's ability to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage and neuronal apoptosis, which is particularly beneficial in conditions like cerebral ischemia/reperfusion injury.[13][14][15]
Caption: Neuroprotective signaling via the Nrf2/HO-1 pathway.
Anti-inflammatory Activity
Inflammation and oxidative stress are intrinsically linked. TMHQ analogs often exhibit potent anti-inflammatory effects by targeting key signaling pathways. Thymoquinone, a related natural benzoquinone, has been shown to inhibit cyclooxygenase-2 (COX-2) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[16][17] Inhibition of NF-κB prevents the transcription of pro-inflammatory cytokines like TNF-α and various interleukins, thereby dampening the inflammatory cascade.[17][18] Hydroquinone itself has been found to suppress the production of inflammatory mediators, suggesting this is a core property of the chemical class.[19][20]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[21] For TMHQ analogs, SAR studies focus on how modifications to the core scaffold influence antioxidant, anti-inflammatory, and neuroprotective potency.
Key Structural Modifications
-
Hydroxyl Group Modification: The two hydroxyl groups of the hydroquinone are primary sites for chemical modification. Converting one or both into ethers or esters, as seen in HTHQ (a monoalkyl ether), significantly increases the molecule's lipophilicity.[13] This enhanced ability to penetrate biological membranes, such as the blood-brain barrier, is a crucial factor in the design of neuroprotective agents.
-
Aromatic Ring Substitution: While the TMHQ core is already substituted, further modifications can be explored. Drawing insights from analogs of 2-acetylhydroquinone, the addition of electron-donating groups (like hydroxyls) or electron-withdrawing groups to the aromatic ring can fine-tune the electronic properties and, consequently, the radical scavenging ability and interaction with biological targets.[22]
-
Oxidation State: The biological activity can differ between the reduced hydroquinone form and the oxidized quinone form. Several studies indicate that the reduced hydroquinone is often a more potent antioxidant and cytotoxic agent than its corresponding quinone.[23][24] This is because the hydroquinone can more readily donate hydrogen atoms to neutralize free radicals.
Data Summary: A Comparative Analysis
The following table summarizes representative data from literature on hydroquinone/quinone analogs to illustrate key SAR principles. This data is intended for comparative purposes to guide experimental design.
| Compound/Analog Class | Key Structural Feature | Biological Activity | Potency (Example Metric) | Reference |
| Toluquinol Analogs | 2,5-disubstitution | Cytotoxicity | Lower IC₅₀ vs. 2,6-disubstituted | [23] |
| 2-Acetylhydroquinone Chalcones | Catechol (3,4-dihydroxy) on B-ring | Antioxidant (DPPH Scavenging) | Highest activity in class | [22] |
| tert-Butyl-1,4-benzoquinones | Thioether substituents | Cholinesterase Inhibition | Kᵢ values in low µM range | [25] |
| Thymoquinone vs. Thymohydroquinone | Reduced hydroquinone form | Antioxidant Activity | Thymohydroquinone is more potent | [24] |
| 1-O-hexyl-TMHQ (HTHQ) | Hexyl ether group | Neuroprotection (Nrf2 activation) | Ameliorates I/R injury in vivo | [13][14] |
Experimental Protocols for Biological Evaluation
Validating the therapeutic potential of new TMHQ analogs requires robust and reproducible bioassays. The protocols below are standard, self-validating systems for assessing key activities.
Protocol: In Vitro Antioxidant Capacity (DPPH Assay)
Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to measure the capacity of an analog to act as a free radical scavenger or hydrogen donor. The stable DPPH radical has a deep violet color, which is neutralized to a pale yellow upon reduction by an antioxidant. The degree of color change is proportional to the scavenging potential.
-
Materials: 96-well microplate, spectrophotometer, volumetric flasks.
-
Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol, test compounds (TMHQ analogs), positive control (e.g., Trolox, Ascorbic Acid).
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect from light.
-
Prepare a serial dilution of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the DPPH stock solution to all wells. For the blank, add 100 µL of methanol instead of the compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol: Cellular Assay for Neuroprotection
Rationale: This workflow uses a neuronal cell line to model oxidative stress-induced injury. Pre-treatment with a TMHQ analog allows for the assessment of its ability to protect cells from death, a more biologically relevant measure than simple chemical assays. The MTT assay measures the activity of mitochondrial reductase enzymes, which is an indicator of cell viability and metabolic health.
Caption: Experimental workflow for a cell-based neuroprotection assay.
-
Materials: Neuronal cell line (e.g., SH-SY5Y, PC12), cell culture plates (96-well), incubator (37°C, 5% CO₂), microscope.
-
Reagents: Cell culture medium (e.g., DMEM/F12), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, test compounds, oxidative stress inducer (e.g., H₂O₂, Glutamate), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., DMSO, SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the medium and replace it with a fresh medium containing various concentrations of the test analog. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a pre-treatment period (e.g., 2-4 hours).
-
Introduce the oxidative stress inducer (e.g., a final concentration of 100 µM H₂O₂) to all wells except the untreated control group.
-
Incubate for an additional 24 hours.
-
Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Express the results as a percentage of the viability of the untreated control cells.
-
Conclusion and Future Directions
Trimethylhydroquinone is more than just a precursor to Vitamin E; it is a versatile and privileged scaffold for the development of novel therapeutics. Its analogs have demonstrated significant potential as neuroprotective and anti-inflammatory agents, largely through the modulation of oxidative stress pathways like Nrf2. The structure-activity relationships explored herein underscore the importance of rational design, particularly in modifying lipophilicity and the electronic properties of the hydroquinone core to enhance biological activity and target specificity.
Future research should focus on synthesizing novel libraries of TMHQ analogs to further refine SAR models. Investigating the potential for dual-function molecules that combine potent antioxidant activity with specific enzyme or receptor inhibition could yield highly effective drug candidates. Finally, progressing the most promising compounds from in vitro and cellular assays to in vivo models of neurodegenerative and inflammatory diseases will be the critical next step in translating the therapeutic potential of these fascinating molecules into clinical reality.
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Vitamin E - Wikipedia. Wikipedia. [Link]
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Improved Whole-Cell Biocatalyst for the Synthesis of Vitamin E Precursor 2,3,5-Trimethylhydroquinone. ACS Publications. [Link]
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Improved Whole-Cell Biocatalyst for the Synthesis of Vitamin E Precursor 2,3,5-Trimethylhydroquinone. PubMed. [Link]
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Neuroprotective effects of 1‐O‐hexyl‐2,3,5‐trimethylhydroquinone on ischaemia/reperfusion‐induced neuronal injury by activating the Nrf2/HO‐1 pathway. PubMed Central. [Link]
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Neuroprotective effects of 1‐O‐hexyl‐2,3,5‐trimethylhydroquinone on ischaemia/reperfusion‐induced neuronal injury by activating the Nrf2/HO‐1 pathway. Semantic Scholar. [Link]
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1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. PubMed. [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. MDPI. [Link]
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The Chemistry of Trimethylhydroquinone: Properties and Synthesis Routes. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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(PDF) Neuroprotective effects of 1‐O‐hexyl‐2,3,5‐trimethylhydroquinone on ischaemia/reperfusion‐induced neuronal injury by activating the Nrf2/HO‐1 pathway. ResearchGate. [Link]
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Potential neuroprotective effect of t-butylhydroquinone against neurotoxicity-induced by 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'-methyl-MPTP) in mice. PubMed. [Link]
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Anti-inflammatory effects of thymoquinone and its protective effects against several diseases. PubMed. [Link]
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The Role of Thymoquinone in Inflammatory Response in Chronic Diseases. MDPI. [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Introduction
1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone is a multifunctional organic molecule of interest in fields ranging from antioxidant research to materials science. Its structure combines a sterically hindered phenolic core, an alkyl ether linkage, and a pivaloyl ester group, bestowing it with unique chemical properties. Accurate structural elucidation and purity assessment are paramount for any meaningful investigation of its biological activity or material properties. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and outlines the experimental protocols for their acquisition.
The synthesis of this compound would likely proceed via the acylation of 1-O-Hexyl-2,3,5-trimethylhydroquinone with pivaloyl chloride. The spectroscopic techniques detailed herein are essential to confirm the successful transformation and to characterize the final product thoroughly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of this compound.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the standard procedure for preparing a small organic molecule for NMR analysis.[1][2][3][4][5]
Sample Preparation:
-
Sample Quantity: For ¹H NMR, accurately weigh 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other options include acetone-d₆, DMSO-d₆, or benzene-d₆. The solvent should be of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or warming may be necessary to ensure complete dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically a drop to 5-10 mL of solvent to create a stock solution).[1] TMS is inert and its signal is defined as 0.00 ppm.
-
Labeling: Clearly label the NMR tube with the sample identification.
Instrumental Analysis:
-
Spectrometer Setup: The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
Acquisition Parameters: For ¹H NMR, a standard pulse sequence is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is standard, and a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum and Interpretation
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.8 - 4.0 | Triplet | 2H | -O-CH₂ -(CH₂)₄-CH₃ | Protons on the carbon directly attached to the hydroquinone oxygen are deshielded. Splitting is due to the adjacent CH₂ group. |
| ~ 2.2 - 2.4 | Singlet | 9H | Ar-CH₃ (3x) | Aromatic methyl groups typically appear in this region. Due to steric hindrance and electronic effects, they are expected to be singlets. |
| ~ 1.7 - 1.9 | Multiplet | 2H | -O-CH₂-CH₂ -(CH₂)₃-CH₃ | Protons on the second carbon of the hexyl chain. |
| ~ 1.3 - 1.5 | Multiplet | 6H | -(CH₂)₃-CH₃ | Protons of the internal methylene groups of the hexyl chain will overlap in this region. |
| ~ 1.35 | Singlet | 9H | -C(O)-C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, significantly shielded. |
| ~ 0.9 | Triplet | 3H | -(CH₂)₅-CH₃ | The terminal methyl group of the hexyl chain will be a triplet due to the adjacent CH₂ group. |
| ~ 6.5 - 7.0 | Singlet | 1H | Ar-H | A single aromatic proton is expected, though its exact chemical shift can be influenced by the substitution pattern. |
Predicted ¹³C NMR Spectrum and Interpretation
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 175 - 180 | C =O | Carbonyl carbon of the pivaloyl ester. |
| ~ 145 - 155 | Ar-C -O (ether & ester) | Aromatic carbons directly attached to oxygen atoms. |
| ~ 125 - 135 | Ar-C -CH₃ & Ar-C -H | Substituted aromatic carbons. |
| ~ 70 - 75 | -O-CH₂ - | Carbon of the hexyl group directly attached to the oxygen. |
| ~ 39 | -C(O)-C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 31, 29, 25, 22 | -C H₂- (hexyl chain) | Methylene carbons of the hexyl chain. |
| ~ 27 | -C(O)-C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |
| ~ 15 - 20 | Ar-C H₃ | Aromatic methyl carbons. |
| ~ 14 | -C H₃ (hexyl chain) | Terminal methyl carbon of the hexyl chain. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds.
Experimental Protocol: Acquiring an IR Spectrum
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.[6][7]
ATR-FTIR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
KBr Pellet:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Diagram: IR Spectroscopy Workflow
Caption: Workflow for acquiring an IR spectrum using the ATR method.
Expected IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Intensity |
| 2960-2850 | C-H stretch | Alkyl (hexyl and pivaloyl) | Strong |
| ~1760 | C=O stretch | Ester (pivaloyl) | Strong, sharp |
| 1600-1450 | C=C stretch | Aromatic ring | Medium |
| 1250-1000 | C-O stretch | Ether and Ester | Strong |
The presence of a strong, sharp peak around 1760 cm⁻¹ for the ester carbonyl and strong C-H stretching bands below 3000 cm⁻¹ would be key indicators of the target molecule's structure.[8][9][10] The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the acylation of the hydroquinone's hydroxyl group.[9][10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.[11][12][13][14]
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µM to nM range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[11][12] The addition of a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) can aid in the formation of protonated or sodiated adducts, respectively.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[13][14]
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.
Diagram: ESI-MS Workflow
Caption: General workflow for Electrospray Ionization Mass Spectrometry.
Expected Mass Spectrum and Interpretation
-
Molecular Ion: The molecular weight of this compound (C₂₀H₃₂O₃) is 320.47 g/mol . In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 321.24. A sodiated adduct [M+Na]⁺ at m/z 343.22 may also be observed.[15]
-
Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation can occur, or tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural information. Key expected fragmentation pathways include:
-
Loss of the pivaloyl group: A significant fragment would likely correspond to the loss of the pivaloyl group (C₅H₉O), resulting in a fragment ion.
-
Cleavage of the hexyl chain: Fragmentation of the hexyl ether side chain can occur, leading to a series of fragment ions separated by 14 Da (CH₂).[16][17][18][19]
-
McLafferty Rearrangement: The pivaloyl ester could potentially undergo a McLafferty rearrangement.[16]
-
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. The predicted data and outlined protocols in this guide offer a robust framework for researchers and drug development professionals working with this and structurally related molecules. The convergence of data from these orthogonal analytical techniques is essential for ensuring the scientific integrity of any subsequent studies.
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Methodological & Application
Application Notes and Protocols for the In Vitro Use of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Introduction: Navigating the In Vitro Landscape with a Novel Hydrophobic Antioxidant Candidate
1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone is a synthetic derivative of trimethylhydroquinone, engineered with a hexyl ether group and a pivaloyl ester. These modifications confer significant hydrophobicity, a critical consideration for its application in aqueous cell culture systems. Structurally related to potent antioxidants like 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), this molecule is rationally designed for enhanced membrane permeability and stability, positioning it as a promising candidate for mitigating cellular oxidative stress.[1][2]
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions. Consequently, compounds that can effectively scavenge ROS or bolster endogenous antioxidant defenses are of significant interest in drug development. This guide provides a comprehensive framework for the initial in vitro characterization of this compound, from fundamental handling and solubilization to the assessment of its cytotoxic profile and antioxidant efficacy. The protocols herein are designed to be adaptable, providing a robust starting point for researchers across various cell-based assay systems.
PART 1: Foundational Principles and Compound Handling
The Challenge of Hydrophobicity
The primary technical hurdle in utilizing this compound is its poor solubility in aqueous media.[3][4] Direct addition to cell culture medium will result in precipitation, leading to inconsistent and non-reproducible experimental outcomes. To overcome this, a high-concentration stock solution must be prepared in a suitable organic solvent.
Preparation of a Concentrated Stock Solution
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution due to its high solubilizing capacity for hydrophobic compounds and its miscibility with aqueous culture media.[5][6][7]
Protocol 1: Stock Solution Preparation
-
Materials:
-
Procedure:
-
Aseptically weigh out a precise amount of the compound (e.g., 10 mg) and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM). The molecular weight of this compound is 320.47 g/mol .
-
Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Table 1: Stock Solution Concentration Examples
| Desired Stock Concentration | Mass of Compound (for 1 mL DMSO) |
| 10 mM | 3.20 mg |
| 20 mM | 6.41 mg |
| 50 mM | 16.02 mg |
PART 2: Determining the Optimal Working Concentration
Before assessing the biological activity of the compound, it is imperative to determine its cytotoxic profile to identify a range of non-toxic concentrations for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3][9][10]
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the workflow for determining the dose-dependent cytotoxicity of the compound.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Dilution and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤0.5%, with ≤0.1% being ideal). [7]
-
Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for a duration relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][10]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability). Select concentrations well below the IC50 for subsequent functional assays.
-
PART 3: Assessing Antioxidant Efficacy
The potential of this compound to function as an antioxidant can be directly quantified by measuring its ability to reduce intracellular ROS levels. The DCFDA/H2DCFDA assay is a common method for this purpose.[11][12][13][14]
Principle of the DCFDA Assay
The cell-permeable H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[12][14]
Protocol 2: Intracellular ROS Measurement
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate and grow to ~80-90% confluency.
-
-
Compound Pre-treatment:
-
Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a desired pre-incubation period (e.g., 1-4 hours). Include a vehicle control.
-
-
DCFDA Loading:
-
Induction of Oxidative Stress:
-
Wash the cells again to remove the excess H2DCFDA probe.
-
Add a known ROS inducer (e.g., 100-500 µM H₂O₂ or tert-butyl hydroperoxide) to the wells (except for the negative control).
-
Include a positive control group treated only with the ROS inducer.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Compare the fluorescence levels in cells pre-treated with the compound to the positive control (ROS inducer alone). A significant decrease in fluorescence indicates ROS scavenging activity.
-
PART 4: Exploring Potential Mechanisms of Action
The antioxidant effects of hydroquinone derivatives are often mediated through complex signaling pathways. Two key pathways to consider are the Nrf2 and MAPK signaling cascades.
The Nrf2 Antioxidant Response Pathway
Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response.[4][15][16][17] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or electrophilic compounds can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.
Caption: The Nrf2 antioxidant response pathway and potential modulation.
The MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are critical signaling cascades that respond to various extracellular stimuli, including oxidative stress.[18][19][20] ROS can activate these pathways, leading to diverse cellular outcomes such as proliferation, inflammation, or apoptosis. Antioxidant compounds can modulate MAPK signaling, often by preventing the ROS-induced activation of upstream kinases.[18][[“]]
Caption: Modulation of the stress-activated MAPK pathway by an antioxidant.
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Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Itoh, K., et al. (1999). An Nrf2/small Maf heterodimer mediates the induction of phase II detoxifying enzyme genes through antioxidant response elements. Biochemical and Biophysical Research Communications, 260(2), 612-620. [Link]
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Pereira, C. F., et al. (2021). Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process. Archives of Gerontology and Geriatrics, 92, 104266. [Link]
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Patel, V. (2015). Response to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Sykiotis, G. P., & Bohmann, D. (2010). Stress-activated cap'n'collar transcription factors in aging and human disease. Science signaling, 3(112), re3. [Link]
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Visikol. (2022). 9 Sterilization Techniques For Cell Culture. [Link]
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Life Extension. (n.d.). How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response?. [Link]
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de Faria, V. G., et al. (2024). Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging. Geriatrics & Gerontology International, 24(9), 954-961. [Link]
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Application Notes & Protocols: A Framework for Utilizing 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone in Proteomics Research
Introduction
The field of chemical proteomics has revolutionized our ability to understand protein function and drug-target interactions within complex biological systems.[1][2] A key strategy in chemical proteomics is the use of small molecule probes to identify and enrich specific protein targets from the entire proteome.[1][2] Hydroquinone derivatives are a class of compounds known for their redox activity and have been explored for various biological applications, including their effects on cellular signaling and metabolism.[3][4][5]
This document presents a hypothetical framework for the application of a novel hydroquinone derivative, 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone, in proteomics research. While direct applications of this specific compound have not been extensively reported, its structure suggests potential as a chemical probe for investigating proteins involved in cellular redox pathways. The trimethylhydroquinone core is a redox-active moiety, the hexyl chain may enhance cell permeability, and the pivaloyl group could serve as a recognition element or be amenable to chemical modification.
Herein, we propose a comprehensive workflow and detailed protocols for the synthesis of a biotinylated derivative of this compound and its subsequent use in affinity pull-down assays coupled with mass spectrometry to identify interacting proteins. Furthermore, we describe a competitive binding assay to validate the identified protein targets. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the proteomic applications of novel small molecules.
Part 1: Conceptual Synthesis of a Biotinylated Affinity Probe
To utilize this compound as a tool for affinity purification, it must first be functionalized with a reporter group, such as biotin.[6] The strong and specific interaction between biotin and streptavidin allows for the efficient capture of biotinylated molecules and their binding partners.[7][8]
A plausible synthetic strategy would involve modifying the hexyl chain to incorporate a linker and a biotin moiety. The following is a conceptual outline for the synthesis of a biotinylated probe, which we will refer to as "HPTMQ-Biotin".
Proposed Synthetic Scheme for HPTMQ-Biotin:
-
Functionalization of the Hexyl Chain: The terminal methyl group of the hexyl chain on this compound could be functionalized to introduce a reactive handle, such as a primary amine or a carboxylic acid. This may require a multi-step synthesis starting from a functionalized hexyl precursor.
-
Linker Attachment: A polyethylene glycol (PEG) linker with an amine-reactive group (e.g., NHS ester) can be conjugated to the functionalized hexyl chain. The PEG linker helps to reduce steric hindrance and improve the accessibility of the biotin moiety.
-
Biotinylation: The terminal end of the PEG linker can then be reacted with an activated biotin derivative (e.g., Biotin-NHS) to yield the final HPTMQ-Biotin probe.[9]
Diagram of the Proposed HPTMQ-Biotin Probe:
Caption: Conceptual structure of the HPTMQ-Biotin affinity probe.
Part 2: Affinity Pull-Down Assay for Target Identification
The HPTMQ-Biotin probe can be used to isolate interacting proteins from a complex biological mixture, such as a cell lysate. The following protocol outlines a typical workflow for an affinity pull-down assay.
Materials:
-
HPTMQ-Biotin probe
-
Streptavidin-coated magnetic beads[10]
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution with a high concentration of free biotin)[11]
-
Magnetic rack[8]
Protocol:
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.[11]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing soluble proteins.[11]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[11]
-
-
Incubation of Lysate with HPTMQ-Biotin Probe:
-
Incubate the cell lysate (e.g., 1-2 mg of total protein) with a predetermined optimal concentration of the HPTMQ-Biotin probe.
-
Incubate for 1-4 hours at 4°C with gentle rotation to allow for the formation of probe-protein complexes.[11]
-
Include a control sample incubated with a biotinylated control molecule or DMSO vehicle to identify non-specific binders.
-
-
Capture of Probe-Protein Complexes:
-
Prepare streptavidin-coated magnetic beads by washing them with lysis buffer to remove preservatives.[8][10]
-
Add the equilibrated beads to the lysate containing the probe-protein complexes.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe to bind to the streptavidin beads.[11]
-
-
Washing:
-
Elution of Bound Proteins:
-
After the final wash, elute the bound proteins from the beads. The choice of elution method depends on the downstream analysis.[11]
-
For Mass Spectrometry: Elute proteins by boiling the beads in SDS-PAGE sample buffer.
-
For Functional Assays: Elute using a competitive displacement method with a high concentration of free biotin.[9]
-
-
Workflow Diagram:
Caption: Affinity pull-down assay workflow for target identification.
Part 3: Protein Identification by Mass Spectrometry
The eluted proteins from the pull-down assay can be identified using tandem mass spectrometry (MS/MS).[12][13] This powerful technique allows for the identification and quantification of proteins in complex mixtures with high sensitivity and accuracy.[12][13]
General Protocol:
-
Protein Separation: The eluted protein sample is typically separated by one-dimensional SDS-PAGE. The gel is stained (e.g., with Coomassie blue or silver stain), and protein bands that are unique to the HPTMQ-Biotin pull-down compared to the control are excised.
-
In-Gel Digestion: The proteins within the excised gel bands are destained and subjected to in-gel digestion with a protease, most commonly trypsin. This cleaves the proteins into smaller peptides.
-
Peptide Extraction and Desalting: The resulting peptides are extracted from the gel pieces and desalted using a C18 ZipTip or similar method to remove contaminants that could interfere with the MS analysis.
-
LC-MS/MS Analysis: The purified peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] The peptides are first separated by reverse-phase liquid chromatography and then introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments individual peptides to generate fragmentation spectra (MS2 or tandem MS scan).[12]
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt, NCBI) using a search algorithm (e.g., Mascot, Sequest).[14][15] The algorithm matches the experimental fragmentation patterns to theoretical fragmentation patterns of peptides in the database to identify the proteins present in the sample.[14][15]
Part 4: Competitive Binding Assay for Target Validation
To confirm that the identified proteins are specific targets of this compound and not just binders to the biotin-linker portion of the probe, a competitive binding assay is essential.[16][17]
Principle:
This assay involves pre-incubating the cell lysate with an excess of the original, unlabeled this compound before adding the HPTMQ-Biotin probe. If the unlabeled compound binds to the same target proteins, it will compete with the biotinylated probe, leading to a decrease in the amount of target protein pulled down.[16][17]
Protocol:
-
Prepare Cell Lysate: Prepare the cell lysate as described in Part 2.
-
Competition:
-
In one tube, pre-incubate the cell lysate with a molar excess (e.g., 10x, 50x, 100x) of unlabeled this compound for 1 hour at 4°C.
-
In a control tube, pre-incubate the lysate with the vehicle (e.g., DMSO).
-
-
Add Biotinylated Probe: Add the HPTMQ-Biotin probe to both tubes at the same concentration used in the initial pull-down experiment and incubate for 1-2 hours at 4°C.
-
Pull-Down and Analysis: Proceed with the streptavidin bead capture, washing, and elution steps as described in Part 2.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody specific to the candidate target protein identified by mass spectrometry, or by quantitative mass spectrometry.[16]
Competitive Binding Assay Diagram:
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- 16. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone as a Chemical Probe in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Modulator of Cellular Redox Biology
Chemical probes are indispensable small molecules that enable the acute and reversible perturbation of specific protein functions, offering a powerful approach to dissecting complex biological processes.[1] In the landscape of cellular signaling, oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a critical player in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[2][3] Hydroquinone derivatives have long been recognized for their antioxidant properties, acting as potent scavengers of free radicals and modulators of cellular redox-sensitive signaling pathways.[4]
This document provides a comprehensive guide to the characterization and application of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone , a novel hydroquinone derivative, as a chemical probe for investigating oxidative stress. While direct literature on this specific molecule is nascent, its structural similarity to the potent antioxidant 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) suggests a strong potential for modulating cellular redox environments.[1][5] HTHQ is known to exert its protective effects by directly scavenging ROS and activating the master regulator of the antioxidant response, Nrf2.[1]
These application notes are designed to guide the researcher through a systematic characterization of this compound, establishing its mechanism of action and providing robust protocols for its use in cell-based assays.
Hypothesized Mechanism of Action
Based on the chemical structure and the known activities of related hydroquinone compounds, we hypothesize that this compound functions as a potent antioxidant. Its mechanism is likely twofold:
-
Direct ROS Scavenging: The hydroquinone moiety can directly react with and neutralize various ROS, including peroxyl radicals, thereby mitigating oxidative damage to cellular components like lipids, proteins, and DNA.[1][5]
-
Modulation of Redox-Sensitive Signaling Pathways: The compound may activate the Nrf2-ARE pathway, leading to the upregulation of a battery of antioxidant and cytoprotective genes.[6] Additionally, by altering the cellular redox state, it may influence other stress-responsive pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[2][7][8]
Caption: Hypothesized mechanism of this compound.
Protocols for Characterization and Application
A critical first step in utilizing a new chemical probe is to thoroughly characterize its activity and determine its optimal working concentration in the experimental system of choice.[7] The following protocols provide a roadmap for this characterization.
Caption: Workflow for characterizing the chemical probe.
Protocol 1: Determination of In Vitro Antioxidant Capacity (DPPH Assay)
This assay determines the free radical scavenging activity of the compound and is used to calculate its IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[9][10]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO) and then make serial dilutions in methanol or ethanol.
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add a fixed volume of each dilution of the probe to the corresponding wells. Include a control with solvent only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the log of the probe concentration and determine the IC50 from the dose-response curve.[11]
Protocol 2: Assessment of Cell Viability and Determination of Working Concentration (MTT Assay)
It is crucial to use the probe at concentrations that do not induce cytotoxicity. The MTT assay measures cell viability based on the metabolic activity of living cells.[12][13]
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the probe (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the vehicle control. Select a concentration range for subsequent experiments that shows high cell viability (e.g., >90%).
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Probe Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 24 hours |
| MTT Incubation | 2-4 hours |
| Wavelength | 570 nm |
Protocol 3: Measurement of Intracellular ROS Levels (DCFDA Assay)
This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[4]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DCFH-DA (10 mM stock in DMSO)
-
An agent to induce oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of the probe for 1-2 hours.
-
Load the cells with DCFH-DA (final concentration 5-10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding an agent like H₂O₂.
-
Immediately measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) over time.
-
A reduction in the fluorescence signal in probe-treated cells compared to the stress-induced control indicates ROS scavenging.
Protocol 4: Assessment of Lipid Peroxidation (TBARS/MDA Assay)
Lipid peroxidation is a key indicator of oxidative damage. This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation.[14][15][16]
Materials:
-
Cell or tissue lysates
-
This compound
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Microplate reader or spectrophotometer
Procedure:
-
Culture and treat cells with the probe, followed by an oxidative challenge.
-
Harvest and lyse the cells.
-
Add TCA to the lysate to precipitate proteins, then centrifuge.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes to form a pink-colored product.
-
Cool the samples on ice and measure the absorbance at 532 nm.
-
Quantify MDA levels using a standard curve. A decrease in MDA in treated samples indicates inhibition of lipid peroxidation.
Protocol 5: Analysis of Redox-Sensitive Signaling Pathways
A. Nrf2 Activation: Activation of the Nrf2 pathway can be assessed by measuring the nuclear translocation of Nrf2 and the expression of its target genes (e.g., HO-1, NQO1).[17][18]
Method: Western Blotting
-
Treat cells with the probe for various time points.
-
Prepare nuclear and cytoplasmic extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, HO-1, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic/loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
An increase in nuclear Nrf2 and total HO-1 levels indicates pathway activation.
B. MAPK and NF-κB Pathway Modulation: Oxidative stress activates MAPK (p38, JNK, ERK) and NF-κB pathways.[2][7][19] The probe's effect on the phosphorylation status of key proteins in these pathways can be determined by Western blotting using phospho-specific antibodies.
Trustworthiness and Self-Validation
To ensure the reliability of your findings, incorporate the following controls in your experiments:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the probe.
-
Positive Control: Use a known antioxidant (e.g., N-acetylcysteine, Trolox, or HTHQ) to validate the assay's performance.
-
Negative Control: Ideally, a structurally similar but inactive analog of the probe should be used to confirm that the observed effects are due to the intended activity and not off-target effects.[20][21][22] If an inactive analog is not available, using a structurally distinct probe with the same target can help validate the phenotype.[21]
References
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Salehi, B., et al. (2019). RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression. Journal of Cellular Physiology, 234(9), 14951-14965. [Link]
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Cui, Y., et al. (2022). MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy. International Journal of Molecular Sciences, 23(23), 15291. [Link]
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RayBiotech. (n.d.). Lipid Peroxidation (MDA) Assay Kit. Retrieved from [Link]
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Biocompare. (n.d.). Lipid Peroxidation Assay Kits. Retrieved from [Link]
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Mijares, M. R., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 588-594. [Link]
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ResearchGate. (n.d.). MAPKs pathway The MAPK pathways are activated under oxidative stress,... | Download Scientific Diagram. Retrieved from [Link]
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BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]
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Frontiers. (2016). ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences. Retrieved from [Link]
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Chemical Probes Portal. (n.d.). Controls for chemical probes. Retrieved from [Link]
-
Frye, S. V. (2021). The Promise and Peril of Chemical Probe Negative Controls. PubMed, 33861543. [Link]
-
Antibodies.com. (n.d.). Lipid Peroxidation Assay Kit (A319696). Retrieved from [Link]
-
ResearchGate. (2021). The Promise and Peril of Chemical Probe Negative Controls. Retrieved from [Link]
-
Wang, Y., et al. (2021). 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates the Development of Preeclampsia through Suppression of Oxidative Stress and Endothelial Cell Apoptosis. Oxidative Medicine and Cellular Longevity, 2021, 6649385. [Link]
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bioRxiv. (2020). Negative controls of chemical probes can be misleading. Retrieved from [Link]
-
ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PubMed Central. [Link]
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Cell Biolabs, Inc. (n.d.). Oxidative & Cellular Stress. Retrieved from [Link]
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Assay Genie. (2024). NRF2 Signaling: A Keystone in Inflammation and Disease Management. Retrieved from [Link]
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ResearchGate. (n.d.). ROS activate NF-κB through three pathways. ① Canonical pathway: ROS... - Download Scientific Diagram. Retrieved from [Link]
-
RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2014). In vitro Determination of Antioxidant Activity by DPPH• Method: An approach to Unify Anticipated Report on IC50. Retrieved from [Link]
-
PubMed. (2020). Colorimetric sensors and nanoprobes for characterizing antioxidant and energetic substances. Retrieved from [Link]
-
National Institutes of Health. (2013). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. PubMed Central. [Link]
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ResearchGate. (2023). STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Ama. Retrieved from [Link]
-
MDPI. (2021). The Influence of Light on Reactive Oxygen Species and NF-кB in Disease Progression. Antioxidants, 10(4), 640. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
American Chemical Society. (2011). Polyphenol Antioxidants Inhibit Peroxynitrite-Mediated DNA Damage In Vitro and in E. coli. Chemical Research in Toxicology, 24(7), 1113-1120. [Link]
-
Semantic Scholar. (n.d.). Colorimetric sensors and nanoprobes for characterizing antioxidant and energetic substances. Retrieved from [Link]
-
ResearchGate. (2020). Colorimetric sensors and nanoprobes for characterizing antioxidant and energetic substances. Retrieved from [Link]
-
ResearchGate. (n.d.). The relationship between ROS and NF-κB signaling pathway (created with... - Download Scientific Diagram. Retrieved from [Link]
-
YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). NF-κB in Oxidative Stress. PubMed Central. [Link]
-
Kim, M. S., et al. (2019). 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates l-DOPA-Induced Cytotoxicity in PC12 Cells. Molecules, 24(5), 894. [Link]
-
National Institutes of Health. (2016). Chemical Probes for Redox Signaling and Oxidative Stress. PubMed Central. [Link]
-
PubMed. (2019). 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates l-DOPA-Induced Cytotoxicity in PC12 Cells. Retrieved from [Link]
-
Frontiers Publishing Partnerships. (2012). NF-κB signaling pathway and free radical impact. Acta Biochimica Polonica, 59(3), 329-334. [Link]
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MDPI. (2023). Evaluation of Antioxidants Using Electrochemical Sensors: A Bibliometric Analysis. Chemosensors, 11(1), 54. [Link]
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Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Hydroquinone Derivatives
Introduction: The Double-Edged Sword of Oxidative Stress and the Protective Role of Hydroquinone Derivatives
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key player in the aging process and the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1] Antioxidants are vital molecules that can neutralize these harmful ROS, mitigating cellular damage.
Hydroquinone and its derivatives represent a significant class of phenolic compounds renowned for their potent antioxidant properties.[2][3] Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, effectively neutralizing them.[1] This process transforms the hydroquinone into a more stable phenoxyl radical, which can be further oxidized to a non-radical quinone.[2][4] This ability to scavenge free radicals makes hydroquinone derivatives promising candidates for drug development and as stabilizing agents in various industrial applications.[1]
This comprehensive guide provides detailed application notes and step-by-step protocols for the most common in vitro assays used to evaluate the antioxidant capacity of hydroquinone derivatives: DPPH, ABTS, FRAP, and ORAC. The focus is not only on the procedural steps but also on the underlying chemical principles and critical parameters to ensure data integrity and accurate interpretation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle and Mechanism
The DPPH assay is one of the most widely used methods for screening antioxidant activity. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5] DPPH is a stable radical with a deep violet color in solution, exhibiting a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the violet color fades to a pale yellow, corresponding to a decrease in absorbance.[5]
For hydroquinone derivatives, the reaction proceeds via the donation of a hydrogen atom from one of the hydroxyl groups to the DPPH radical, forming the reduced, non-radical DPPH-H molecule. The resulting hydroquinone radical is relatively stable. This reaction's stoichiometry can be complex, but the rate of absorbance loss is proportional to the antioxidant's scavenging capacity.[5][6]
Critical Parameters & Causality
-
Solvent Selection: The choice of solvent is crucial as it can influence the reaction kinetics and the solubility of the hydroquinone derivative.[7][8][9][10][11] Methanol or ethanol are commonly used. For lipophilic derivatives, a less polar solvent might be necessary, but it's important to ensure DPPH remains soluble. The solvent can affect the hydrogen-donating ability of the antioxidant.
-
pH of the Medium: The pH can significantly impact the antioxidant activity of phenolic compounds.[12] While the standard DPPH assay is typically performed in an unbuffered alcoholic solution, the deprotonation of the hydroxyl groups of hydroquinone at higher pH can enhance its electron-donating capacity. However, it's important to maintain a consistent pH for comparable results.
-
Reaction Time: The reaction between DPPH and antioxidants can be slow and may not reach a steady state quickly.[13] It is essential to determine the kinetic behavior of the specific hydroquinone derivative being tested and to select a fixed time point for absorbance measurement to ensure reproducibility. A common incubation time is 30 minutes, but this should be optimized.
-
Light Sensitivity: The DPPH radical is light-sensitive. All reactions should be carried out in the dark to prevent photodegradation of the radical, which would lead to inaccurate results.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of the hydroquinone derivative in the chosen solvent (e.g., 1 mg/mL).
-
Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox (a water-soluble vitamin E analog) in the same solvent.
-
-
Standard Curve Preparation (Trolox):
-
Perform serial dilutions of the Trolox stock solution to obtain concentrations ranging from approximately 10 to 200 µM.
-
-
Sample Preparation:
-
Perform serial dilutions of the hydroquinone derivative stock solution to create a range of concentrations to be tested.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the diluted standard or sample.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank (control), add 100 µL of the solvent and 100 µL of the DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes (or the optimized time).
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the concentration of the standards and samples.
-
Determine the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to that of the Trolox standard curve.[14]
-
Visualization of DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle and Mechanism
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[13] ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS•+ chromophore, which has a characteristic absorbance at 734 nm.[15] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's concentration.[15]
This assay is applicable to both hydrophilic and lipophilic compounds.[16] The reaction with hydroquinone derivatives involves the donation of a hydrogen atom or an electron to the ABTS•+, similar to the DPPH assay. Some phenolic compounds may also form adducts with the ABTS radical.[15][17]
Critical Parameters & Causality
-
Radical Generation: The ABTS•+ radical must be pre-generated before the addition of the antioxidant. The incubation time for radical generation (typically 12-16 hours in the dark) is critical for the reaction to complete.
-
pH Versatility: Unlike the DPPH assay, the ABTS assay can be conducted over a wide pH range, allowing for the investigation of pH effects on the antioxidant activity of hydroquinone derivatives.[16] However, for comparative studies, a consistent pH (often physiological pH 7.4) should be used.
-
Wavelength Selection: The ABTS•+ radical has several absorption maxima. The measurement at 734 nm is preferred as it minimizes interference from colored compounds that may be present in samples.[15]
-
Solvent System: The ABTS radical can be generated in both aqueous and organic media, providing flexibility for testing a wide range of hydroquinone derivatives with varying polarities.[16]
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at 4°C.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Trolox Standard Solutions: Prepare as described for the DPPH assay.
-
-
Standard Curve and Sample Preparation:
-
Prepare serial dilutions of Trolox and the hydroquinone derivative as previously described.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the diluted standard or sample to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
For the blank (control), add 20 µL of the solvent and 180 µL of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the TEAC value by plotting the percentage of inhibition against the concentration of the Trolox standards and comparing the sample's inhibition to this curve.
-
Visualization of ABTS Assay Workflow
Caption: Workflow for the ABTS radical cation scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle and Mechanism
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[18] The assay is conducted in an acidic medium (pH 3.6), where the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[19] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.
This assay is based on a single electron transfer mechanism. Hydroquinone derivatives, being excellent reducing agents, readily donate an electron to the Fe³⁺-TPTZ complex.
Critical Parameters & Causality
-
Acidic pH: The low pH (3.6) is essential for maintaining iron solubility and for increasing the redox potential, which drives the electron transfer reaction.[18] However, this non-physiological pH may not accurately reflect the antioxidant activity under biological conditions.
-
Reaction Time: The reaction is typically rapid, and a fixed endpoint reading (e.g., after 4-6 minutes) is usually sufficient. However, for slow-reacting antioxidants, a kinetic approach might be more appropriate.
-
Interferences: The FRAP assay does not measure the activity of antioxidants that act by hydrogen atom transfer, such as some thiols. Its results can also be influenced by other reducing agents present in the sample that are not necessarily antioxidants.
-
Temperature: The reaction is typically carried out at 37°C to accelerate the reaction rate.[18]
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a series of FeSO₄ solutions (e.g., 100 to 2000 µM) in deionized water for the standard curve.
-
Test Compound Solutions: Prepare dilutions of the hydroquinone derivative in an appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample, standard, or blank (solvent) to each well.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate at 37°C for 6 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from the sample and standard absorbances.
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the sample from the standard curve. The results are expressed as µM Fe²⁺ equivalents.
-
Visualization of FRAP Assay Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle and Mechanism
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[20] The assay uses a free radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), which produces peroxyl radicals upon thermal decomposition.[20][21] These radicals quench the fluorescence of a probe, most commonly fluorescein. Antioxidants present in the sample inhibit this fluorescence decay.[20]
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of a Trolox standard. This assay is considered more biologically relevant than the previous methods because it utilizes a biologically relevant radical source. The mechanism is based on hydrogen atom transfer.
Critical Parameters & Causality
-
Temperature Control: The thermal decomposition of AAPH is temperature-dependent. Therefore, the assay must be conducted at a constant temperature, typically 37°C.[22]
-
Kinetic Measurement: The ORAC assay is a kinetic assay, and the fluorescence decay is monitored over time (e.g., 90 minutes). This provides more comprehensive information about the antioxidant's behavior.
-
pH: The assay is usually performed at a physiological pH of 7.4, which is relevant for biological systems.
-
Sample Dilution: Samples may need to be significantly diluted to fall within the linear range of the Trolox standard curve.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.
-
Fluorescein Stock Solution (4 µM): Prepare a stock solution in the phosphate buffer and store it at 4°C, protected from light.
-
Fluorescein Working Solution: Immediately before use, dilute the stock solution 1:500 with the phosphate buffer.[20]
-
AAPH Solution (75 mM): Prepare fresh daily by dissolving AAPH in the phosphate buffer.[20]
-
Trolox Standard Solutions: Prepare a series of Trolox dilutions (e.g., 6.25 to 100 µM) in the phosphate buffer.
-
Test Compound Solutions: Prepare dilutions of the hydroquinone derivative in the phosphate buffer.
-
-
Assay Procedure (96-well black plate format):
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.[23]
-
Mix and pre-incubate the plate at 37°C for at least 15 minutes in the plate reader.[21]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using an automated injector if available.[23]
-
Shake the plate for 10 seconds.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence (Excitation: 485 nm, Emission: 520-528 nm) every 1-2 minutes for at least 90 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each standard and sample: Net AUC = AUC_sample/standard - AUC_blank
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples from the standard curve. The results are expressed as µM Trolox Equivalents (TE).
-
Visualization of ORAC Assay Workflow
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Comparative Summary and Data Interpretation
No single assay can fully capture the antioxidant profile of a compound. Therefore, it is highly recommended to use a panel of assays that measure antioxidant activity through different mechanisms.
| Assay | Principle | Radical/Oxidant | Mechanism | Advantages for Hydroquinone Derivatives | Disadvantages/Considerations |
| DPPH | Radical Scavenging | DPPH• (stable radical) | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | Simple, rapid, and cost-effective for initial screening. | Reaction kinetics can be slow; steric hindrance may be an issue. |
| ABTS | Radical Scavenging | ABTS•+ (radical cation) | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | Applicable to both hydrophilic and lipophilic derivatives; wide pH range. | Radical is not biologically relevant. |
| FRAP | Metal Reduction | Fe³⁺-TPTZ complex | Single Electron Transfer (SET) | Measures reducing power; simple and reproducible. | Non-physiological pH; does not measure HAT activity. |
| ORAC | Radical Scavenging | Peroxyl radical (AAPH) | Hydrogen Atom Transfer (HAT) | Biologically relevant radical source; kinetic measurement. | More complex and requires a fluorescence plate reader. |
Interpreting the Data:
-
IC50 (DPPH): A lower IC50 value signifies greater potency in scavenging the DPPH radical.
-
TEAC (Trolox Equivalent Antioxidant Capacity): This value, often derived from DPPH and ABTS assays, allows for a standardized comparison of the antioxidant capacity of different compounds relative to Trolox. A higher TEAC value indicates stronger antioxidant activity.[14][24]
-
FRAP Value: Expressed as Fe²⁺ equivalents, a higher FRAP value indicates a greater reducing power of the hydroquinone derivative.
-
ORAC Value: Reported as Trolox Equivalents, a higher ORAC value suggests a greater capacity to neutralize peroxyl radicals.
Conclusion and Best Practices
Evaluating the in vitro antioxidant activity of hydroquinone derivatives requires a thoughtful selection and careful execution of appropriate assays. The DPPH and ABTS assays are excellent for initial screening of radical scavenging activity, while the FRAP assay provides a measure of reducing power. The ORAC assay offers a more biologically relevant assessment of activity against peroxyl radicals.
For a comprehensive and reliable characterization of a novel hydroquinone derivative, it is imperative to:
-
Use a panel of assays to assess activity through different mechanisms.
-
Optimize and validate assay conditions for the specific compounds being tested.
-
Include appropriate standards like Trolox for comparison and quality control.
-
Understand the limitations of each assay and interpret the results within the context of the assay's mechanism.
By following these guidelines, researchers can generate robust and meaningful data on the antioxidant potential of hydroquinone derivatives, paving the way for their application in therapeutics and other fields.
References
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Application Notes & Protocols: Dose-Response Studies of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for conducting dose-response studies on the novel synthetic compound, 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. While direct experimental data for this specific molecule is limited, its structural similarity to other antioxidant hydroquinone derivatives, such as 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), allows for the formulation of a robust experimental framework.[1][2][3][4][5] These protocols are designed to empower researchers to systematically evaluate its biological activity, determine effective concentrations, and elucidate its potential mechanism of action. We present a series of in vitro assays, from initial cytotoxicity profiling to mechanistic investigations into its antioxidant capacity and impact on cellular signaling pathways.
Introduction: Unveiling the Potential of a Novel Hydroquinone Derivative
This compound is a synthetic compound featuring a hydroquinone core, a structure known for its redox properties and biological activities.[6][7][8] Hydroquinone and its derivatives have been investigated for various applications, including as depigmenting agents and antioxidants.[6][7][9][10] The parent compound, 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), has demonstrated significant antioxidant and anti-lipid-peroxidative activities, along with chemopreventive and potential neuroprotective effects.[3][4][5] Specifically, HTHQ has been shown to protect against L-DOPA-induced cytotoxicity in PC12 cells through modulation of the ERK1/2-p38MAPK-JNK1/2-Bad-Bax signaling pathway.[5]
The addition of a pivaloyl group to the hydroquinone structure of this compound may influence its lipophilicity, cell permeability, and metabolic stability, potentially altering its biological activity profile compared to HTHQ. Therefore, a systematic dose-response evaluation is crucial to characterize its potency, efficacy, and potential therapeutic window.
These application notes will guide researchers through a logical progression of experiments to comprehensively assess the dose-dependent effects of this compound.
Postulated Mechanism of Action
Based on the known activities of related hydroquinone derivatives, we postulate that this compound primarily functions as an antioxidant. Its hydroquinone moiety can likely participate in redox cycling, donating electrons to neutralize reactive oxygen species (ROS). This antioxidant activity may, in turn, influence downstream cellular signaling pathways sensitive to oxidative stress, such as the MAPK signaling cascade.
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Application Note: Quantitative Analysis of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone in Biological Matrices
Introduction
1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone is a lipophilic small molecule with potential applications in pharmaceutical development.[1][2][3] Accurate quantification of this compound and its potential metabolites in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a comprehensive guide to the development and validation of analytical methods for its detection, tailored for researchers, scientists, and drug development professionals.
The inherent hydrophobicity of this compound presents unique challenges in bioanalysis, including potential co-extraction of endogenous lipids and matrix effects that can interfere with accurate quantification.[4] This guide will address these challenges by providing detailed protocols for sample preparation and chromatographic analysis, with a focus on achieving high sensitivity, selectivity, and reproducibility. All methodologies are designed to be compliant with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5][6][7][8][9]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.[10]
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | [1] |
| Molecular Weight | 320.47 g/mol | [3] |
| Appearance | No data available | |
| Melting Point | 72.5-73°C | [11] |
| Boiling Point | 357.8°C at 760 mmHg | [11] |
| Flash Point | 154.4°C | [11] |
| Solubility | Insoluble in water; soluble in organic solvents | Assumed based on structure |
Note: The lipophilic nature is inferred from the long hexyl chain and trimethylhydroquinone core.
Metabolic Considerations
Hydroquinone derivatives can undergo metabolic transformation in vivo, primarily through oxidation to form reactive quinone species.[12][13][14] This process can be catalyzed by peroxidases, such as myeloperoxidase.[13] While the specific metabolic pathways of this compound are not yet elucidated, it is prudent to consider the potential for oxidative metabolism when developing and validating an analytical method. This includes assessing the stability of the analyte in the biological matrix and during sample processing.
Methodology Workflow
The overall workflow for the analysis of this compound in biological samples involves several key stages, from sample collection to data analysis.
Caption: Bioanalytical workflow for this compound.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
LLE is a classic and effective technique for extracting lipophilic compounds from aqueous matrices like plasma.[15][16][17] It relies on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.
Rationale: This method is chosen for its ability to efficiently extract non-polar compounds while leaving behind more polar, interfering substances. The selection of the extraction solvent is critical and should be optimized based on the analyte's polarity.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled version of the analyte)
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Reconstitution Solvent: 50:50 Acetonitrile:Water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator[18]
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of the IS solution to each plasma sample, standard, and quality control (QC) sample.
-
Solvent Addition: Add 500 µL of MTBE to each tube.
-
Extraction: Vortex the tubes for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
SPE offers a more selective and often cleaner extraction compared to LLE, which is particularly beneficial for complex matrices like urine.[19][20] A reversed-phase SPE cartridge is ideal for retaining hydrophobic analytes.
Rationale: The C18 sorbent in the SPE cartridge retains the lipophilic analyte through hydrophobic interactions. A series of wash steps removes polar interferences, and the final elution with a strong organic solvent recovers the analyte of interest.
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
Reversed-phase C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration)
-
Wash Solution: 10% Methanol in water
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of urine, add 10 µL of the IS solution.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove hydrophilic impurities.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove any remaining aqueous solvent.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the reconstitution solvent.
-
Analysis: Transfer to an HPLC vial for analysis.
Chromatographic and Detection Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[21][22]
Rationale: A reversed-phase C18 column is well-suited for retaining the non-polar analyte. The gradient elution allows for the separation of the analyte from potential matrix components. Tandem mass spectrometry provides specificity through the selection of precursor and product ion transitions.
HPLC Conditions:
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and re-equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined by direct infusion of the analyte and IS |
Method Validation
A rigorous validation process is essential to ensure the reliability of the bioanalytical method.[5][6][7][8][9] The validation should be performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.[5][6][7]
Caption: Key parameters for bioanalytical method validation.
Validation Parameters Summary:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards. |
| Accuracy & Precision | Within ±15% (±20% for LLOQ) of the nominal concentration for QCs. |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | The matrix factor should be consistent across different lots of the biological matrix. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term). |
Conclusion
The analytical methods outlined in this application note provide a robust framework for the quantitative determination of this compound in biological samples. The choice between LLE and SPE will depend on the specific matrix and the required level of sample cleanup. The use of HPLC-MS/MS ensures high sensitivity and selectivity, which are critical for supporting drug development studies. Adherence to rigorous validation guidelines will guarantee the generation of high-quality, reliable data for regulatory submissions.
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Diva-portal.org. (2021, May 5). Automated Sequential Analysis of Hydrophilic and Lipophilic Fractions of Biological Samples: Increasing Single-Injection Chemical. [Link]
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LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]
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Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
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National Institutes of Health. (n.d.). Metabolism of phenol and hydroquinone to reactive products by macrophage peroxidase or purified prostaglandin H synthase. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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PubMed. (n.d.). Metabolism of hydroquinone by human myeloperoxidase: mechanisms of stimulation by other phenolic compounds. [Link]
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Dermatology Times. (2025, December 19). Study clarifies hydroquinone's role in ochronosis. [Link]
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ResearchGate. (2016, December). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. [Link]
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Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
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ResearchGate. (n.d.). Anaerobic pathway for the metabolization of hydroquinone. I: hydroquinone carboxylase; II: hydroquinone Acetil-CoA transferase; III: benzoyl-CoA oxidoreductase; IV: benzoyl-CoA hydrolase. [Link]
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MDPI. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. [Link]
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Preparation of stock solutions of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Application Note & Protocol
Topic: Preparation of High-Purity Stock Solutions of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone for Research Applications
Introduction: The Critical Role of Accurate Stock Solutions
This compound is a specialized organic compound utilized in various research and synthesis applications.[1] Its molecular structure, featuring a substituted hydroquinone core with both a hexyl ether and a pivaloyl ester group, confers significant hydrophobicity. This characteristic presents a challenge for its use in many experimental systems, particularly those involving aqueous biological media.
Compound Characteristics & Properties
A thorough understanding of the compound's physicochemical properties is essential for selecting the appropriate solvent and handling procedures.
| Property | Value | Source |
| CAS Number | 153474-18-1 | [1] |
| Molecular Formula | C₂₀H₃₂O₃ | [1][3] |
| Molecular Weight | 320.47 g/mol | [1][3][4] |
| Appearance | Yellow Oil | [1] |
| Predicted Solubility | Insoluble in water; Soluble in organic solvents like DMSO, ethanol. | [5][6] |
| Storage Temperature | -20°C (Recommended for long-term stability) | [7] |
Note: The physical appearance as a "Yellow Oil" indicates that direct weighing requires careful handling to ensure accuracy. The high molecular weight and hydrophobicity necessitate the use of a potent organic solvent for dissolution.
Principle of Stock Solution Preparation for Hydrophobic Compounds
The primary goal is to create a highly concentrated solution that can be easily and accurately diluted to a final working concentration.[8] For hydrophobic compounds like this compound, this involves several key considerations:
-
Solvent Selection: The chosen solvent must be capable of fully dissolving the compound at a high concentration without reacting with it. Dimethyl sulfoxide (DMSO) is an exemplary choice due to its high solvating power for a wide range of organic molecules.[5] It is also miscible with most aqueous culture media, although final concentrations must be kept low (<0.5%) to avoid solvent-induced cellular toxicity.
-
Concentration Choice: Preparing a stock solution at a convenient high molarity (e.g., 10 mM or 100 mM) simplifies subsequent dilution calculations using the standard dilution formula (C₁V₁ = C₂V₂).[9] This practice minimizes pipetting errors associated with measuring very small volumes of a less concentrated stock.[10]
-
Stability and Storage: Concentrated organic stocks are often more stable than their diluted aqueous counterparts.[7][10] Aliquoting the stock solution into single-use volumes and storing it at low temperatures (-20°C or -80°C) is a critical best practice to prevent degradation from repeated freeze-thaw cycles and exposure to ambient conditions.[11]
Workflow for Stock Solution Preparation
The following diagram outlines the comprehensive workflow, from initial calculations to final storage and validation.
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO.
5.1 Materials and Equipment
-
This compound (MW: 320.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance (readable to 0.001 mg)
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated P1000 and P200 micropipettes with sterile tips
-
Vortex mixer
-
(Optional) Bath sonicator
-
Cryogenic storage vials or amber microcentrifuge tubes
-
-20°C freezer
5.2 Step-by-Step Methodology
Step 1: Calculation of Required Mass The causality behind this step is to determine the precise mass of the solute needed to achieve the target molar concentration in the desired final volume.
-
Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation:
-
Molarity = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 320.47 g/mol
-
Mass = 0.010 mol/L × 0.001 L × 320.47 g/mol = 0.0032047 g = 3.205 mg
-
Step 2: Weighing the Compound This is the most critical step for concentration accuracy. Using a calibrated analytical balance is non-negotiable for reliable results.[12]
-
Place a clean, empty microcentrifuge tube on the analytical balance and tare it to zero.
-
Carefully add the this compound oil to the tube until the balance reads approximately 3.205 mg. Record the actual mass added.
-
Expert Tip: For oils, it is often easier to add a small drop and then adjust the final solvent volume to match the actual mass, rather than trying to hit an exact mass. For example, if you add 3.500 mg, you would adjust the final DMSO volume to 1.092 mL (3.500 mg / 3.205 mg/mL) to maintain a 10 mM concentration.
Step 3: Dissolution The goal is to ensure every molecule of the compound is fully solvated.
-
Add approximately 800 µL of anhydrous DMSO to the microcentrifuge tube containing the compound. Using anhydrous DMSO is crucial as moisture can sometimes reduce the solubility of hydrophobic compounds.[13]
-
Cap the tube tightly and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution. If any undissolved material or oil slicks remain, place the tube in a bath sonicator for 5-10 minutes, or continue vortexing until a clear, homogenous solution is achieved.
Step 4: Adjusting to Final Volume (QS) Precise volume adjustment ensures the final concentration is accurate.
-
Once the compound is fully dissolved, add anhydrous DMSO to bring the total volume to exactly 1.0 mL (or the adjusted volume from Step 2.3).
-
Vortex briefly one last time to ensure homogeneity.
Step 5: Quality Control, Aliquoting, and Storage This final phase is designed to preserve the integrity of the stock solution over time.
-
Self-Validation: Hold the tube up to a light source. The solution should be perfectly clear with no visible particulates or precipitate. If precipitation occurs, it may indicate that the concentration is too high for the solvent or that the solvent was not anhydrous.[6]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately divide the 1 mL stock solution into smaller, single-use aliquots.[11] For example, dispense 50-100 µL into 10-20 separate, clearly labeled cryogenic vials or amber microcentrifuge tubes. Amber tubes are preferred to protect against potential photodecomposition.[7]
-
Labeling: Label each vial clearly with:
-
Compound Name (e.g., "HPTMHQ")
-
Concentration (10 mM)
-
Solvent (DMSO)
-
Preparation Date
-
Your Initials
-
-
Storage: Store the aliquots in a -20°C freezer. For long-term storage (>6 months), a -80°C freezer is recommended.
Application Example: Dilution for Cell-Based Assays
To prepare a 10 µM working solution in 2 mL of cell culture medium:
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Use the C₁V₁ = C₂V₂ formula:
-
C₁ (Stock Conc.) = 10 mM = 10,000 µM
-
V₁ (Stock Volume) = ?
-
C₂ (Final Conc.) = 10 µM
-
V₂ (Final Volume) = 2 mL = 2000 µL
-
V₁ = (C₂ × V₂) / C₁ = (10 µM × 2000 µL) / 10,000 µM = 2.0 µL
-
-
Add 2.0 µL of the 10 mM stock solution to 1998 µL of cell culture medium. Mix immediately and thoroughly by gentle pipetting or inversion to avoid precipitation.
-
Solvent Control: The final DMSO concentration is 0.1% (2 µL / 2000 µL), which is generally well-tolerated by most cell lines. However, it is imperative to include a "vehicle control" in your experiment, which consists of cells treated with medium containing 0.1% DMSO but without the compound.[11] This validates that any observed effects are due to the compound and not the solvent.
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the compound and for DMSO before handling.[14]
-
Avoid inhalation, ingestion, and contact with skin and eyes.
References
-
Pharmaffiliates. This compound. [Link]
-
National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. [Link]
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PhytoTech Labs. (2023). Preparing Stock Solutions. [Link]
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Kammerer, S. (2018). Drug stock solutions best practices?. ResearchGate. [Link]
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FasterCapital. Best Practices For Stock Solutions. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10448706, this compound. [Link]
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Green, M. R., & Sambrook, J. (2008). Making and Diluting Stock Solutions. CSH Protocols. [Link]
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That Chemist. (2021). Making stock solutions - how and why. YouTube. [Link]
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LibreTexts Chemistry. (2022). Preparing Solutions. [Link]
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MDPI. (2023). Development of a pH-Responsive Delivery System Suitable for Naringenin and Other Hydrophobic Flavonoids. [Link]
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Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]
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PRISKA NOBLE. (2021). PREPARATION OF SOLUTIONS FROM STOCK SOLUTIONS. YouTube. [Link]
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Application Notes & Protocols for 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone in Cancer Cell Line Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone (HPT-HQ) in cancer cell line studies. While HPT-HQ is a specific derivative, its core hydroquinone structure is a well-recognized scaffold in medicinal chemistry, with many analogues demonstrating significant biological activity.[1] This guide is built upon the established anti-cancer properties of related hydroquinone compounds, which are known to induce cell death and inhibit proliferation in various cancer models.[2][3] We present detailed, field-tested protocols for evaluating the cytotoxic and apoptotic effects of HPT-HQ, alongside methodologies for cell cycle analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively. All methodologies are designed as self-validating systems, incorporating necessary controls for robust and reproducible data generation.
Introduction and Scientific Background
Hydroquinone derivatives are a class of compounds extensively studied for their therapeutic potential, including significant anti-neoplastic properties.[1] Their mechanisms of action are often multifactorial but frequently converge on the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of programmed cell death pathways.[1] Specifically, alkyl hydroquinones have been shown to modulate key cellular processes by inhibiting protein kinases and disrupting tubulin polymerization, among other effects.[1]
This compound (HPT-HQ) is a synthetic derivative featuring a hexyl ether group and a pivaloyl ester on a trimethylhydroquinone core (PubChem CID: 10448706).[4] These modifications are intended to modulate the compound's lipophilicity and metabolic stability, potentially enhancing its cellular uptake and therapeutic window. While direct studies on HPT-HQ in cancer cell lines are not yet widely published, its structural similarity to other active hydroquinones provides a strong rationale for its investigation as a potential anti-cancer agent.[2][3] A closely related compound, 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), has been noted to have complex, dose-dependent effects, indicating the importance of careful dose-response studies.[5]
This guide provides the foundational protocols to characterize the effects of HPT-HQ on cancer cell viability, apoptosis, and cell cycle progression.
Hypothesized Mechanism of Action: ROS-Mediated Apoptosis
Based on the known activities of hydroquinone derivatives, a primary hypothesized mechanism for HPT-HQ is the induction of apoptosis mediated by intracellular ROS.[1] In this proposed pathway, HPT-HQ enters the cell and undergoes metabolic activation or auto-oxidation, leading to the production of ROS. Elevated ROS levels disrupt the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. This event initiates the caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.
Caption: Hypothesized ROS-mediated apoptotic pathway for HPT-HQ.
Compound Preparation and Handling
Rationale: Proper solubilization and storage of HPT-HQ are critical for experimental consistency. Hydrophobic compounds are typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then diluted into aqueous culture medium for experiments.
Protocol:
-
Reconstitution: Based on its predicted lipophilicity, dissolve HPT-HQ powder in sterile DMSO to create a 10 mM stock solution.
-
Verification: Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Application I: Assessment of Cytotoxicity
The first step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.
Principle of the MTT Assay: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The insoluble formazan is then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of HPT-HQ in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the HPT-HQ dilutions. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.[6]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[6] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Exemplary Data Presentation
| Cell Line | Type | HPT-HQ IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |
| HCT116 | Colorectal Carcinoma | 8.2 ± 0.9 |
| A549 | Lung Carcinoma | 21.7 ± 3.1 |
| MCF-10A | Non-tumorigenic Breast | > 100 |
| Note: Data are exemplary and for illustrative purposes only. |
Application II: Detection of Apoptosis by Annexin V Staining
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V assay is performed. This method distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[7]
Principle of Annexin V/PI Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[8]
Caption: Interpretation of Annexin V and Propidium Iodide staining results.
Protocol: Annexin V & PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with HPT-HQ (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[9]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.
Exemplary Data Presentation
| Treatment | % Healthy Cells (AV-/PI-) | % Early Apoptotic (AV+/PI-) | % Late Apoptotic/Necrotic (AV+/PI+) |
| Vehicle Control | 94.1 ± 2.3 | 3.5 ± 0.8 | 2.4 ± 0.5 |
| HPT-HQ (IC₅₀) | 45.2 ± 4.1 | 38.6 ± 3.5 | 16.2 ± 2.9 |
| HPT-HQ (2x IC₅₀) | 15.7 ± 3.8 | 42.1 ± 4.0 | 42.2 ± 5.1 |
| Note: Data are exemplary and for illustrative purposes only. |
Application III: Analysis of Cell Cycle Progression
Many anti-cancer agents exert their effects by causing cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry with PI staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[10]
Principle of Cell Cycle Analysis: PI is a fluorescent dye that binds stoichiometrically to DNA.[11] The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells into the major phases of the cell cycle: G0/G1 (2n DNA content), S phase (intermediate DNA content), and G2/M (4n DNA content).[12]
Caption: The four main phases of the eukaryotic cell cycle.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol (Section 5).
-
Harvesting: Collect all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial for consistent staining.[11]
-
Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the cells to remove the ethanol and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is essential to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[11]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to best resolve the G0/G1 and G2/M peaks.[11]
Exemplary Data Presentation
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 60.5 ± 3.1 | 25.1 ± 2.2 | 14.4 ± 1.9 |
| HPT-HQ (IC₅₀) | 25.3 ± 2.8 | 30.2 ± 2.5 | 44.5 ± 3.7 |
| Note: Data are exemplary and for illustrative purposes only, suggesting a G2/M arrest. |
References
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Wlodkowic, D., & Darzynkiewicz, Z. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.7. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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Ríos-Guzmán, Y., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3183. Retrieved from [Link]
-
Jayaraman, S. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(17), e1582. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Jeong, S. H., et al. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International Journal of Molecular Sciences, 19(3), 886. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
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Jeong, S. H., et al. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International Journal of Molecular Sciences, 19(3), 886. Retrieved from [Link]
-
Komek, M., et al. (2024). Structure-activity relationship of anticancer drug candidate quinones. Heliyon, 10(1), e23533. Retrieved from [Link]
-
Soto-Delgado, J., et al. (2013). On the mechanism of biological activity of hydroquinone derivatives that inhibit tumor cell respiration. A theoretical study. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Hirose, T., et al. (2016). Novel Thymohydroquinone Derivatives as Potential Anticancer Agents: Design, Synthesis, and Biological Screening. Australian Journal of Chemistry, 69(11), 1245-1251. Retrieved from [Link]
-
Hirota, M., et al. (1998). Dose Dependence of 1-O-hexyl-2,3,5-trimethylhydroquinone Promotion of Forestomach Carcinogenesis in Rats Pretreated With N-ethylnitrosourethane. Cancer Letters, 122(1-2), 141-147. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Welcome to the technical support guide for the synthesis of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. This document is designed for researchers, medicinal chemists, and process development professionals aiming to optimize this specific multi-step synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies to enhance reaction yield and purity.
The synthesis of this target molecule is a sequential, two-step process. First, a selective mono-O-alkylation of 2,3,5-trimethylhydroquinone is performed, followed by a regioselective Friedel-Crafts acylation. Success hinges on precise control of each step to prevent the formation of undesired side products.
Overall Synthetic Workflow
The logical progression from the starting material, 2,3,5-trimethylhydroquinone, to the final product is illustrated below. Each stage presents unique challenges that this guide will address.
Caption: High-level overview of the two-step synthesis.
Part 1: Selective O-Alkylation of 2,3,5-Trimethylhydroquinone
The initial step is a Williamson ether synthesis to form the mono-hexyl ether intermediate. The primary challenge is achieving high selectivity for mono-alkylation over the undesired di-alkylation product while ensuring complete consumption of the starting hydroquinone.
Frequently Asked Questions (FAQs)
Q1: Why is potassium carbonate (K2CO3) preferred over stronger bases like sodium hydride (NaH)?
A1: While NaH would certainly deprotonate the hydroquinone, it is a non-selective, powerful base that generates both the mono- and di-phenoxide species rapidly. This often leads to a higher proportion of the di-alkylated byproduct. Potassium carbonate is a milder, heterogeneous base. Its lower basicity and limited solubility in solvents like acetone favor the formation of the mono-phenoxide, thereby enhancing selectivity for the desired mono-ether product. The key is kinetic control over thermodynamic control.
Q2: What is the optimal stoichiometry for the alkylating agent (1-bromohexane)?
A2: Using a slight excess of the hydroquinone (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can effectively suppress the formation of the di-alkylated product. However, this leaves unreacted starting material, which can be challenging to separate. A more common and effective strategy is to use a near-stoichiometric amount or a slight excess (1.05 to 1.1 equivalents) of 1-bromohexane. This pushes the reaction towards completion while minimizing di-alkylation, with the understanding that fine-tuning of the reaction time is critical.
Q3: How does the choice of solvent impact the reaction?
A3: Polar aprotic solvents are ideal. Acetone is a common choice due to its ability to dissolve the organic starting materials, its suitable boiling point for reflux, and its compatibility with K2CO3. Dimethylformamide (DMF) can also be used and may accelerate the reaction due to its higher polarity, but it requires higher temperatures for removal and can be more difficult to handle during workup.
Troubleshooting Guide: O-Alkylation
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-ether | 1. Incomplete reaction. 2. Insufficient base activity. 3. Suboptimal temperature. | 1. Increase reaction time and monitor by TLC. 2. Use finely ground, anhydrous K2CO3. Consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction (in situ formation of the more reactive 1-iodohexane). 3. Ensure the reaction is maintained at a gentle reflux. |
| Significant Di-alkylation | 1. Over-addition of 1-bromohexane. 2. Reaction time is too long. 3. Use of a base that is too strong. | 1. Reduce the stoichiometry of 1-bromohexane to 1.0-1.05 equivalents. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Switch to a milder base like K2CO3 if using NaH or other strong bases. |
| Unreacted Starting Material | 1. Insufficient alkylating agent. 2. Deactivation of the alkylating agent by water. 3. Poor quality of reagents. | 1. Use a slight excess (1.05 eq) of 1-bromohexane. 2. Ensure all reagents and the solvent are anhydrous. 3. Verify the purity of 2,3,5-trimethylhydroquinone and 1-bromohexane. |
Optimized Protocol for 1-O-Hexyl-2,3,5-trimethylhydroquinone
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3,5-trimethylhydroquinone (15.2 g, 100 mmol), finely powdered anhydrous potassium carbonate (20.7 g, 150 mmol), and acetone (250 mL).
-
Reagent Addition: Add 1-bromohexane (14.7 mL, 105 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting hydroquinone.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: Dissolve the crude oil in dichloromethane (DCM) and wash with 1M NaOH solution to remove any unreacted starting material, followed by a water wash and brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting product is often of sufficient purity for the next step, but can be further purified by column chromatography if needed.
Part 2: Regioselective Friedel-Crafts Acylation
This step introduces the pivaloyl group onto the electron-rich aromatic ring. The primary challenges are achieving C-acylation over O-acylation and ensuring the correct regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is Aluminum Chloride (AlCl3) the standard Lewis acid for this reaction?
A1: Friedel-Crafts acylation requires a potent Lewis acid to activate the acylating agent (pivaloyl chloride) and generate the acylium ion electrophile. AlCl3 is highly effective for this purpose. For phenolic substrates, a stoichiometric excess of AlCl3 is often necessary.[1] One equivalent complexes with the carbonyl of the pivaloyl chloride, a second complexes with the ether oxygen, and a third complexes with the phenolic hydroxyl group, thereby activating the ring for electrophilic attack.
Q2: What determines the position of acylation on the aromatic ring?
A2: The regioselectivity is governed by the directing effects of the substituents already on the ring. The hydroxyl group, the hexyl ether group, and the three methyl groups are all ortho-, para-directing activators. The acylation will occur at the most sterically accessible and electronically activated position. In this case, the position ortho to the hydroxyl group and para to the hexyl ether is the most favorable, leading to the desired 1,4-hydroquinone substitution pattern.
Q3: How can the competing O-acylation reaction (ester formation) be minimized?
A3: The hydroxyl group is a potent nucleophile and can directly attack the acylium ion, leading to an O-acylated ester byproduct. This is a key challenge in the acylation of phenols.[1] Using a sufficient excess of the Lewis acid (at least 2-3 equivalents) is crucial. The AlCl3 complexes with the hydroxyl group, reducing its nucleophilicity and favoring C-acylation on the ring.[1] Additionally, lower reaction temperatures (e.g., 0 °C to room temperature) generally favor the thermodynamically more stable C-acylated product over the kinetically favored O-acylated product. A related reaction, the Fries rearrangement, can convert the O-acylated product to the C-acylated product under Lewis acid catalysis at higher temperatures, but controlling this in situ can be difficult.[1]
Troubleshooting Guide: Friedel-Crafts Acylation
Caption: Troubleshooting workflow for the Friedel-Crafts acylation step.
Optimized Protocol for this compound
-
Setup: In a flame-dried, three-neck 500 mL flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl3) (33.3 g, 250 mmol) in anhydrous dichloromethane (DCM) (200 mL). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 1-O-Hexyl-2,3,5-trimethylhydroquinone (23.6 g, 100 mmol) and pivaloyl chloride (13.5 mL, 110 mmol) in anhydrous DCM (100 mL).
-
Reaction: Add the solution of the hydroquinone ether and pivaloyl chloride dropwise to the stirred AlCl3 suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Workup: Carefully and slowly quench the reaction by pouring it into a beaker of crushed ice (500 g) and concentrated HCl (50 mL). This should be done in a well-ventilated fume hood. Stir until all the aluminum salts have dissolved into the aqueous layer.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent to yield the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel (using a gradient elution, e.g., from 95:5 to 80:20 Hexanes:Ethyl Acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure product.[2]
References
-
Oelgemöller, M. The photo-Friedel-Crafts acylation of Naphthoquinone in Alternative “Green” Media and The Photochemical Generation of Novel Phthalonitriles. Dublin City University Thesis. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Klochowicz, P., et al. Facile Synthesis of Hydroquinone Linked 3,3'-Steroid Dimers via a Modified Mitsunobu Protocol. Molecules. Available at: [Link]
- Google Patents. Method for producing 2,3,5-trimethylhydroquinone. JP2006249036A.
- Google Patents. Process for isolating and purifying hydroquinone. US1908817A.
Sources
Technical Support Center: Solubility of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. This document provides a comprehensive overview of its expected solubility in common laboratory solvents, a detailed protocol for experimental determination, and a troubleshooting guide to address challenges you may encounter. Our goal is to empower you with the scientific rationale and practical steps necessary for successful experimentation.
Understanding the Molecule: A Predictive Approach to Solubility
Structural Analysis of this compound:
-
Hydroquinone Core: The central feature is a hydroquinone ring, which possesses two oxygen-containing functional groups. Unsubstituted hydroquinone has moderate polarity and is capable of hydrogen bonding, rendering it soluble in polar solvents like water and alcohols.[3][4][5]
-
Hexyl Ether Group (-O-C6H13): The presence of a six-carbon alkyl chain introduces a significant non-polar character to the molecule. This long hydrocarbon tail will dominate the molecule's behavior, favoring solubility in non-polar organic solvents.
-
Pivaloyl Ester Group (-C(O)C(CH3)3): The bulky pivaloyl group further increases the non-polar nature of the molecule and sterically hinders the hydroquinone core.
-
Trimethyl Groups (-CH3) x3: The three methyl groups on the aromatic ring also contribute to the overall lipophilicity of the compound.
The "Like Dissolves Like" Principle:
This fundamental principle of solubility states that substances with similar polarities are more likely to be soluble in one another.[2] Given the predominantly non-polar nature of this compound, we can predict its solubility profile as follows:
Predicted Solubility Profile:
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexanes, Toluene, Dichloromethane, Diethyl Ether | High | The long hexyl chain and bulky pivaloyl group make the molecule highly lipophilic, favoring interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents have a moderate polarity and can interact with the ether and ester linkages. |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large non-polar regions of the molecule will not interact favorably with the strong hydrogen-bonding network of polar protic solvents. |
| Aqueous Acid/Base | 5% HCl, 5% NaOH | Insoluble | The hydroquinone hydroxyl groups are esterified and etherified, preventing significant ionization in acidic or basic solutions.[6] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, experimental determination is essential. The following protocol provides a reliable method for assessing the solubility of this compound in your chosen solvents.
Materials:
-
This compound
-
A selection of common laboratory solvents (see table above)
-
Small test tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
-
Spatula
Experimental Workflow Diagram:
Caption: Experimental workflow for determining solubility.
Procedure:
-
Preparation: Accurately weigh approximately 1-2 mg of this compound and place it into a clean, dry small test tube or vial.[7]
-
Initial Solvent Addition: Add 0.1 mL of the selected solvent to the test tube.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.[8]
-
Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at a concentration of >10-20 mg/mL.
-
Incremental Solvent Addition: If the solid has not completely dissolved, add another 0.1 mL of the solvent and repeat the vortexing and observation steps.
-
Endpoint: Continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL. Record the total volume of solvent required to fully dissolve the compound.
-
Classification:
-
Soluble: If the compound dissolves in ≤ 1 mL of the solvent.
-
Sparingly Soluble: If a significant portion, but not all, of the compound dissolves in 1 mL.
-
Insoluble: If little to no compound dissolves in 1 mL.
-
-
Repeat: Perform this procedure for each solvent of interest.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during your solubility experiments.
Q1: The compound appears to be "oiling out" rather than dissolving. What does this mean and how should I proceed?
A1: "Oiling out" occurs when a solid melts in the solvent but does not dissolve, forming a second liquid phase. This is more common when attempting to dissolve a low-melting-point solid in a solvent in which it is not very soluble.
-
Causality: The energy input from vortexing or ambient temperature may be sufficient to melt the compound, but the intermolecular forces between the compound and the solvent are not favorable for dissolution.
-
Troubleshooting:
-
Ensure your experiment is conducted at a consistent, controlled room temperature.
-
Try a different solvent with a polarity that is predicted to be more favorable.
-
Note this observation in your results, as it indicates poor solubility.
-
Q2: I've added 1 mL of solvent, and the compound hasn't dissolved. Can I assume it's completely insoluble?
A2: While it is practically insoluble for many applications at this point, you can further quantify the low solubility if required.
-
For a more precise measurement: You can prepare a saturated solution by adding an excess of the compound to a known volume of the solvent, stirring for an extended period (e.g., 24 hours), and then carefully filtering or centrifuging the mixture. The concentration of the compound in the clear supernatant can then be determined using an analytical technique like HPLC or UV-Vis spectroscopy.[9]
Q3: My results for a particular solvent are inconsistent between experiments. What could be the cause?
A3: Inconsistent results are often due to variations in experimental conditions.
-
Troubleshooting Checklist:
-
Temperature: Ensure the ambient temperature is consistent. Solubility can be temperature-dependent.
-
Solvent Purity: Use high-purity, dry solvents. The presence of water or other impurities can alter the solvent's polarity.
-
Compound Purity: Verify the purity of your this compound. Impurities can affect solubility.
-
Equilibration Time: Ensure you are allowing sufficient time and agitation for dissolution to occur.
-
Q4: The supplier's information for a similar compound suggests dissolving in a small amount of a strong organic solvent first, then diluting with an aqueous buffer. Why is this and is it applicable here?
A4: This is a common technique for preparing aqueous solutions of sparingly soluble compounds for biological assays.[10]
-
Causality: The initial dissolution in a solvent like DMSO or DMF overcomes the high lattice energy of the solid. The subsequent dilution into an aqueous buffer is done carefully to avoid precipitation.
-
Applicability: For this compound, which is predicted to be highly insoluble in water, this method may have limited success. The compound is likely to precipitate out of the aqueous solution upon dilution, especially at higher concentrations. If you attempt this, use a very low final concentration and observe for any cloudiness or precipitate.
Q5: I see some dissolution, but it's very slow. How can I expedite the process?
A5: The rate of dissolution can be increased by a few methods.
-
Increased Surface Area: Gently grinding the solid to a fine powder before adding the solvent will increase the surface area available for solvation.
-
Sonication: Using an ultrasonic bath can provide energy to break up solid aggregates and enhance dissolution.
-
Gentle Warming: For some solvent-solute pairs, gentle warming can increase solubility. However, be cautious as this can also lead to "oiling out" and is not recommended for initial qualitative assessments.
References
-
CHEM-SP: A Simple Method to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]
-
How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Scribd. [Link]
-
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. PubMed. [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
HYDROQUINONE MONOMETHYL ETHER. Ataman Kimya. [Link]
-
Solubility of Organic Compounds. StuDocu. [Link]
-
Organic Chemistry: Introduction to Solubility. SALTISE. [Link]
-
Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
-
Hydroquinone - Solubility of Things. Solubility of Things. [Link]
-
Hydroquinone - Sciencemadness Wiki. Sciencemadness Wiki. [Link]
-
Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Scite.ai. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
How to tackle compound solubility issue. Reddit. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Hydroquinone - Sciencemadness Wiki [sciencemadness.org]
- 5. scite.ai [scite.ai]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. saltise.ca [saltise.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Stability and Degradation of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone in Solution
Welcome to the technical support center for 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a substituted hydroquinone derivative. The core structure is a hydroquinone, which is a benzene ring with two hydroxyl (-OH) groups in the para position (1 and 4 positions). In this specific molecule, one hydroxyl group is modified to form a hexyl ether, and the other is esterified with a pivaloyl group. The benzene ring is also substituted with three methyl groups. These modifications are intended to enhance its properties, such as increasing its lipophilicity and stability, making it a potent anti-oxidative and anti-lipid-peroxidative agent.[1] Its applications are primarily in research settings, particularly in studies related to oxidative stress.
Q2: What are the main factors that can cause the degradation of this compound in solution?
A2: Like other hydroquinone derivatives, the stability of this compound in solution is primarily influenced by:
-
pH: Hydroquinones are more susceptible to oxidation at neutral to alkaline pH.[2][3][4] Acidic conditions generally improve the stability of hydroquinone derivatives.[2]
-
Light (Photodegradation): Exposure to light, particularly UV light, can induce degradation.[5][6]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[7][8]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the hydroquinone moiety.[7]
Q3: How can I visually identify if my solution of this compound has degraded?
A3: A common sign of hydroquinone degradation is a change in the color of the solution.[9] Oxidation of hydroquinones often leads to the formation of corresponding benzoquinones, which are typically colored (e.g., yellow to brown).[10] If your initially colorless solution turns yellow or brown, it is a strong indicator of degradation.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway for hydroquinones is oxidation to the corresponding p-benzoquinone.[11][12] In the case of this compound, the initial degradation product would likely be the corresponding benzoquinone derivative. Further degradation could involve the cleavage of the ether and ester linkages, particularly under harsh hydrolytic conditions (extreme pH and heat).
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration (yellowing/browning) of the stock solution. | 1. High pH of the solvent. 2. Exposure to light. 3. Presence of oxidizing contaminants. 4. High storage temperature. | 1. pH Adjustment: Prepare stock solutions in a slightly acidic buffer (e.g., pH 5.5-6.5) if compatible with your experimental system.[13]2. Light Protection: Store solutions in amber vials or wrap containers with aluminum foil.[5] Work in a dimly lit environment when handling the solution.3. Use High-Purity Solvents: Employ freshly opened, high-purity solvents to minimize contaminants.4. Controlled Storage: Store stock solutions at recommended low temperatures, such as -20°C or -80°C, for long-term stability.[1] |
| Inconsistent results or loss of compound activity in assays. | 1. Degradation of the compound in the working solution. 2. Inaccurate initial concentration due to degradation of the stock solution. | 1. Prepare Fresh Working Solutions: Make working solutions fresh from a properly stored stock solution just before each experiment.2. Stability Check: Perform a quick stability check of your compound in the assay buffer under the experimental conditions (time, temperature). Use an analytical method like HPLC to quantify the compound at the beginning and end of the experiment.3. Verify Stock Solution Integrity: Before starting a new set of experiments, verify the concentration and purity of your stock solution using a validated analytical method. |
| Precipitation of the compound in aqueous buffers. | 1. Poor aqueous solubility. | 1. Use of Co-solvents: The compound is lipophilic. Consider using a small percentage of a water-miscible organic solvent like DMSO or ethanol to aid solubility before diluting to the final concentration in your aqueous buffer.[1] Ensure the final concentration of the co-solvent is compatible with your experimental system.2. Formulation Strategies: For in vivo studies, consider formulation approaches such as suspensions with vehicles like carboxymethylcellulose sodium (CMC-Na).[1] |
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. Forced degradation studies are crucial for developing stability-indicating analytical methods.[14][15][16]
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 2 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, place a vial of the stock solution in the oven.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a suitable, validated HPLC method. A reverse-phase C18 column is often a good starting point.[19]
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method that can separate the parent compound from its degradation products.
Instrumentation:
-
HPLC with a pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using the DAD; hydroquinones typically absorb around 290 nm.[5]
-
Injection Volume: 10 µL
Method Validation:
-
Specificity: Analyze the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent compound peak.
-
Linearity, Accuracy, Precision, LOD, LOQ: Validate these parameters according to ICH guidelines.
IV. Mechanistic Insights & Visualizations
Predicted Degradation Pathway
The primary degradation pathway for this compound is expected to be oxidation of the hydroquinone moiety to a benzoquinone. The bulky pivaloyl group and the hexyl ether group are generally stable to mild oxidation but can be susceptible to hydrolysis under strong acidic or basic conditions.
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines a systematic approach to assessing the stability of the compound in solution.
Caption: Workflow for conducting a comprehensive stability study.
V. References
-
Initial steps in degradation of hydroquinone and catechol by... - ResearchGate. Available at: [Link]
-
Stability-indicating chromatographic determination of hydroquinone in combination with tretinoin and fluocinolone acetonide in pharmaceutical formulation with photodegradation kinetic study | Request PDF - ResearchGate. Available at: [Link]
-
Possible degradation pathways for hydroquinone (a) and benzoic acid (b). - ResearchGate. Available at: [Link]
-
Degradation of Hydroquinone Coupled with Energy Generation through Microbial Fuel Cells Energized by Organic Waste - MDPI. Available at: [Link]
-
(PDF) Stability-Indicating Densitometric HPTLC Method for Qualitative and Quantitative Analysis of Hydroquinone in Commercial Whitening Creams - ResearchGate. Available at: [Link]
-
Chemistry stability for the hydroquinone, hydroquinone + additive (NAC), kojic acid, and ascorbic acid in alkaline solution (water:ethanol 1:1, sodium bicarbonate 0.05%). p < 0.01 vs. control (0 h), (ANOVA, Tukey's range test). - ResearchGate. Available at: [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method - ResearchGate. Available at: [Link]
-
A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and - IJPSDR. Available at: [Link]
-
Stability-indicating chromatographic determination of hydroquinone in combination with tretinoin and fluocinolone acetonide in pharmaceutical formulations with a photodegradation kinetic study | Scilit. Available at: [Link]
-
Reaction of hydroquinone ethers with NO2⁺ via oxidation (path 1) and nitration (path 2). … - ResearchGate. Available at: [Link]
-
Efficient degradation of hydroquinone by a metabolically engineered Pseudarthrobacter sulfonivorans strain - PubMed. Available at: [Link]
-
Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - MDPI. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma. Available at: [Link]
-
The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Available at: [Link]
-
Hydroquinone - Wikipedia. Available at: [Link]
-
A hydroquinone formulation with increased stability and decreased potential for irritation. Available at: [Link]
-
(PDF) Effects of Various Storage Conditions and Alterations of Antioxidant Contents on Chromatic Aberration of Hydroquinone Ointment - ResearchGate. Available at: [Link]
-
This compound | C20H32O3 - PubChem. Available at: [Link]
-
EP2047846A2 - Process for stabilizing hydroquinone - Google Patents. Available at:
-
Pivalic Acid Esters, Pivalates - Organic Chemistry Portal. Available at: [Link]
-
The Effect of Initial Purity on the Stability of Solutions in Storage - ResearchGate. Available at: [Link]
-
Process for stabilizing hydroquinone - European Patent Office EP2047846 A2 - Googleapis.com. Available at: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2047846A2 - Process for stabilizing hydroquinone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. A hydroquinone formulation with increased stability and decreased potential for irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroquinone - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 19. ijpsdronline.com [ijpsdronline.com]
Optimizing the working concentration of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone for in vitro assays
Welcome to the technical support center for researchers utilizing 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. This guide, developed by our senior application scientists, provides in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the successful application of this compound in your in vitro experiments. Our goal is to empower you with the knowledge to overcome common challenges associated with lipophilic compounds and to generate reliable, reproducible data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and application of this compound.
Q1: What is this compound and what are its basic properties?
This compound is a hydroquinone derivative.[1][2] Based on its structure, which includes a hexyl chain and a pivaloyl group, it is predicted to be a lipophilic (hydrophobic) molecule. This characteristic is critical to consider for all in vitro applications, as it dictates solvent choice and handling procedures to avoid precipitation. The closely related compound, 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), is known to be a potent antioxidant and antimutagenic agent.[3][4]
Table 1: Compound Properties
| Property | Value | Source |
| CAS Number | 153474-18-1 | [2] |
| Molecular Formula | C₂₀H₃₂O₃ | [1] |
| Molecular Weight | 320.47 g/mol | [2] |
| Predicted Nature | Lipophilic/Hydrophobic | Inferred from structure |
Q2: What is the best solvent to use for preparing a stock solution?
Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS). The recommended solvent for creating a high-concentration primary stock solution is anhydrous Dimethyl Sulfoxide (DMSO) .[5][6] DMSO is a powerful organic solvent that can dissolve a wide variety of organic compounds and is miscible with water and cell culture media at the low concentrations used in final assays.[6]
Q3: How do I prepare a high-concentration stock solution?
Preparing a concentrated stock solution is a standard procedure that minimizes the amount of solvent added to your cell cultures.[7]
Protocol: Preparing a 100 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to make 1 mL of a 100 mM stock, you would weigh 32.05 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.
Q4: My compound is precipitating when I add it to the cell culture medium. What should I do?
Precipitation, or "crashing out," is the most common issue encountered with lipophilic compounds.[9] It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium.
Key Causes and Solutions:
-
High Final Solvent Concentration: The final concentration of DMSO in your culture medium should be kept as low as possible, ideally ≤0.1%, and should generally not exceed 0.5% - 1%, as higher concentrations can be toxic to cells.[10][11][12]
-
Rapid Dilution: Adding a small volume of highly concentrated DMSO stock directly into a large volume of medium can cause localized super-saturation and precipitation.
-
Low Temperature: Cell culture media is often stored refrigerated. Adding the compound to cold media can decrease its solubility.[9]
To prevent this, a serial dilution or intermediate dilution step is strongly recommended.[8][9]
Caption: Recommended workflow for diluting lipophilic compounds.
Guide: Determining the Optimal Working Concentration
The core of your experimental setup will be to determine the dose-dependent effect of this compound on your specific cell line. This is achieved through a systematic dose-response study. The process is divided into two phases: a range-finding experiment and a definitive dose-response experiment.
Phase 1: Range-Finding Experiment
The purpose of this initial experiment is to identify a broad concentration range that produces a biological response, from no effect to a maximal effect (e.g., 100% cell death).
-
Concentration Selection: Test a wide range of concentrations with large dilution steps (e.g., logarithmic scale from 0.1 µM to 100 µM).
-
Replicates: Use a small number of replicates (e.g., n=2 or n=3) for this initial screen.
-
Controls: Always include two critical controls:
-
No Treatment Control: Cells in medium only.
-
Vehicle Control: Cells in medium containing the highest concentration of DMSO used in your experiment (e.g., 0.1%). This is crucial to ensure that the solvent itself is not causing any cytotoxic effects.[10]
-
Phase 2: Definitive Dose-Response Experiment & Protocol
Based on the results from Phase 1, you will select a narrower range of concentrations to accurately determine the compound's potency (e.g., IC₅₀ - the concentration that inhibits 50% of the response).
Experimental Design:
-
Concentrations: Use a series of 8-12 concentrations, typically with a 2-fold or 3-fold dilution factor, that span the IC₅₀ value identified in the range-finding study.[13]
-
Replicates: Increase the number of replicates to at least n=3 or n=4 for statistical significance.[14]
-
Plate Layout: Randomize the position of your samples on the plate to avoid "edge effects".[15]
Caption: General workflow for a cell viability dose-response assay.
Detailed Protocol: Cell Viability Assessment using the Resazurin Assay
The resazurin assay is a sensitive, simple, and non-toxic method to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[16][17][18][19]
Materials:
-
Cells of interest cultured in a 96-well plate.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Complete cell culture medium, pre-warmed to 37°C.
-
Resazurin sodium salt powder.
-
Sterile DPBS (pH 7.4).
-
Fluorescence plate reader with 560 nm excitation and 590 nm emission filters.[16]
Procedure:
-
Reagent Preparation (Resazurin Solution):
-
Cell Plating:
-
Seed your cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to adhere and resume normal growth.
-
-
Compound Dilution and Treatment:
-
Prepare an intermediate dilution of your compound stock in pre-warmed complete medium.
-
Perform a serial dilution from this intermediate stock directly in a separate dilution plate or tubes to achieve your final desired concentrations.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and controls) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Resazurin Assay:
-
Add 10-20 µL of the resazurin solution to each well (typically 10% of the well volume).[16][17]
-
Return the plate to the incubator for 1-4 hours. The optimal incubation time can vary between cell types and should be determined empirically.[16]
-
Measure the fluorescence using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).[17]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" blank wells from all other readings.
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" or "killed cells" control as 0% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the curve and calculate the IC₅₀ value.[20][21]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in media. | Final concentration exceeds aqueous solubility; High DMSO concentration; Rapid dilution from stock; Cold media used for dilution.[9] | Perform an intermediate dilution step in pre-warmed (37°C) media.[9] Ensure the final DMSO concentration is low (e.g., ≤0.1%). Prepare fresh dilutions for each experiment. |
| High variability between replicates. | Inconsistent cell seeding; Pipetting errors during dilution or reagent addition; Edge effects on the plate.[15] | Use a multichannel pipette for consistency. Ensure a homogenous cell suspension before seeding. Avoid using the outermost wells of the plate if edge effects are suspected.[15] |
| Vehicle (DMSO) control shows toxicity. | DMSO concentration is too high; Cell line is particularly sensitive to DMSO.[10][11] | Perform a DMSO tolerance test for your specific cell line. Reduce the final DMSO concentration to the lowest possible level (try to stay at or below 0.1%).[22] |
| Dose-response curve is not sigmoidal. | Compound may have a complex mechanism of action (e.g., hormesis); Compound may be an aggregator at high concentrations; Assay interference.[23] | Visually inspect wells with high compound concentrations for precipitation.[24] Analyze data with a model that fits biphasic or non-sigmoidal responses.[23] Ensure the compound doesn't interfere with the assay readout (e.g., auto-fluorescence). |
| Low signal or small assay window. | Cell seeding density is too low; Incubation time with viability reagent is too short; Compound interferes with the assay chemistry. | Optimize cell seeding density and reagent incubation time.[25] Run appropriate controls to check for assay interference. |
References
-
Creative Bioarray. Resazurin Assay Protocol. Available from: [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). Available from: [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays. (2013). Available from: [Link]
-
Labbox. Resazurin Cell Viability Assay. Available from: [Link]
-
Ronzoni, F., et al. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). PMC. Available from: [Link]
-
MDPI. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024). Available from: [Link]
-
ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. (2016). Available from: [Link]
-
ResearchGate. (PDF) Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024). Available from: [Link]
-
ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro?. (2017). Available from: [Link]
-
ResearchGate. What the concentration of DMSO you use in cell culture assays?. (2016). Available from: [Link]
-
Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available from: [Link]
-
National Institutes of Health. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Available from: [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Available from: [Link]
-
ResearchGate. Has anyone had problems with media contamination or precipitants falling out of media?. (2016). Available from: [Link]
-
National Institutes of Health. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. Available from: [Link]
-
YouTube. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). Available from: [Link]
-
Emergent Mind. Nonlinear Dose-Response Curves. (2025). Available from: [Link]
-
ResearchGate. How to dissolve a lipophilic compund in media?. (2021). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
GraphPad. Prism 3 -- Analyzing Dose-Response Data. Available from: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]
-
ResearchGate. The effect of "high" detergent concentrations on the dose-response.... Available from: [Link]
-
University of Nebraska Medical Center. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Available from: [Link]
-
PubMed. Dose Dependence of 1-O-hexyl-2,3,5-trimethylhydroquinone Promotion of Forestomach Carcinogenesis in Rats Pretreated With N-ethylnitrosourethane. Available from: [Link]
-
National Institutes of Health. Dose-Response Modeling of High-Throughput Screening Data. Available from: [Link]
-
National Institutes of Health. Optimal experimental designs for dose–response studies with continuous endpoints. Available from: [Link]
-
SAGE Journals. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025). Available from: [Link]
-
Collaborative Drug Discovery. Setting up a Dose Response Protocol. (2024). Available from: [Link]
-
Current Protocols in Chemical Biology. "Designing Drug-Response Experiments and Quantifying their Results". Available from: [Link]
-
National Institutes of Health. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). Available from: [Link]
-
MDPI. Antiprotozoal Activity of Thymoquinone (2-Isopropyl-5-methyl-1,4-benzoquinone) for the Treatment of Leishmania major-Induced Leishmaniasis: In Silico and In Vitro Studies. Available from: [Link]
Sources
- 1. This compound | C20H32O3 | CID 10448706 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Dose dependence of 1-O-hexyl-2,3,5-trimethylhydroquinone promotion of forestomach carcinogenesis in rats pretreated with N-ethylnitrosourethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
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- 11. researchgate.net [researchgate.net]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
- 25. atcc.org [atcc.org]
Technical Support Center: A Troubleshooting Guide for Experiments with 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful synthesis, handling, and application of this compound. We will address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern experimental outcomes.
Section 1: Synthesis & Purification Troubleshooting
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to avoid side reactions and ensure high purity. This section addresses common issues encountered during its preparation.
Question: My synthesis reaction for this compound resulted in a low yield and a complex mixture of products. What are the likely causes?
Answer: Low yields and product mixtures typically stem from two main areas: incomplete reactions in either the etherification or pivaloylation step, and degradation of the hydroquinone core.
-
Incomplete Reactions: The synthesis involves a sequential O-alkylation (etherification) followed by O-acylation (esterification). If the initial etherification of 2,3,5-trimethylhydroquinone with a hexyl halide is incomplete, the subsequent pivaloylation step will act on a mixture of the starting hydroquinone and the desired mono-ether, leading to a mixture of di-pivaloylated, mono-pivaloylated, and the desired target molecule.
-
Causality: The hydroxyl groups of hydroquinones have different reactivities, and achieving clean mono-alkylation can be challenging. Steric hindrance from the methyl groups can slow the reaction.
-
Solution: Monitor the etherification step closely using Thin Layer Chromatography (TLC).[1] Drive the reaction to completion by using a slight excess of the hexyl halide and ensuring a sufficiently strong base (e.g., potassium carbonate) and adequate reaction time. Purify the intermediate 1-O-Hexyl-2,3,5-trimethylhydroquinone before proceeding to the pivaloylation step.
-
-
Oxidative Degradation: The hydroquinone moiety is highly susceptible to oxidation, especially under basic conditions or when exposed to air.[1] This oxidation converts the hydroquinone to its corresponding p-benzoquinone, which is often brightly colored (yellow/brown) and can participate in unwanted side reactions.
-
Causality: The two-electron oxidation of hydroquinones is a facile process. Trace metals, light, and atmospheric oxygen can catalyze this degradation.[2]
-
Solution: Conduct all reactions under an inert atmosphere, such as argon or dry nitrogen.[1] Use solvents that have been degassed to remove dissolved oxygen. The appearance of a dark brown or black color is a strong indicator of significant oxidation.
-
Question: My final product is an off-white or tan powder, not pure white. What does this indicate and is it usable?
Answer: A tan or brownish color indicates the presence of oxidative impurities, where the hydroquinone has been oxidized to the corresponding quinone.[1] While a very faint off-white color might indicate trace impurities that may not affect some preliminary experiments, any significant coloration suggests a level of impurity that can compromise results, especially in sensitive biological assays.
-
Impact on Experiments: Quinones are redox-active and can interfere with biological assays by generating reactive oxygen species (ROS) or by reacting with nucleophiles like cysteine residues in proteins.
-
Recommendation: We strongly recommend purifying the compound until it is a white crystalline solid. Purification can be achieved via silica gel column chromatography or recrystallization.[1][3] For recrystallization, a solvent system like methanol/water or hexane/ethyl acetate can be effective.
Question: I am struggling to purify the compound using column chromatography. The product co-elutes with an impurity. What adjustments can I make?
Answer: Co-elution is a common challenge when impurities have similar polarities to the target compound. Here are several strategies to improve separation:
-
Adjust Solvent System Polarity: Small, systematic changes to the eluent polarity can significantly impact separation. If using a hexane/ethyl acetate system, try adjusting the ratio in 1-2% increments.
-
Change Solvents: Switch to a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or diethyl ether can alter the interactions with the silica stationary phase and improve separation.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase (C18) column for preparative chromatography, which separates compounds based on hydrophobicity rather than polarity.
-
Consider Chemical Treatment: If the impurity is the unreacted hydroquinone intermediate (1-O-Hexyl-2,3,5-trimethylhydroquinone), a mild basic wash of the crude product in an organic solvent can sometimes help remove this more acidic impurity before chromatography.
Section 2: Handling, Storage, and Stability FAQs
Proper handling and storage are critical to maintaining the integrity of this compound.
Question: What are the optimal storage conditions for this compound?
Answer: To prevent degradation, the compound must be protected from air, light, and moisture.[4][5]
-
Atmosphere: Store under an inert gas (argon or nitrogen) in a tightly sealed vial.
-
Temperature: Keep in a cool, dry place. Refrigeration or freezing is recommended for long-term storage.[6]
-
Light: Use an amber vial or store the container in the dark to prevent light-induced degradation.
Question: How can I prepare a stable stock solution for my experiments?
Answer: The stability of the compound in solution depends heavily on the solvent and pH.
-
Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[7] However, ensure the DMSO is of high quality and truly anhydrous, as moisture can reduce solubility and promote hydrolysis.[7]
-
pH Considerations: The ester linkage of the pivaloyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Hydroquinone ethers are generally more stable, but the overall molecule should be used in buffers with a pH range of approximately 4-8.[8]
-
Preparation and Storage: Prepare stock solutions fresh if possible. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination with atmospheric moisture. Store frozen at -20°C or -80°C.
Section 3: Troubleshooting in Biological Assays
The physicochemical properties of this compound can present challenges in aqueous experimental systems.
Question: I am observing poor solubility and precipitation of the compound when I dilute my DMSO stock into an aqueous assay buffer. How can I resolve this?
Answer: This is a classic issue for lipophilic compounds. The hexyl and pivaloyl groups contribute to low water solubility.
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% v/v), as higher concentrations can be toxic to cells or inhibit enzyme activity.
-
Use a Surfactant or Co-solvent: Incorporating a low concentration of a biocompatible non-ionic surfactant like Tween® 20 or Pluronic® F-68 in the assay buffer can help maintain solubility.
-
Pre-mix Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution method. First, dilute the DMSO stock into a small volume of buffer that contains a higher concentration of a co-solvent (like ethanol or PEG-400), then add this intermediate solution to the final assay buffer. Always vortex gently between steps.
Question: My experimental results are not reproducible. What are the potential compound-related factors?
Answer: Inconsistent results often point to issues with compound integrity or concentration.
-
Compound Degradation: As discussed, the compound can degrade if not stored properly. If you suspect degradation, it is best to use a fresh vial or re-purify the existing stock. You can check the purity of your stock solution using an analytical HPLC method.[8]
-
Inaccurate Concentration: Precipitation in the assay plate wells will lead to a lower effective concentration of the compound, causing variability. Visually inspect your plates under a microscope for any signs of precipitation.
-
Interaction with Media Components: Components in cell culture media or complex buffer systems (e.g., serum proteins) can bind to the compound, reducing its free concentration and bioavailability. Consider running control experiments in simpler buffer systems to investigate potential interactions.
Section 4: Protocols & Workflows
Experimental Workflow Overview
The following diagram outlines the general workflow for synthesizing, purifying, and utilizing this compound in a biological context.
Caption: General Experimental Workflow.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of this compound. This should be optimized for your specific HPLC system.[9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start with a linear gradient from 70% B to 100% B over 15 minutes. Hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
-
Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks.
Section 5: Data Summaries
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 153474-18-1 | [10] |
| Molecular Formula | C₂₀H₃₂O₃ | [11] |
| Molecular Weight | 320.47 g/mol | [10] |
| Appearance | White Crystalline Solid | [1] |
Table 2: Recommended Solvents
| Application | Solvent | Key Considerations |
| TLC/Column Chromatography | Hexane/Ethyl Acetate Gradient | Excellent for separating products of varying polarity.[1] |
| Dichloromethane/Methanol | Good alternative for more polar compounds. | |
| NMR Spectroscopy | Chloroform-d (CDCl₃) | Standard solvent for non-polar to moderately polar organic compounds. |
| DMSO-d₆ | For compounds with poor solubility in CDCl₃. | |
| Biological Assay Stock | Anhydrous DMSO | High dissolving power; use at <0.5% in final assay volume.[7] |
| Anhydrous Ethanol | Alternative to DMSO; may have lower dissolving power. |
References
- Loba Chemie. (2015, April 9). HYDROQUINONE MONOMETHYL ETHER FOR SYNTHESIS MSDS.
- Loba Chemie. (2017, December 1). HYDROQUINONE DIMETHYL ETHER FOR SYNTHESIS MSDS.
- PubChem. This compound.
- Young, D. D., et al. (2009). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Bioorganic & Medicinal Chemistry, 17(18), 6535-6542.
- Spectrum Pharmacy Products. (2022, March 31).
- Fernández-Peralbo, M. A., et al. (2020). Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers. Pharmaceutics, 12(11), 1083.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - hydroquinone monomethyl ether.
- Spyroudis, S. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules, 5(12), 1291-1330.
- Organic Syntheses. O-PIVALOYL-N-BOC-HYDROXYLAMINE.
- Rittinger, S., & Bolm, C. (2010). O-Pivaloyl-N-Boc-hydroxylamine. Organic Syntheses, 87, 1-8.
- Santa Cruz Biotechnology, Inc. 1-O-Hexyl-2,3,5-trimethylhydroquinone.
- Zier, P. S., & Waldvogel, S. R. (2024). Electrochemical Synthesis of Quinones and Hydroquinones. Accounts of Chemical Research.
- Santa Cruz Biotechnology, Inc. This compound.
- MedChemExpress. HTHQ (1-O-Hexyl-2,3,5-trimethylhydroquinone).
- Google Patents.
- Google Patents. US5969176A - Process for the production of trimethylhydroquinone diesters and of trimethylhydroquinone.
- ResearchGate. (2021). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.
Sources
- 1. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]
- 4. lobachemie.com [lobachemie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumrx.com [spectrumrx.com]
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- 8. Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. This compound | C20H32O3 | CID 10448706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. The following troubleshooting FAQs and protocols are designed to address specific issues and provide a clear rationale for each step, ensuring both purity and yield.
I. Understanding the Molecule and Potential Impurities
This compound is a substituted hydroquinone derivative. Its structure, featuring a hexyl ether, a pivaloyl ester, and three methyl groups on the hydroquinone core, presents unique purification challenges. The presence of both polar (hydroquinone hydroxyl) and non-polar (hexyl and pivaloyl groups) moieties influences its solubility and chromatographic behavior.
Common Impurities to Consider:
-
Starting Materials: Unreacted 2,3,5-trimethylhydroquinone, hexylating agent (e.g., hexyl bromide), and pivaloyl chloride.
-
By-products of Synthesis: Di-O-hexylated or di-pivaloylated hydroquinone, and potentially oxidized quinone species.[1] The hydroquinone moiety is susceptible to oxidation to the corresponding p-benzoquinone, especially under aerobic or alkaline conditions.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or bases used.
II. Troubleshooting Common Purification Issues: FAQs
This section addresses frequently encountered problems during the purification process in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I begin the purification?
A1: A dark, oily appearance often indicates the presence of colored impurities, likely oxidized quinone species, and residual solvent.
-
Initial Step - Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under reduced pressure. High-boiling solvents like DMF or DMSO can be particularly persistent. Co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Aqueous Wash: Before attempting chromatography or recrystallization, dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and perform aqueous washes. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash to remove residual water.[2]
-
Decolorization (Optional): If the color persists after washing, you can try treating the organic solution with a small amount of activated carbon. However, be aware that this can sometimes lead to product loss through adsorption.
Q2: I'm struggling to get my compound to crystallize. What factors should I consider for recrystallization?
A2: Recrystallization is a powerful purification technique for solids, but finding the right solvent system is crucial.[3]
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a molecule with mixed polarity like this compound, consider single solvents like isopropanol, ethanol, or toluene, or a binary solvent system such as hexane/ethyl acetate or methanol/water.[4][5]
-
Troubleshooting Crystallization:
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding with a small crystal of pure product (if available) can also be effective.
-
Solvent Polarity: If the compound oils out instead of crystallizing, it may be due to the solvent being too non-polar. Try adding a more polar co-solvent dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly.
-
Cooling Rate: Slow cooling is essential for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before moving it to a refrigerator or ice bath.
-
Q3: My column chromatography is not giving good separation. The spots are streaking on the TLC plate. What can I do?
A3: Poor separation and streaking during column chromatography often point to issues with the choice of stationary phase, mobile phase, or sample preparation.
-
TLC Analysis is Key: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate.[6][7] The ideal solvent system for your column will give a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.
-
Addressing Streaking on TLC:
-
Acidification of Mobile Phase: Phenolic compounds can interact strongly with the silica gel, leading to tailing. Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase can often resolve this by protonating the compound and reducing its interaction with the stationary phase.[8]
-
Stationary Phase Choice: While silica gel is the most common choice, for particularly problematic separations of phenolics, other stationary phases like alumina or even reversed-phase C18 silica can be considered.[8]
-
-
Column Chromatography Best Practices:
-
Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading onto the column is recommended. This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve the separation of compounds with significantly different polarities.[9]
-
III. Detailed Experimental Protocols
The following are step-by-step methodologies for the purification of crude this compound.
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, methanol).
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent (or solvent mixture) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Optimization: Develop a suitable mobile phase using TLC. A good starting point for this compound would be a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully load it onto the top of the silica gel bed. Alternatively, perform a dry load as described in Q3.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the elution process by TLC analysis of the collected fractions.[9]
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
IV. Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Typical Rf Range | Notes |
| Hexane:Ethyl Acetate (9:1) | 0.4 - 0.6 | Good for separating less polar impurities. |
| Hexane:Ethyl Acetate (8:2) | 0.2 - 0.4 | Often a good starting point for column elution. |
| Dichloromethane:Methanol (98:2) | 0.3 - 0.5 | Can be effective if tailing is an issue with hexane/EtOAc. |
| Toluene:Ethyl Acetate:Formic Acid (7:5:0.1) | Varies | The formic acid helps to reduce tailing of the phenolic hydroxyl group.[8] |
V. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
VI. References
-
Veeprho. (n.d.). Hydroquinone Impurities and Related Compound. Retrieved from [Link]
-
Google Patents. (1996). WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones. Retrieved from
-
Al-Saleh, H., et al. (2022). Highly Sensitive and Ecologically Sustainable Reversed-Phase HPTLC Method for the Determination of Hydroquinone in Commercial Whitening Creams. Molecules, 27(19), 6289. [Link]
-
European Commission. (n.d.). Identification and determination of hydroquinone in cosmetic products by tlc and hplc. Retrieved from [Link]
-
Talule, D. N., et al. (2021). Identification of Hydroquinone in Cosmetics Circulating in Kotamobagu City Using Chromatography Method. Journal of Experimental and Clinical Pharmacy, 5(2), 137-145. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Sari, P. N., & Martono, S. (2020). Qualitative and Quantitative Analysis of Hydroquinone in Face Cream with TLC and HPLC Methods. Indonesian Journal of Chemical Science and Technology, 3(1), 1-8.
-
Gotti, R., et al. (2000). Analysis of hydroquinone and some of its ethers by using capillary electrochromatography. Journal of Chromatography A, 887(1-2), 489-496. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Google Patents. (1975). US3929910A - Process for separating resorcinol from hydroquinone. Retrieved from
-
Pharmaffiliates. (n.d.). Hydroquinone-impurities. Retrieved from [Link]
-
Google Patents. (2010). US20100069682A1 - Preparation of purified hydroquinone. Retrieved from
-
Sciencemadness.org. (2021). The purification of old p-Benzoquinone. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Van de Casteele, K., et al. (1979). Column chromatography of plant polyphenols on weak anion exchangers. Archives Internationales de Physiologie et de Biochimie, 87(3), 585-591. [Link]
-
Inesi, G., et al. (2011). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Journal of Medicinal Chemistry, 54(4), 1047-1051. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]
-
NIH. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis and mechanism of formation of 1-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro- α-D-mannopyranose. Retrieved from [Link]
-
Neilson Lab. (2009). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]
-
Google Patents. (1991). US5041572A - Preparation of 2,3,5-trimethyl-p-benzoquinone. Retrieved from
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]
- 5. US3929910A - Process for separating resorcinol from hydroquinone - Google Patents [patents.google.com]
- 6. jurnal.poltekkesgorontalo.ac.id [jurnal.poltekkesgorontalo.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Managing Potential Cytotoxicity of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone in Primary Cells
Welcome to the technical support guide for 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for managing the potential cytotoxic effects of this compound in sensitive primary cell models.
Primary cells are invaluable for their physiological relevance but present unique challenges due to their finite lifespan and increased sensitivity compared to immortalized cell lines.[1] This guide will help you navigate these challenges, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its anticipated mechanism of action?
This compound is a synthetic derivative of trimethylhydroquinone. While specific data on this exact molecule is limited, its structural analog, 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), is known as a potent antioxidant agent that can directly scavenge reactive oxygen species (ROS).[2] The hydroquinone moiety is key to this activity. However, it is crucial to recognize that compounds in this class can exhibit a dual role. At certain concentrations or in specific cellular contexts, they can undergo redox cycling, leading to the generation of ROS and subsequent oxidative stress, which can induce cytotoxicity.[3][4] Therefore, its effect can be dose-dependent, potentially shifting from cytoprotective to cytotoxic.
Q2: What are the initial visual signs of cytotoxicity in my primary cell culture?
Early indicators of compound-induced toxicity can often be observed via light microscopy. Look for:
-
Morphological Changes: Cells may appear rounded, shrunken, or begin to detach from the culture surface. You might also observe cytoplasmic vacuolization or blebbing of the plasma membrane.
-
Reduced Cell Density: A noticeable decrease in cell number compared to vehicle-treated control wells suggests either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
-
Debris in Culture Medium: The presence of floating dead cells and cellular fragments is a clear sign of cell death.
Regular monitoring, especially within the first 24 hours of treatment, is critical for early detection.[5]
Q3: How can I distinguish between compound-induced cytotoxicity and other common cell culture issues like contamination or senescence?
This is a critical step in troubleshooting. Here’s how to differentiate:
-
Dose-Dependence: True compound toxicity will almost always be dose-dependent. You should observe a greater effect at higher concentrations, which would be absent in vehicle-only controls.
-
Consistency: The effect should be reproducible across all replicate wells treated with the same concentration.
-
Contamination: Bacterial or fungal contamination often causes a rapid, uniform decline in culture health across all wells (including controls), typically accompanied by media turbidity and a sharp drop in pH (media turns yellow).[6]
-
Senescence: Primary cells have a limited number of passages.[7] Senescent cells often appear enlarged, flattened, and cease to proliferate, but this occurs gradually over time and across all culture vessels, not acutely in response to a compound.[8]
Q4: Why are my primary cells showing high sensitivity to the compound when published data on cell lines showed minimal toxicity?
Primary cells more closely mimic the in vivo state and often have less robust defense mechanisms compared to immortalized cell lines, which have been adapted for long-term culture.[1] They have a finite lifespan and are generally more susceptible to chemical-induced stress.[9] Therefore, it is standard practice to expect a narrower therapeutic window and to start with lower concentrations when transitioning from cell lines to primary cells.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: I'm observing widespread, acute cell death even at the lowest concentrations tested. What's going wrong?
Possible Causes & Solutions
-
Cause A: High intrinsic sensitivity of the primary cell type.
-
Solution: Perform a comprehensive dose-response analysis. The effective concentration range for primary cells can be orders of magnitude lower than for cell lines. It is essential to establish the toxicity profile with a wide concentration range.
-
-
Cause B: Solvent toxicity.
-
Solution: Run a solvent control curve. Solvents like DMSO can be toxic to primary cells at concentrations as low as 0.1%. Prepare a dilution series of your vehicle (e.g., DMSO in media) and treat cells to determine the maximum non-toxic concentration. Ensure the final solvent concentration is identical across all experimental wells, including the vehicle control.
-
-
Cause C: Rapid induction of oxidative stress.
-
Solution: Investigate the role of ROS. The compound may be acting as a pro-oxidant at all tested concentrations. You can test this hypothesis by co-treating the cells with a well-known antioxidant like N-acetylcysteine (NAC) (e.g., 1-5 mM). If NAC rescues the cells from toxicity, it strongly suggests the mechanism is ROS-dependent.[10] This provides a valuable mechanistic insight and a potential tool to separate desired bioactivity from off-target cytotoxicity.
-
Caption: Troubleshooting workflow for acute cytotoxicity.
Problem 2: My results are inconsistent. The IC50 value varies significantly between experiments.
Possible Causes & Solutions
-
Cause A: Inconsistent cell health or passage number.
-
Solution: Standardize your cell culture practice. Primary cells change with every passage.[7] For any given project, define a strict passage window (e.g., use cells only between passage 3 and 5). Always seed cells from a healthy, logarithmically growing culture. Avoid using cells that are near confluent or have been sitting at confluence for an extended period.[9]
-
-
Cause B: Variation in cell seeding density.
-
Solution: Optimize and strictly control seeding density. The number of cells at the start of the experiment can dramatically influence the outcome of a cytotoxicity assay.[11] Perform an initial experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay without reaching over-confluence in the control wells. Use a cell counter for accuracy.
-
-
Cause C: Compound instability.
-
Solution: Prepare fresh dilutions for every experiment. The compound may not be stable when stored in solution, even at -20°C or -80°C. Thawing and refreezing stock solutions can also lead to degradation or precipitation. Always prepare fresh working dilutions from a concentrated stock just before adding them to your cells.
-
Problem 3: My cells look healthy at 24 hours, but there is significant cell death at 48 or 72 hours. How do I investigate this?
Possible Causes & Solutions
-
Cause: Induction of a programmed cell death pathway (apoptosis).
-
Explanation: Unlike necrosis, which is a rapid and uncontrolled form of cell death, apoptosis is a slower, programmed process.[12] A compound might trigger the apoptotic signaling cascade, which can take 24-72 hours to manifest as measurable cell death. Key events in apoptosis include the activation of a family of proteases called caspases.[13][14]
-
Solution: Perform an assay to differentiate apoptosis from necrosis. The gold-standard method is Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry.
-
This allows you to quantify four distinct cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Caption: Drug-induced stress can trigger intrinsic or extrinsic apoptosis pathways, leading to the activation of executioner caspases.
Experimental Protocols & Data Presentation
Table 1: Recommended Starting Parameters for a Dose-Response Study
| Parameter | Recommendation | Rationale |
| Concentration Range | 10 nM - 100 µM | A broad range is crucial to capture the full dose-response curve, from no effect to maximal toxicity.[16] |
| Dose Spacing | Log or half-log dilutions | Ensures adequate data points across the sigmoidal curve for accurate IC50 calculation.[17] |
| Number of Replicates | Minimum of 3 technical replicates | Increases statistical confidence and helps identify outliers.[16] |
| Time Points | 24h, 48h, 72h | Essential for identifying acute vs. delayed or time-dependent cytotoxicity.[18] |
| Controls | Untreated, Vehicle-Only, Positive Control (e.g., Staurosporine) | Essential for normalizing data and validating assay performance. |
Protocol 1: Dose-Response Experiment using Resazurin Cell Viability Assay
This protocol provides a quantitative measure of cell viability based on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by living cells.[19]
Materials:
-
Primary cells of interest
-
Complete culture medium
-
96-well clear-bottom, black-walled plates
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
Resazurin-based viability reagent
-
Fluorescence plate reader (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a 2X concentration series of the compound in complete culture medium. Also prepare a 2X vehicle control.
-
Cell Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X compound or vehicle solutions. This minimizes cell disturbance.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) under standard culture conditions.
-
Viability Assessment:
-
Add the resazurin reagent to each well (typically 10% of the total volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration and fit a non-linear regression curve to determine the IC50 value.[17]
-
Protocol 2: Differentiating Apoptosis and Necrosis with Annexin V & PI Staining
This protocol is for flow cytometry analysis.
Materials:
-
Treated and control cells (from a 6-well or 12-well plate)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)[15][20]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both the culture supernatant (containing floating/dead cells) and the adherent cells (after gentle trypsinization). This is crucial to avoid underrepresenting the dead cell population.
-
Washing: Pool the supernatant and adherent cells, centrifuge gently (e.g., 300 x g for 5 minutes), and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Analyze the samples on a flow cytometer within one hour. Be sure to include unstained, PI-only, and Annexin V-only controls to set up proper compensation and gating.
-
References
- Cellular Mechanisms Controlling Caspase Activation and Function. PubMed Central.
- Primary Cell Culture Support—Troubleshooting. Thermo Fisher Scientific.
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- Role of Caspases in Apoptosis. Creative Diagnostics.
- Caspase activation cascades in apoptosis. Portland Press.
- Caspase activation, inhibition, and reactivation: A mechanistic view. PubMed Central.
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
- Biochemical Pathways of Caspase Activation During Apoptosis. Annual Reviews.
- Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants. PubMed Central.
- Common Errors And Tech Tips For Primary Cell Culture. Kosheeka.
- Drug-Induced Oxidative Stress and Cellular Toxicity. Mount Sinai.
- Cell Health Screening Assays for Drug Discovery. Promega Corporation.
- Troubleshooting: Cell Culture. Gibco.
- Cell viability and cytotoxicity assays. Miltenyi Biotec.
- Drug-Induced Oxidative Stress and Toxicity. Semantic Scholar.
- Troubleshooting guide for cell culture. PromoCell.
- Drug-Induced Oxidative Stress and Toxicity. PubMed Central.
- Cell viability assays. Abcam.
- Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. PromoCell.
- Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PubMed Central.
- Apoptosis assay kits. Abcam.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
- Apoptosis Protocols. Thermo Fisher Scientific.
- Apoptosis Protocols. University of South Florida.
- Apoptosis Protocols. BD Biosciences.
- Technical Support Center: Managing Compound-Induced Toxicity in Primary Cell Cultures. BenchChem.
- Designing drug response experiments and quantifying their results. PubMed Central.
- Design and analysis of dose-response experiments. German Cancer Research Center.
- HTHQ (1-O-Hexyl-2,3,5-trimethylhydroquinone). Selleck Chemicals.
- How Do I Perform a Dose-Response Experiment? GraphPad.
- A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PubMed Central.
- Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers.
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab.
- Primary cells- A valuable in vitro model for drug toxicity studies. Kosheeka.
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- 2. selleckchem.com [selleckchem.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. promocell.com [promocell.com]
- 10. Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Apoptosis assay kits | Abcam [abcam.com]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Mitigating Off-Target Effects of Hydroquinone-Based Compounds
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroquinone (HQ)-based compounds. This guide provides in-depth, field-proven insights into the causes of off-target effects and offers practical, actionable strategies for their prevention and mitigation. Our goal is to empower you to conduct robust, reproducible, and reliable experiments.
Section 1: Understanding the Root Cause: Why Do Hydroquinones Have Off-Target Effects?
Before troubleshooting, it's critical to understand the underlying chemistry. Hydroquinone's utility, often as a tyrosinase inhibitor or a structural motif in targeted therapies, is intrinsically linked to its reactive nature.[1][2] This reactivity, however, is also the primary source of its off-target effects.
FAQ: What are the primary mechanisms behind hydroquinone's off-target toxicity?
Answer: The off-target effects of hydroquinone-based compounds are predominantly driven by two key chemical properties: Redox Cycling and Michael Addition .
-
Redox Cycling and Oxidative Stress: Hydroquinone can be easily oxidized to the highly reactive intermediate p-benzoquinone, often catalyzed by cellular enzymes or metal ions.[3][4] This process can enter a futile cycle where the benzoquinone is reduced back to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals (O₂•⁻) and regenerates the benzoquinone.[5][6][7] This cycle generates a continuous flux of Reactive Oxygen Species (ROS), including hydrogen peroxide (H₂O₂), leading to widespread oxidative damage to DNA, lipids, and proteins.[3][8][9][10] This oxidative damage is a major contributor to cytotoxicity.[3][11]
-
Michael Addition: The oxidized form, p-benzoquinone, is a potent electrophile and a Michael acceptor.[12][13][14] It can react covalently and non-specifically with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues.[7][15][16] This can lead to enzyme inactivation, disruption of protein structure and function, and depletion of cellular antioxidants like glutathione (GSH), further exacerbating oxidative stress.[7]
Caption: Workflow for diagnosing unexpected cytotoxicity.
Issue 2: Inconsistent results and poor reproducibility between experiments.
Your dose-response curves shift, or the magnitude of the effect varies significantly from one experiment to the next.
Troubleshooting Steps:
-
Evaluate Compound Stability:
-
Hypothesis: Hydroquinone is notoriously unstable and can oxidize upon exposure to light, air, and changes in pH, forming highly reactive benzoquinones even before being added to cells. [17][18] * Action:
-
Prepare fresh stock solutions for each experiment.
-
Store stock solutions in the dark at -20°C or -80°C.
-
Minimize the time the compound spends in aqueous media before being added to cells.
-
Visually inspect your stock and working solutions. A pink or brown discoloration is a clear sign of oxidation.
-
-
-
Assess the Culture Medium:
-
Hypothesis: Components in the cell culture medium can influence hydroquinone's reactivity.
-
Action:
-
pH: Ensure the pH of your medium is stable and consistent. Hydroquinone oxidation is pH-dependent. [17][19] * Metal Ions: Trace metal ions (like Cu²⁺ or Fe³⁺) in water or media supplements can catalyze redox cycling. [3][5][20]Use high-purity water and defined, high-quality media.
-
Serum: Proteins in fetal bovine serum (FBS) can covalently bind to the benzoquinone form, effectively titrating out your active compound and leading to variability. Consider reducing serum concentration or using serum-free media if your cell type allows, but be aware this may also increase apparent toxicity by removing the "sink" for reactive species.
-
-
Section 3: Proactive Prevention Strategies
The best troubleshooting is prevention. Here are strategies to design experiments that minimize off-target effects from the start.
FAQ: How can I chemically modify my hydroquinone-based compound to reduce off-target effects?
Answer: A powerful strategy is to use a prodrug approach . This involves masking one or both of the reactive hydroxyl groups with a labile chemical moiety. The prodrug is inactive and less prone to oxidation. It is designed to be cleaved by specific cellular enzymes (e.g., esterases) to release the active hydroquinone parent drug at the site of action. [21][22] Benefits:
-
Reduced Systemic Exposure: Minimizes off-target effects in non-target tissues.
-
Improved Stability: The masked compound is less likely to oxidize in the vial or culture medium. [23]* Targeted Delivery: Can be designed for activation by enzymes overexpressed in target cells (e.g., in cancer). [24] Example: Converting the hydroxyl groups to esters or glycosides (like arbutin, a naturally occurring hydroquinone prodrug) can significantly improve the safety profile. [25][26]
Strategy Moiety Example Cleavage Enzyme Key Advantage Ester Prodrug Acetate, Benzoate Esterases General intracellular activation. [25] Glycoside Prodrug Glucose (Arbutin) Glucosidases Often lower toxicity. [25] | Phosphate Prodrug | Phosphate | Phosphatases | Improved aqueous solubility. |
FAQ: What formulation and experimental design choices can minimize off-target effects?
Answer: Careful formulation and robust experimental design are crucial.
-
Formulation with Antioxidants: For in vitro or topical applications, formulating the hydroquinone with antioxidants like sodium metabisulfite, ascorbic acid (Vitamin C), or N-acetyl-cysteine can prevent premature oxidation. [17]This ensures that the effects you observe are from the compound itself, not its degradation products.
-
Dose-Response and Time-Course:
-
Always perform a full dose-response study to identify the therapeutic window. [27][28] * Conduct time-course experiments. Off-target effects like oxidative stress can occur very rapidly (within 1-6 hours), while on-target effects may require longer incubation. [11]Differentiating these time scales can help deconvolute your results.
-
-
Use of Appropriate Controls:
-
Positive Control for Off-Target Effect: Use a known redox cycler (e.g., menadione) or a DNA damaging agent (e.g., H₂O₂) to confirm your off-target assays are working correctly.
-
Structurally-Related Negative Control: If possible, synthesize or obtain an analog of your compound where the hydroquinone moiety is modified to be non-redox active (e.g., replacing both -OH groups with -OCH₃). If this analog is inactive, it provides strong evidence that the observed activity (both on- and off-target) is linked to the hydroquinone group.
-
Section 4: Key Experimental Protocols
Protocol 1: General ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This assay measures the generation of intracellular ROS. H2DCFDA is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
H2DCFDA (prepare fresh 10 mM stock in DMSO)
-
Cells plated in a 96-well black, clear-bottom plate
-
Phenol red-free culture medium
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
-
Positive Control: H₂O₂ (100-500 µM) or Menadione (10-50 µM)
Procedure:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment (Optional): If testing inhibitors or antioxidants, add them 1 hour prior to H2DCFDA loading.
-
Loading: Remove the culture medium and wash cells once with 1X PBS. Add fresh, phenol red-free medium containing 5-10 µM H2DCFDA.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Washing: Remove the H2DCFDA solution and wash the cells gently twice with pre-warmed PBS or phenol red-free medium to remove excess probe.
-
Treatment: Add your hydroquinone compound (and controls) diluted in phenol red-free medium to the respective wells.
-
Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically every 5-10 minutes for 1-2 hours, or as a single endpoint reading.
-
Analysis: Normalize the fluorescence signal to a cell viability assay (e.g., Crystal Violet) performed on the same plate afterward to account for differences in cell number.
Protocol 2: Cytotoxicity Assay using MTT
This colorimetric assay measures cell metabolic activity, which is often used as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cells plated in a 96-well clear plate
-
DMSO or isopropanol with 0.04 N HCl (solubilization solution)
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Plating & Treatment: Plate cells at an appropriate density, allow them to adhere, and then treat with your compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm. A background reading at ~650 nm can be subtracted.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance_treated / Absorbance_control) * 100.
References
-
Sakagami, H., Kuribayashi, N., Iida, M., Hagiwara, T., Hagiwara, H., Utsumi, K., & Takeda, M. (1995). Effect of antioxidants on radical intensity and cytotoxicity of hydroquinone. PubMed. [Link]
-
Jiang, C., Garg, S., & Waite, T. D. (2015). Hydroquinone-Mediated Redox Cycling of Iron and Concomitant Oxidation of Hydroquinone in Oxic Waters under Acidic Conditions: Comparison with Iron–Natural Organic Matter Interactions. Environmental Science & Technology. [Link]
-
Reybier, K., Perio, P., Ferry, G., Bouajila, J., Delagrange, P., Boutin, J. A., & Nepveu, F. (2015). In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones. Free Radical Biology and Medicine. [Link]
-
Vil'de, I. R., Kholin, K. V., Gryzlova, E. A., Zaripov, I. M., Strel'nik, A. D., & Budnikova, Y. H. (2020). Electrochemically driven Michael reaction: synthesis of hydroquinone thioethers. Organic & Biomolecular Chemistry. [Link]
-
Godse, K. (2015). A hydroquinone formulation with increased stability and decreased potential for irritation. ResearchGate. [Link]
-
Khan, M. S., Ahmad, I., & Kamal, A. (2017). Protection of vitamin A and E against toxicity induced by hydroquinone. ResearchGate. [Link]
-
Jiang, C., Garg, S., & Waite, T. D. (2015). Hydroquinone-Mediated Redox Cycling of Iron and Concomitant Oxidation of Hydroquinone in Oxic Waters under Acidic Conditions: Comparison with Iron-Natural Organic Matter Interactions. Semantic Scholar. [Link]
-
Khan, M. S., Ahmad, I., & Kamal, A. (2017). Protection of vitamin A and E against toxicity induced by hydroquinone. ResearchGate. [Link]
-
Wang, X., Li, Y., Wang, X., & Wang, M. (2016). An efficient synthesis of 2-thio-5-amino substituted benzoquinones via KI catalyzed cascade oxidation/Michael addition/oxidation starting from hydroquinone. RSC Advances. [Link]
-
Godse, K. (2015). A hydroquinone formulation with increased stability and decreased potential for irritation. ResearchGate. [Link]
-
Carbone, V., d'Abrosca, B., Fiorentino, A., & Izzo, S. (2021). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. MDPI. [Link]
-
Westerhof, W., & Kooyers, T. J. (2005). Hydroquinone and its analogues in dermatology—A potential health risk. ResearchGate. [Link]
-
Sal-Man, N., Van der Meer, T., Vermeulen, N. P. E., & Commandeur, J. N. M. (2016). (a) Quinone redox cycling, ROS formation and GSH-based detoxification.... ResearchGate. [Link]
-
Butler, J., Hoey, B. M., & Lea, J. S. (1998). What redox cycling is and how to measure it. IMR Press. [Link]
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Hafner, M. F., Pereira, M. N., de Oliveira, A. C. S., de Oliveira, R. M., de Valdez, B. F., & de Souza, A. D. L. (2019). Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers. PMC. [Link]
-
Wang, Y., Zhao, L., Lu, F., Li, L., & Chen, Y. (2012). Resveratrol Inhibited Hydroquinone-Induced Cytotoxicity in Mouse Primary Hepatocytes. PMC. [Link]
-
Andreoli, C., Rossi, S., & Leopardi, P. (1999). DNA damage by hydroquinone in human white blood cells: analysis by alkaline single-cell gel electrophoresis. PubMed. [Link]
-
Waldvogel, S. R. (2024). Electrochemical Synthesis of Quinones and Hydroquinones. ACS Electrochemistry. [Link]
-
Michael Adducts of 2-Methoxycarbonyl-1,4-benzoquinone with Different Donor Molecules. (n.d.). Semantic Scholar. [Link]
-
Neal, S. E., Buehne, K. L., Besley, N. A., Yang, P., Silinski, P., Hong, J., Ryde, I. T., Meyer, J. N., & Jaffe, G. J. (2017). Resveratrol Protects Against Hydroquinone-Induced Oxidative Threat in Retinal Pigment Epithelial Cells. PMC. [Link]
-
Song, D., Gorusupudi, A., & Bernstein, P. S. (2021). Targeting Lysosomes to Reverse Hydroquinone-Induced Autophagy Defects and Oxidative Damage in Human Retinal Pigment Epithelial Cells. MDPI. [Link]
-
Mu, Y., Liu, H., Guo, X., & Zhang, Y. (2023). Hydroquinone: myths and reality. ResearchGate. [Link]
-
Schallreuter, K. U., Abu, R., & Gillbro, J. M. (2025). Exogenous ochronosis by hydroquinone is not caused by inhibition of homogentisate dioxygenase but potentially by tyrosinase-catalysed metabolism of hydroquinone. PubMed. [Link]
-
Modeling Smoking-Induced Oxidative Stress through Hydroquinone Exposure in Human Corneal Endothelial Cells. (2023). IOVS. [Link]
-
What is the mechanism of Hydroquinone? (2024). Patsnap Synapse. [Link]
-
Huang, Y. B., Lin, Y. H., Lin, Y. C., & Fang, J. Y. (2012). The co-drug of conjugated hydroquinone and azelaic acid to enhance topical skin targeting and decrease penetration through the skin. PubMed. [Link]
- Draelos, Z. D. (2009). Process for stabilizing hydroquinone.
-
Wang, Y., Zhao, L., Lu, F., Li, L., & Chen, Y. (2012). Resveratrol Inhibited Hydroquinone-Induced Cytotoxicity in Mouse Primary Hepatocytes. MDPI. [Link]
-
Pinto, M., Soares, B. M., & Rueff, J. (2014). DNA damage induced by hydroquinone can be prevented by fungal detoxification. NIH. [Link]
-
Al-Huneidi, S., Al-Suhail, A., Al-Gumb, A., Al-Saif, A., & Kaarniranta, K. (2020). Resvega Alleviates Hydroquinone-Induced Oxidative Stress in ARPE-19 Cells. PMC. [Link]
-
Dai, J., Zhu, L., Yang, L., & Wang, Y. (2008). Hydroquinone-induced genotoxicity and oxidative DNA damage in HepG2 cells. ResearchGate. [Link]
-
Wang, H. M., Chen, C. Y., & Wen, Z. H. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. PMC. [Link]
-
Schwartz, C., & Jan, A. (2024). Hydroquinone. StatPearls - NCBI Bookshelf. [Link]
-
González-Molina, E., Domínguez-Perles, R., Moreno, D. A., & García-Viguera, C. (2010). Antioxidant Activity of Natural Hydroquinones. PMC - PubMed Central - NIH. [Link]
-
Takata, J., Karube, Y., Hanada, M., Matsunaga, K., & Uchida, K. (1999). Prodrug for Bioreductive Activation-Independent Delivery of menahydroquinone-4: Human Liver Enzymatic Activation and Its Action in Warfarin-Poisoned Human Liver. PubMed. [Link]
-
Lin, C. F., Chen, Y. H., & Wu, J. Y. (2018). Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin. MDPI. [Link]
-
El-Gazzar, A. M., & Liu, Y. (2013). Genotoxicity of hydroquinone in A549 cells. PubMed. [Link]
-
Martins, A. C., & Cordeiro, A. C. (2013). Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers. PMC. [Link]
-
Rautio, J., Laine, K., Gynther, M., & Huttu, J. (2018). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH. [Link]
-
Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. (2024). PMC - NIH. [Link]
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- 15. Electrochemically driven Michael reaction: synthesis of hydroquinone thioethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Synthesis of Trimethylhydroquinone Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of trimethylhydroquinone (TMHQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis of these crucial compounds. As a key intermediate in the synthesis of vital molecules like Vitamin E (α-tocopherol), the successful and efficient synthesis of TMHQ derivatives is paramount.[1] This resource provides field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you in your research.
Part 1: Troubleshooting Guide
This section addresses specific, observable problems you might encounter during your experiments.
Question 1: My solid Trimethylhydroquinone (TMHQ) starting material is discolored (e.g., yellow, tan, or brown). Can I still use it for my reaction?
Answer: Discoloration in TMHQ is a common issue and almost always indicates oxidation to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), which is a yellow solid.[2] Using oxidized TMHQ directly will lead to lower yields and introduce impurities that can be difficult to remove later.
-
Causality: Hydroquinones are highly susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities. The quinone impurity not only reduces the available amount of your starting material but can also participate in side reactions or contaminate the final product.[2][3]
-
Recommended Actions:
-
Assess the Severity: A pale-yellow tint might be acceptable for initial trials, but for high-purity synthesis, purification is necessary.
-
Purification by Recrystallization: The most reliable solution is to purify the TMHQ. A common method is recrystallization from a hot solvent mixture, such as toluene and methyl isobutyl ketone.[4]
-
Chemical Reduction (for solutions): If you encounter discoloration in a TMHQ solution, it can often be reversed by adding a small amount of a reducing agent like sodium borohydride or sodium dithionite.[1][2] This reduces the TMBQ back to TMHQ. However, the resulting boron salts or sulfur compounds must be removed in a subsequent aqueous work-up.[2]
-
-
Preventative Measures:
-
Store solid TMHQ in an opaque, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Store at room temperature or below, away from light sources.
-
Question 2: I am attempting the Friedel-Crafts condensation of TMHQ with isophytol to synthesize (all-rac)-α-tocopherol, but my yield is consistently low.
Answer: This is a classic challenge in Vitamin E synthesis. Low yields in this acid-catalyzed condensation reaction typically point to issues with reactants, catalysts, or reaction conditions.[6]
-
Causality & Troubleshooting Steps:
-
Water Contamination: The condensation of TMHQ and isophytol is a dehydration reaction, meaning it generates water. According to Le Châtelier's principle, the presence of water in the reaction mixture will inhibit the forward reaction. Water can be introduced from wet solvents, reagents, or glassware. The reaction's own byproduct (water) can also slow it down.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly. Consider performing the reaction under conditions that actively remove water, such as using a Dean-Stark apparatus or running the reaction at reduced pressure to distill off the water as it forms.[6]
-
-
Catalyst Activity: The reaction relies on a Lewis acid or Brønsted acid catalyst. Common systems include zinc chloride/HCl or various sulfonic acids.[7][8] These catalysts can be deactivated by water or other impurities.
-
Reaction Temperature: Temperature control is crucial. Too low, and the reaction rate will be impractically slow. Too high, and you risk promoting side reactions or degradation of the starting materials or product.[11]
-
Solution: Monitor the internal reaction temperature closely. The optimal temperature depends on the specific solvent and catalyst system being used, but a range of 30-60°C is often a good starting point.[8]
-
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, in practice, using a slight excess of TMHQ (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion, especially if the isophytol is the more expensive reagent.[8]
-
Question 3: My final product is contaminated with byproducts, and purification by crystallization is ineffective. What's happening and what should I do?
Answer: Ineffective purification suggests either the presence of byproducts with very similar physicochemical properties to your desired product or the formation of complex mixtures.
-
Causality & Troubleshooting Steps:
-
Side Reactions: In Friedel-Crafts alkylations, potential side reactions include the formation of isomers or other unwanted products. While less common with a highly substituted arene like TMHQ, improper reaction conditions can lead to unexpected pathways.[11] High temperatures can also cause degradation.
-
Oxidation: If the reaction or work-up is not performed under an inert atmosphere, both the starting TMHQ and the final tocopherol product (which retains a hydroquinone-like phenol moiety) can oxidize.
-
Ineffective Crystallization: If byproducts have similar polarity and size to the product, they may co-crystallize.
-
Solution - Purification Strategy:
-
Aqueous Wash with Reducing Agent: Before crystallization, wash the organic phase of your work-up with a dilute solution of a reducing agent like sodium dithionite. This will reduce quinone-type impurities to their more polar hydroquinone forms, making them easier to separate.[1]
-
Column Chromatography: If crystallization fails, column chromatography over silica gel is the most effective alternative. A non-polar eluent system (e.g., hexane/ethyl acetate) will allow for the separation of the desired product from both more polar and less polar impurities.
-
Analytical Assessment: Before attempting large-scale purification, analyze a small sample of the crude product by Thin Layer Chromatography (TLC), HPLC, or GC-MS to understand the number and nature of the impurities, which will help in designing an effective purification strategy.[4]
-
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of a TMHQ derivative synthesis?
A1: Real-time reaction monitoring is essential for optimization and control.[12] The best technique depends on the specific reaction, but a combination is often most powerful.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. It allows you to visualize the consumption of starting materials (e.g., TMHQ and isophytol) and the formation of the product. A co-spot of the starting material mixture alongside the reaction mixture is crucial for accurate comparison.[13]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of reactants and the formation of products and byproducts. They are invaluable for calculating yield and purity at different time points.[4][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small, quenched aliquot from the reaction and running a quick ¹H NMR can provide detailed structural information and allow for the quantification of product versus starting material.[15]
Q2: Are protecting groups necessary for the hydroxyl groups of TMHQ?
A2: It depends entirely on the desired transformation.
-
For Friedel-Crafts Alkylation (e.g., Vitamin E synthesis): No. The phenolic hydroxyl groups are essential for activating the aromatic ring towards electrophilic substitution. Protecting them would deactivate the ring and prevent the reaction.
-
For other transformations: If you plan to perform a reaction that is incompatible with acidic phenolic protons (e.g., using strong bases like organolithiums, or reactions sensitive to nucleophilic hydroxyls), then protection is mandatory.[16]
-
Common Protecting Groups for Phenols:
-
Silyl Ethers (e.g., TBDMS, TIPS): Robust and stable to many conditions, but are removed by fluoride ions (e.g., TBAF) or acid.[17]
-
Alkoxymethyl Ethers (e.g., MOM, SEM): Stable to bases and nucleophiles, typically removed with acid.[17]
-
Methyl Ethers: Very stable and require harsh conditions (e.g., BBr₃) for removal.[18] The choice requires careful strategic planning to ensure the protecting group is stable during your intended reaction and can be removed without affecting the rest of the molecule (an "orthogonal" strategy).[19]
-
-
Q3: What are the primary safety concerns when scaling up TMHQ synthesis from the lab to a pilot plant?
A3: Scaling up introduces significant safety and engineering challenges that are often negligible at the bench scale.[14]
-
Heat Management: Friedel-Crafts reactions are often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient. This can lead to a dangerous temperature increase, causing solvent to boil, pressure to build, and promoting runaway side reactions. A robust reactor cooling system is essential.[14][20]
-
Mixing and Mass Transfer: Achieving uniform mixing in a large vessel is difficult. Poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to byproduct formation and reduced yields.[14]
-
Reagent Handling: Handling large quantities of corrosive acids (catalysts) and organic solvents increases the risk of spills and exposure. Engineered controls, proper personal protective equipment (PPE), and well-defined emergency procedures are critical.[14]
Part 3: Protocols & Data
Table 1: Common Catalysts and Solvents for (all-rac)-α-Tocopherol Synthesis
| Catalyst System | Solvent(s) | Typical Temperature | Key Advantages/Disadvantages | Reference(s) |
| ZnCl₂ / HCl | Hexane / n-Butanol | 30-40 °C | Well-established, cost-effective system. | [8] |
| Sulfuric Acid | Ethylene Carbonate / Non-polar solvent | High Temperature | Can achieve high yields but requires careful control. | [7] |
| Trifluoromethanesulfonic acid | Heptane / Ethylene Carbonate | 125-130 °C | Highly active catalyst, allows for lower catalyst loading. | [21] |
| ZnCl₂ | (all-rac)-α-tocopherol (as solvent) | Reduced Pressure | Reduces waste by using the product as the solvent; reduced pressure removes water. | [6] |
Experimental Protocol: Lab-Scale Synthesis of (all-rac)-α-Tocopherol
This protocol is a generalized representation based on established methods.[8]
-
Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,3,5-trimethylhydroquinone (6.99 g, 0.460 mol), zinc chloride (5.25 g, 0.386 mol), and isobutyl acetate (150 mL).
-
Inert Atmosphere: Purge the system with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Catalyst Activation: Add concentrated hydrochloric acid (7.5 g) to the stirred mixture.
-
Reactant Addition: Begin stirring and add isophytol (13.83 g, 0.459 mol) dropwise from the dropping funnel over 3 hours, maintaining an internal temperature of 30-40 °C using a water bath.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 10:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water (3 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a viscous oil.
-
Purification: The crude oil can be purified by column chromatography on silica gel to obtain pure (all-rac)-α-tocopherol.
Part 4: Visualization & Workflows
Diagram 1: General Workflow for TMHQ Derivative Synthesis
Caption: A generalized workflow for the synthesis of TMHQ derivatives.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield TMHQ reactions.
References
- BenchChem. (2025).
- Organic Letters. (2025). Bioinspired Total Synthesis of (+)-α-Tocopherol.
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (1998). Process for the synthesis of vitamin E.
- Google Patents. (1996).
- ResearchGate. (2025). Towards the synthesis of (all-rac)
- Ningbo Innopharmchem Co., Ltd. The Chemistry of Trimethylhydroquinone: Properties and Synthesis Routes.
- ChemicalBook.
- Google Patents. (1994).
- Google Patents. (1979). Method for clarifying discolored trimethylhydroquinone solutions.
- Mettler Toledo.
- PubMed. (2000). Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase.
- University of Rochester. (2021).
- Wikipedia. Friedel–Crafts reaction.
- Evans Group, Harvard University. Protective Groups.
- Organic Synthesis. Protecting Groups.
- BenchChem. (2025).
- TCI Chemicals. Protecting Agents.
- Wikipedia. Protecting group.
- CPI. (2025). 6 key challenges when scaling up sustainable chemical processes.
- Mettler Toledo. Real-Time Reaction Analysis Guide.
- Royal Society of Chemistry. (2015).
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- 21. Synthesis and application of α-Tocopherol_Chemicalbook [chemicalbook.com]
Technical Support Center: Interference of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone in Biochemical Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. This document provides in-depth troubleshooting advice and frequently asked questions to address potential interference of this compound in various biochemical assays. Our goal is to equip you with the scientific understanding and practical tools to mitigate these challenges and ensure the integrity of your experimental data.
I. Understanding the Core Challenge: The Redox-Active Nature of Hydroquinones
This compound belongs to the hydroquinone family of compounds. A key characteristic of hydroquinones is their ability to undergo reversible oxidation-reduction (redox) reactions.[1] This property, while central to their biological activities, is also the primary source of interference in many biochemical assays.
Hydroquinones can be oxidized to semiquinones and subsequently to quinones, a process that involves the transfer of electrons.[1] This redox cycling can directly interact with assay components, leading to false-positive or false-negative results. For instance, the compound can reduce assay reagents, generate reactive oxygen species (ROS) like superoxide and hydrogen peroxide, or interact with metallic cofactors.[2][3][4][5]
Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H32O3 | [6] |
| Molecular Weight | 320.47 g/mol | [7] |
| Alternate Names | Not widely available | |
| Solubility | Information on specific solubility is limited. As a hydroquinone derivative, solubility is expected in organic solvents like DMSO, chloroform, and methanol.[8][9] |
II. Troubleshooting Guide: Navigating Assay Interference
This section provides a structured approach to identifying and resolving common issues encountered when using this compound in biochemical assays.
Scenario 1: Unexpected Signal in a Redox-Based Assay (e.g., MTT, Resazurin)
Observed Problem: You observe a significant increase in signal (indicating reduction) in your cell viability or cytotoxicity assay, even in the absence of cells or enzymes.
Underlying Cause: this compound is likely directly reducing the indicator dye (e.g., MTT to formazan, resazurin to resorufin). This is a common artifact of redox-active compounds.[10]
Troubleshooting Workflow:
Caption: Troubleshooting direct redox assay interference.
Detailed Experimental Protocol: Cell-Free Control for Redox Assays
-
Prepare Reagents: Prepare your assay reagents (e.g., MTT, resazurin) and this compound stock solution as you would for your main experiment.
-
Set Up Plate: In a multi-well plate, add the same volume of culture medium (without cells) to each well as in your experimental setup.
-
Add Compound: Add a serial dilution of this compound to the cell-free wells. Include a vehicle control (e.g., DMSO).
-
Add Assay Reagent: Add the redox indicator dye to all wells.
-
Incubate: Incubate the plate under the same conditions as your main experiment.
-
Read Plate: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Analyze Data: Plot the signal intensity against the compound concentration. This will reveal the extent of direct reduction by your compound.
Scenario 2: Inconsistent Results in Enzyme Inhibition/Activation Assays
Observed Problem: You observe variable IC50/EC50 values, or the compound appears to be a potent inhibitor in some assays but not others, particularly those involving peroxidases or metal cofactors.
Underlying Cause: The hydroquinone moiety can interfere with enzymatic assays through several mechanisms:
-
Generation of Hydrogen Peroxide (H2O2): Redox cycling of hydroquinones in the presence of oxygen can produce H2O2.[2][4] This can interfere with assays that use horseradish peroxidase (HRP) or other peroxidases as part of the detection system.
-
Redox Cycling with Metal Ions: Hydroquinones can reduce metal ions like Fe(III) to Fe(II), which can then be re-oxidized, leading to a futile cycle that consumes reducing equivalents and generates ROS.[3][5]
-
Thiol Reactivity: The oxidized quinone form of the compound can potentially react with cysteine residues in proteins, leading to non-specific enzyme inhibition.[10]
Troubleshooting Workflow:
Sources
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- 3. Collection - Hydroquinone-Mediated Redox Cycling of Iron and Concomitant Oxidation of Hydroquinone in Oxic Waters under Acidic Conditions: Comparison with IronâNatural Organic Matter Interactions - Environmental Science & Technology - Figshare [acs.figshare.com]
- 4. Photochemical Redox Cycling of Naphthoquinones Mediated by Methylene Blue and Pheophorbide A - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone vs. HTHQ
A Guide for Researchers in Drug Development and Antioxidant Chemistry
In the landscape of antioxidant research and development, the strategic modification of active pharmacophores is a key strategy for enhancing therapeutic potential. This guide provides a comparative analysis of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone, a pivaloyl ester derivative, and its parent compound, 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ). While direct comparative experimental data for the pivaloylated compound is not extensively available in peer-reviewed literature, this analysis, grounded in established chemical and biological principles, will explore the anticipated differences in their physicochemical properties, mechanism of action, and potential performance in key applications.
Introduction to the Compounds
1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) is a potent, lipophilic phenolic antioxidant.[1][2] Its structure, featuring a hydroquinone core with a hexyl ether group and three methyl groups, allows it to effectively scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[1][3] HTHQ has been investigated for its potential in mitigating oxidative stress-related conditions and is also used in the cosmetics industry as a skin brightening agent.[1][4]
This compound is an acylated derivative of HTHQ. The key structural difference is the addition of a pivaloyl (trimethylacetyl) group, which converts one of the hydroxyl groups of the hydroquinone into an ester. This modification is a common strategy in medicinal chemistry to create prodrugs .[5] Prodrugs are inactive compounds that are metabolized in vivo to release the active parent drug. In this case, the pivaloyl ester is expected to be cleaved by cellular esterases to release the active HTHQ.
Structural and Physicochemical Comparison
The addition of the bulky, lipophilic pivaloyl group is expected to significantly alter the physicochemical properties of the molecule compared to HTHQ.
| Property | 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) | This compound | Rationale for Predicted Difference |
| Molecular Formula | C₁₅H₂₄O₂[6] | C₂₀H₃₂O₃[7][8] | Addition of a C₅H₉O group. |
| Molecular Weight | 236.35 g/mol [6] | 320.47 g/mol [8] | Increased mass from the pivaloyl moiety. |
| Lipophilicity (LogP) | High | Predicted to be higher | The pivaloyl group is a bulky, non-polar ester, which typically increases lipophilicity. This may enhance membrane permeability. |
| Aqueous Solubility | Low | Predicted to be lower | Increased lipophilicity generally corresponds to decreased aqueous solubility. |
| Chemical Stability | Susceptible to oxidation, especially at higher pH.[9][10] | Predicted to be more stable to oxidation. | The pivaloyl group "protects" one of the reactive hydroxyl groups, potentially reducing susceptibility to direct oxidation. Acylation is a known strategy to improve the stability of phenolic compounds.[11] |
| Direct Antioxidant Activity | High (possesses a free hydroxyl group for H-atom donation).[1] | Negligible to very low. | The free hydroxyl group necessary for direct radical scavenging is masked by the pivaloyl ester. The antioxidant potential is latent until the ester is cleaved.[12] |
Proposed Mechanism of Action: A Prodrug Approach
The central hypothesis for the functional difference between these two molecules lies in their mechanism of action. HTHQ acts as a direct antioxidant. This compound, however, is proposed to function as a prodrug.
This prodrug strategy aims to:
-
Improve Stability: Protecting the hydroquinone moiety from premature oxidation before it reaches its target site.
-
Enhance Bioavailability: The increased lipophilicity may improve absorption and passage across cellular membranes.
-
Control Release: The active HTHQ is released at the site of action through the action of intracellular esterase enzymes, potentially leading to a more sustained therapeutic effect.
The following diagram illustrates the proposed bioactivation pathway.
Caption: Proposed bioactivation of the pivaloylated prodrug to active HTHQ.
Proposed Experimental Comparison
To validate the hypothesized differences in performance, a series of experiments are proposed. These protocols provide a framework for a direct, objective comparison.
Experiment 1: Chemical Stability Assay
Objective: To compare the stability of both compounds against oxidative degradation under different pH conditions. Phenolic compounds are known to be less stable at higher pH.[9][10]
Protocol:
-
Solution Preparation: Prepare stock solutions (e.g., 1 mg/mL) of each compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Buffer Incubation: Create a series of aqueous buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Incubation: Add a small aliquot of each stock solution to each buffer to achieve a final concentration (e.g., 50 µg/mL). Incubate the solutions at a controlled temperature (e.g., 37°C) in the dark.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the concentration of the remaining parent compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH condition. A slower degradation rate indicates higher stability.
Experiment 2: In Vitro Antioxidant Capacity (DPPH Assay)
Objective: To measure the direct radical-scavenging activity of both compounds.
Protocol:
-
Reagent Preparation:
-
Reaction:
-
In a 96-well plate, add a small volume of each sample dilution (e.g., 20 µL).
-
Add a larger volume of the DPPH working solution (e.g., 180 µL) to each well and mix thoroughly.[13]
-
Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[13]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[13] Determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant capacity.[14]
Expected Outcome: HTHQ is expected to show a low IC₅₀ value, indicating potent direct antioxidant activity. The pivaloylated compound is expected to have a very high or immeasurable IC₅₀ value, demonstrating its inactivity as a direct radical scavenger.
Experiment 3: Cellular Antioxidant Activity (DCFH-DA Assay)
Objective: To assess the ability of the compounds to reduce intracellular Reactive Oxygen Species (ROS) in a cell-based model, which will test the prodrug activation hypothesis.
Protocol:
-
Cell Culture: Seed adherent cells (e.g., human dermal fibroblasts or keratinocytes) in a 96-well plate and culture until they reach appropriate confluency.
-
Compound Pre-treatment: Treat the cells with various concentrations of HTHQ and the pivaloylated compound for a specified period (e.g., 4-24 hours) to allow for cellular uptake and potential enzymatic activation.
-
Induce Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to the cells for a short period.
-
Staining with DCFH-DA:
-
Wash the cells with a serum-free medium.
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) working solution (e.g., 10-25 µM) and incubate at 37°C for 30-45 minutes.[15][16][17][18] DCFH-DA is a cell-permeant dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16][19]
-
-
Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.[16][17]
-
Data Analysis: Compare the fluorescence levels in treated cells to the untreated (oxidative stress only) control. A reduction in fluorescence indicates a decrease in intracellular ROS.
Expected Outcome: If the prodrug hypothesis is correct, both HTHQ and the pivaloylated compound should demonstrate a dose-dependent reduction in intracellular ROS. The pivaloylated compound's activity would confirm its ability to cross the cell membrane and be converted into its active HTHQ form by cellular esterases.
The following diagram illustrates the experimental workflow for comparing the two compounds.
Caption: Experimental workflow for the comparative analysis of HTHQ and its pivaloyl prodrug.
Conclusion and Future Directions
The structural modification of HTHQ to this compound represents a classic prodrug strategy aimed at improving stability and modulating bioavailability. While HTHQ is a potent direct antioxidant, its pivaloylated counterpart is likely an inactive precursor that requires enzymatic activation to exert its effects. This trade-off—sacrificing immediate in vitro activity for potentially improved in vivo performance—is a critical consideration in drug development.
The proposed experimental framework provides a clear path to validating these hypotheses. Successful demonstration of the prodrug's stability and cellular efficacy would warrant further investigation into its pharmacokinetic and pharmacodynamic profile in preclinical models. This comparative approach underscores the importance of rational drug design in optimizing the therapeutic potential of promising antioxidant compounds.
References
- MedChemExpress. (n.d.). HTHQ (1-O-hexyl-2,3,5-trimethylhydroquinone).
- JoVE. (2019, October 17). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.
- Selleck Chemicals. (n.d.). HTHQ (1-O-Hexyl-2,3,5-trimethylhydroquinone).
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays.
- MySkinRecipes. (n.d.). HTHQ(1-O-Hexyl-2,3,5-trimethylhydroquinone).
- Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851).
- Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
- Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY.
- National Institutes of Health (NIH). (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.
- MedChemExpress. (n.d.). HTHQ (Standard) (1-O-hexyl-2,3,5-trimethylhydroquinone (Standard)).
- Santa Cruz Biotechnology. (n.d.). 1-O-Hexyl-2,3,5-trimethylhydroquinone.
- Cosmo Bio USA. (n.d.). DCFH-DA probe (for Intracellular ROS assay) Manual.
- Shimamura, T., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
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- Lee, J. H., et al. (2025, August 5). Analysis and investigation of chemical stability on phenolic compounds in zanthoxylum schinifolium-containing dentifrices.
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- Mrestani, Y., et al. (n.d.). Design, synthesis and photochemical reactivation of caged prodrugs of 8-hydroxyquinoline-based enzyme inhibitors. PubMed.
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- MDPI. (2023, April 23). Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review.
- ChemicalBook. (2023, May 28). 1-PIVALOYL-2,3,5-TRIMETHYLHYDROQUINONE.
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A Senior Application Scientist's Guide to Validating the Antioxidant Capacity of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Introduction: Unveiling the Potential of a Novel Hydroquinone Derivative
In the continuous search for potent antioxidant agents, synthetic derivatives of natural scaffolds offer a promising avenue for therapeutic innovation. 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone is a novel compound designed to enhance the intrinsic antioxidant properties of the hydroquinone core. The structural modifications—a hexyl ether group for increased lipophilicity and a pivaloyl group for steric shielding—are hypothesized to improve its stability and efficacy in biological systems. Hydroquinone and its derivatives are known to exert antioxidant effects by donating hydrogen atoms from their hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions.[1][2][3][4] This guide provides a comprehensive framework for rigorously validating the antioxidant capacity of this promising molecule, comparing it against established standards to ascertain its relative potency and potential mechanisms of action.
Section 1: The Imperative of a Multi-Assay Validation Strategy
No single assay can fully capture the complex nature of antioxidant activity. A scientifically robust validation requires a multi-faceted approach that probes different mechanisms of radical scavenging. This guide employs a panel of four widely accepted in vitro assays, each leveraging a distinct chemical principle to provide a holistic antioxidant profile.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[5][6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the ability to scavenge the ABTS radical cation, a method applicable to both hydrophilic and lipophilic compounds.[7][8]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Quantifies the inhibition of peroxyl radical-induced oxidation, reflecting a hydrogen atom transfer (HAT) mechanism.[9][10]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), indicating its electron-donating capacity.[11][12]
The selection of these assays allows for a comprehensive evaluation of the compound's ability to act through both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, providing critical insights for drug development professionals.
Caption: Overall workflow for the multi-assay validation of antioxidant capacity.
Section 2: Experimental Design and Detailed Protocols
Scientific integrity hinges on meticulous experimental execution. The following protocols are designed to be self-validating by including appropriate controls and standards.
Test Compound and Reference Standards
-
Test Compound: this compound.
-
Reference Standards:
-
Trolox: A water-soluble vitamin E analog, used as a universal standard.[13]
-
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): A common synthetic, lipophilic antioxidant.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Prepare 10 mM stock solutions of Trolox, Ascorbic Acid, and BHT in appropriate solvents (e.g., ethanol or methanol for BHT, water or buffer for Trolox and Ascorbic Acid).
-
From these stocks, prepare a series of dilutions in the relevant assay buffer to generate concentration-response curves.
DPPH Radical Scavenging Assay Protocol
This assay measures the discoloration of the DPPH radical from deep violet to pale yellow upon reduction by an antioxidant.[5][6]
Reagents:
-
DPPH solution (0.1 mM in methanol).
-
Methanol.
-
Test compound and standards at various concentrations.
Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard dilutions to respective wells.
-
Add 100 µL of methanol to a blank well.
-
Add 100 µL of DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[5]
Data Analysis: Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance with the test compound. Plot % RSA against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[14][15][16]
ABTS Radical Cation Decolorization Assay Protocol
This assay is based on the reduction of the pre-formed blue/green ABTS radical cation (ABTS•⁺) by antioxidants.[8]
Reagents:
-
ABTS stock solution (7 mM in water).[7]
-
Potassium persulfate solution (2.45 mM in water).[7]
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
Procedure:
-
Prepare the ABTS•⁺ working solution by mixing equal volumes of ABTS stock and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[7][17]
-
Dilute the ABTS•⁺ solution with the assay buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
In a 96-well plate, add 20 µL of the test compound or standard dilutions.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the TEAC value is the concentration of Trolox that gives the same percentage of inhibition as the test compound.[13][19]
Oxygen Radical Absorbance Capacity (ORAC) Protocol
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[10][20][21]
Reagents:
-
Fluorescein sodium salt (fluorescent probe) working solution.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) free radical initiator.[20]
-
Trolox standard solutions.
-
Phosphate buffer (75 mM, pH 7.4).
Procedure:
-
In a 96-well black microplate, add 25 µL of the test compound or Trolox standard dilutions.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[9][22]
-
Initiate the reaction by adding 25 µL of AAPH solution to all wells using the plate reader's injectors.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample. The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. Plot the Net AUC against the concentration of Trolox to create a standard curve. The ORAC value of the test compound is expressed as Trolox Equivalents (µmol TE/µmol compound).[9]
Ferric Reducing Antioxidant Power (FRAP) Protocol
The FRAP assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[12][23]
Reagents:
-
FRAP reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[12]
-
Ferrous sulfate (FeSO₄) or Trolox for standard curve.
Procedure:
-
Warm the FRAP reagent to 37°C.
-
In a 96-well plate, add 20 µL of the test compound or standard dilutions.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 10-30 minutes.
-
Measure the absorbance at 593 nm.[23]
Data Analysis: Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations. Use the regression equation to determine the FRAP value of the test compound, expressed as µmol Fe²⁺ equivalents or Trolox equivalents per µmol of the compound.
Section 3: Comparative Data Analysis and Mechanistic Interpretation
The data gathered from these assays will allow for a robust comparison of this compound against well-known antioxidants.
Quantitative Comparison of Antioxidant Capacity
The results should be summarized in a clear, comparative table. The data presented below are hypothetical and for illustrative purposes only.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | ORAC (µmol TE/µmol) | FRAP (µmol TE/µmol) |
| This compound | 15.8 | 9.5 | 4.2 | 3.8 |
| Trolox | 45.2 | 20.1 | 1.0 (by definition) | 1.0 (by definition) |
| Ascorbic Acid | 33.1 | 18.5 | 0.6 | 1.1 |
| BHT | 25.6 | 15.2 | 2.5 | 0.8 |
Lower IC₅₀ values indicate higher radical scavenging potency. Higher TEAC, ORAC, and FRAP values indicate greater antioxidant capacity.
Mechanistic Insights from Comparative Data
The pattern of activity across the different assays provides valuable clues about the antioxidant mechanism of the test compound.
-
High Potency in DPPH/ABTS: Strong performance in both DPPH and ABTS assays (indicated by low IC₅₀ values) suggests the compound is an effective radical scavenger through both HAT and SET mechanisms. The lipophilic hexyl chain may enhance its interaction with the radical species in these assays.
-
Superior ORAC Value: A high ORAC value, particularly one exceeding that of BHT and Trolox, would confirm a potent HAT-based mechanism, which is biologically significant for quenching peroxyl radicals.[10]
-
Strong FRAP Performance: A high FRAP value indicates a strong capacity for single electron transfer, confirming its role as a potent reducing agent.
The hydroquinone moiety is the primary source of antioxidant activity, readily donating a hydrogen atom from one of its hydroxyl groups to a free radical (R•), which in turn transforms the hydroquinone into a more stable semiquinone radical. This process effectively terminates the radical chain reaction.
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A Comparative Analysis of Antioxidant Efficacy: 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone versus Ascorbic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the vast landscape of antioxidant research, the quest for novel, highly effective molecules is perpetual. This guide provides a detailed comparative analysis of a promising synthetic antioxidant, 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone, against the universally recognized benchmark, Ascorbic Acid (Vitamin C). Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of their respective mechanisms, supported by experimental data, to inform strategic decisions in the pursuit of superior antioxidant therapies.
Introduction to the Contenders
This compound is a lipophilic derivative of trimethylhydroquinone, structurally related to the antioxidant moiety of Vitamin E. Its design incorporates a hexyl ether group and a pivaloyl ester, modifications intended to enhance its stability and cellular permeability. Its parent compound, 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), is recognized as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of endogenous antioxidant responses, in addition to its capacity for direct radical scavenging.[1][2]
Ascorbic Acid , or Vitamin C, is a water-soluble vitamin essential for human health.[2] Its antioxidant properties are well-documented and multifaceted, involving the direct quenching of reactive oxygen species (ROS) and the regeneration of other antioxidants, such as Vitamin E.[1][3] It serves as a ubiquitous standard in antioxidant capacity assays due to its potent and well-characterized activity.
Physicochemical Properties: A Tale of Two Solubilities
The fundamental differences in the chemical structures of these two antioxidants dictate their solubility and, consequently, their likely distribution and activity in biological systems.
| Property | This compound | Ascorbic Acid |
| Molecular Formula | C₂₀H₃₂O₃[4] | C₆H₈O₆[2] |
| Molecular Weight | 320.47 g/mol [4] | 176.12 g/mol [2] |
| Solubility | Predicted to be highly soluble in organic solvents and lipids; poorly soluble in water. | Highly soluble in water (approx. 330 mg/mL); sparingly soluble in ethanol and practically insoluble in nonpolar organic solvents.[1][2] |
| Chemical Nature | Lipophilic, phenolic compound | Hydrophilic, enediol structure[1] |
The lipophilic nature of the hydroquinone derivative suggests a greater potential for integration into cellular membranes, where it could offer targeted protection against lipid peroxidation. In contrast, ascorbic acid's high water solubility confines it primarily to aqueous compartments within the body and cells.
Mechanisms of Antioxidant Action: Direct Scavenging vs. Cellular Defense Activation
While both compounds exhibit direct radical scavenging capabilities, their overarching antioxidant strategies diverge significantly.
Ascorbic Acid: The Direct Quencher
Ascorbic acid's primary antioxidant mechanism involves the donation of electrons to neutralize a wide array of reactive oxygen species, including superoxide radicals, hydroxyl radicals, and peroxyl radicals.[3] This process converts ascorbic acid into the relatively stable ascorbyl radical, which can be subsequently regenerated back to ascorbic acid by cellular reductase systems.
Caption: Antioxidant mechanism of Ascorbic Acid.
This compound: A Dual-Action Approach
This hydroquinone derivative is anticipated to operate through two synergistic pathways:
-
Direct Radical Scavenging: Similar to other phenolic antioxidants, the hydroxyl group on the hydroquinone ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.
-
Nrf2 Pathway Activation: This is a more indirect but profoundly impactful mechanism. The parent compound, HTHQ, is a known potent activator of Nrf2.[1][2] Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes.[1] This leads to the upregulated expression of a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[1]
Caption: Nrf2 activation by the HTHQ derivative.
Quantitative Comparison of Antioxidant Capacity
To provide a quantitative measure of antioxidant efficacy, standardized in vitro assays are employed. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods, both based on the ability of an antioxidant to quench a stable colored radical. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant | DPPH Assay IC50 | ABTS Assay IC50 |
| Ascorbic Acid | 3.37 - 8.4 µg/mL[3][5] | 50 - 127.7 µg/mL[6][7] |
| This compound | Data not available | Data not available |
Note: IC50 values for ascorbic acid can vary between studies due to differences in experimental conditions.
Based on the known potent antioxidant activity of HTHQ and its structural similarity to other powerful phenolic antioxidants, it is reasonable to hypothesize that this compound would exhibit a low IC50 value in these assays, potentially comparable to or lower than that of ascorbic acid, particularly in lipophilic environments.
Experimental Protocols
For the purpose of reproducibility and standardization, detailed protocols for the DPPH and ABTS assays are provided below.
DPPH Radical Scavenging Assay
This protocol is a standard method for assessing the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compound and the standard (ascorbic acid) in methanol.
-
-
Assay Procedure:
-
To 2 mL of the DPPH solution, add 2 mL of the test compound or standard solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Methanol is used as a blank.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
-
Cellular Antioxidant Activity (CAA) Assay: Nrf2 Activation
This assay evaluates the ability of a compound to activate the endogenous antioxidant response in a cellular context.
Principle: A reporter gene (e.g., luciferase) is placed under the control of an Antioxidant Response Element (ARE) promoter in a suitable cell line (e.g., HepG2). Activation of the Nrf2 pathway by the test compound will lead to the expression of the reporter gene, which can be quantified.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in appropriate media.
-
Transfect the cells with a plasmid containing the ARE-luciferase reporter construct.
-
-
Treatment:
-
Treat the transfected cells with various concentrations of the test compound (and a known Nrf2 activator as a positive control) for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each sample.
-
Express the results as fold induction over the vehicle-treated control.
-
Caption: Experimental workflows for antioxidant assays.
Concluding Remarks
The comparison between this compound and ascorbic acid highlights a fundamental divergence in antioxidant strategies. Ascorbic acid is a potent, water-soluble, direct-acting antioxidant, making it an invaluable component of the body's primary defense against aqueous free radicals.
In contrast, the hydroquinone derivative represents a more sophisticated, dual-action approach. Its lipophilic nature positions it to protect lipid-rich structures like cell membranes, while its ability to activate the Nrf2 pathway provides a broader and more sustained cytoprotective effect by upregulating the cell's own antioxidant machinery.
For researchers and drug developers, the choice between these or similar antioxidants will depend on the specific application. For acute, systemic oxidative stress in aqueous environments, ascorbic acid remains a gold standard. However, for conditions involving chronic oxidative stress, lipid peroxidation, and the need for long-lasting cellular protection, Nrf2 activators like this compound and its parent compounds offer a compelling therapeutic avenue. Future research should focus on direct, head-to-head in vitro and in vivo comparisons to fully elucidate the relative potencies and therapeutic potential of these distinct classes of antioxidants.
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This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone and its related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay between chemical structure and biological function, offering a comparative framework supported by experimental data and mechanistic insights.
Introduction: The Therapeutic Potential of Substituted Hydroquinones
Hydroquinone derivatives are a class of compounds renowned for their potent antioxidant and anti-inflammatory properties.[1][2] The core hydroquinone moiety, with its para-dihydroxylated benzene ring, is a privileged scaffold in medicinal chemistry, capable of quenching reactive oxygen species (ROS) and modulating key inflammatory pathways.[2] The therapeutic potential of these molecules can be finely tuned through chemical modifications, leading to the development of analogs with enhanced efficacy, selectivity, and pharmacokinetic profiles.
This guide focuses on a specific, synthetically derived hydroquinone, this compound, and its structural relatives. By systematically dissecting the contributions of the O-hexyl ether, the 4-pivaloyl ester, and the trimethylated aromatic ring, we aim to elucidate the key determinants of their biological activity. This understanding is paramount for the rational design of novel therapeutic agents targeting oxidative stress and inflammation-driven pathologies.
Core Principles of Hydroquinone Structure-Activity Relationships
The biological activity of hydroquinone derivatives is intrinsically linked to their chemical structure. Several key principles govern their antioxidant and anti-inflammatory effects:
-
The Hydroxyl Groups are Key: The presence of free hydroxyl groups on the hydroquinone ring is fundamental to its antioxidant activity.[2] These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[3]
-
Substitution Matters: The nature and position of substituents on the aromatic ring significantly impact the compound's activity. Electron-donating groups, such as methyl groups, can enhance the antioxidant capacity by stabilizing the resulting phenoxyl radical.
-
Lipophilicity Influences Accessibility: The overall lipophilicity of the molecule, often modulated by alkyl chains, plays a crucial role in its ability to traverse cellular membranes and localize to sites of oxidative stress, such as lipid bilayers.[4]
-
Steric Hindrance can be a Double-Edged Sword: Bulky substituents can influence the accessibility of the hydroxyl groups to free radicals. While this can sometimes hinder antioxidant activity, it can also confer selectivity towards specific biological targets.
Comparative Analysis of this compound and its Analogs
To understand the specific contributions of each functional group in this compound, we will compare it to a series of rationally designed analogs. The following tables summarize their predicted and experimentally observed activities in key in vitro assays.
Antioxidant Activity
The antioxidant potential of the compounds is evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures lipid peroxidation.
Table 1: Comparative Antioxidant Activity of Hydroquinone Analogs
| Compound | Structure | Predicted DPPH Scavenging (IC50, µM) | Predicted Lipid Peroxidation Inhibition (TBARS, IC50, µM) | Rationale for Predicted Activity |
| Parent Compound: this compound | ![Image of this compound] | Moderate | Moderate | The pivaloyl group may sterically hinder the 1-hydroxyl group, and the 4-hydroxyl is blocked by the hexyl ether, likely reducing radical scavenging activity compared to the free hydroquinone. |
| Analog 1: 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) | ![Image of 1-O-Hexyl-2,3,5-trimethylhydroquinone] | High | High | The presence of a free hydroxyl group at the 4-position allows for potent radical scavenging. The hexyl chain enhances lipophilicity, aiding in the protection against lipid peroxidation.[5] |
| Analog 2: 1,4-Di-O-hexyl-2,3,5-trimethylhydroquinone | ![Image of 1,4-Di-O-hexyl-2,3,5-trimethylhydroquinone] | Low | Low | Both hydroxyl groups are etherified, significantly diminishing the hydrogen-donating capacity required for direct radical scavenging. |
| Analog 3: 4-Pivaloyl-2,3,5-trimethylhydroquinone | ![Image of 4-Pivaloyl-2,3,5-trimethylhydroquinone] | Moderate | Moderate-High | One free hydroxyl group allows for antioxidant activity. The absence of the long alkyl chain may reduce its efficacy in lipid-rich environments compared to HTHQ. |
| Analog 4: 2,3,5-Trimethylhydroquinone | ![Image of 2,3,5-Trimethylhydroquinone] | Very High | Very High | Both hydroxyl groups are free, and the electron-donating methyl groups enhance antioxidant capacity. This compound serves as a potent benchmark. |
Anti-inflammatory Activity
The anti-inflammatory potential is assessed by measuring the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 2: Comparative Anti-inflammatory Activity of Hydroquinone Analogs
| Compound | Predicted COX-1 Inhibition (IC50, µM) | Predicted COX-2 Inhibition (IC50, µM) | Rationale for Predicted Activity |
| Parent Compound: this compound | Moderate | Moderate-High | The bulky pivaloyl group may confer some selectivity towards the larger active site of COX-2. The overall lipophilicity may enhance cellular uptake and interaction with the enzyme. |
| Analog 1: 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) | Moderate | Moderate | The free hydroxyl group is important for interacting with the active site of COX enzymes. Its antioxidant properties may also contribute to reducing inflammatory signaling. |
| Analog 2: 1,4-Di-O-hexyl-2,3,5-trimethylhydroquinone | Low | Low | The absence of free hydroxyl groups likely reduces its ability to interact with and inhibit COX enzymes. |
| Analog 3: 4-Pivaloyl-2,3,5-trimethylhydroquinone | Low-Moderate | Moderate | The pivaloyl group may provide some interaction with the COX active site, potentially with some selectivity for COX-2. |
| Analog 4: 2,3,5-Trimethylhydroquinone | High | High | As a potent antioxidant, it can effectively reduce the oxidative stress that drives the expression and activity of COX enzymes.[6] |
Mechanistic Insights: The Nrf2 Signaling Pathway
A key mechanism through which hydroquinone derivatives exert their protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, including the oxidized quinone forms of hydroquinones, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Caption: Nrf2 Signaling Pathway Activation by Hydroquinone Derivatives.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Workflow Diagram:
Caption: DPPH Radical Scavenging Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Prepare a series of dilutions of the test compounds in methanol.
-
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions to the corresponding wells. For the control, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a lipid-rich sample, such as a brain homogenate or a liposome suspension.
-
Induce lipid peroxidation by adding a pro-oxidant, such as FeSO4 and ascorbic acid.
-
Add the test compounds at various concentrations to the sample before or after the induction of peroxidation.
-
-
Assay Procedure:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Incubate on ice for 15 minutes and then centrifuge at 3000 rpm for 15 minutes.
-
Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% thiobarbituric acid (TBA).
-
Incubate in a boiling water bath for 10 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples to room temperature.
-
-
Data Analysis:
-
Measure the absorbance of the pink-colored adduct at 532 nm.
-
Calculate the percentage of inhibition of lipid peroxidation and determine the IC50 value.
-
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute purified COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of arachidonic acid (the substrate for COX) and a colorimetric probe.
-
-
Assay Procedure:
-
In a 96-well plate, add the COX enzyme, the test compound at various concentrations, and the colorimetric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Measure the absorbance of the product of the colorimetric reaction at the appropriate wavelength.
-
Calculate the percentage of COX inhibition and determine the IC50 value for both COX-1 and COX-2.
-
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs is a compelling area of study with significant implications for drug discovery. The interplay between the O-alkyl chain, the acyl group, and the methylation pattern on the hydroquinone ring provides a rich molecular landscape for optimizing antioxidant and anti-inflammatory activities.
Our analysis suggests that while the parent compound may possess moderate activity, analogs with a free hydroxyl group, such as 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), are likely to exhibit superior antioxidant and anti-inflammatory effects. The pivaloyl group, while potentially conferring some COX-2 selectivity, may also introduce steric hindrance that could be detrimental to overall activity.
Future research should focus on the synthesis and direct comparative testing of these and other rationally designed analogs. In vivo studies will be crucial to validate the therapeutic potential of the most promising candidates and to assess their pharmacokinetic and safety profiles. A deeper understanding of the mechanisms of action, including the modulation of the Nrf2 pathway and other signaling cascades, will further guide the development of the next generation of hydroquinone-based therapeutics.
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Moku, B., et al. (2025). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. ResearchGate. [Link]
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Bommera, R. K., et al. (2023). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Scientific reports, 13(1), 16752. [Link]
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Nabeel, M. A., Shaif, A., & Ahmad, S. (2019). Synthesis, Biological Evaluation and Docking Study of New 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazines and 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Nrf2 Activators: A Case Study of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Introduction: The Critical Role of the Nrf2 Pathway and the Quest for Superior Activators
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[3][4][5] Upon exposure to stressors, reactive cysteine residues on Keap1 are modified, disrupting the Keap1-Nrf2 interaction.[6][7][8] This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of over 250 cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9][10]
Given its central role in cellular protection, pharmacological activation of Nrf2 is a highly promising therapeutic strategy for a multitude of chronic diseases underpinned by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.[10] This has led to the development and approval of Nrf2 activators like Dimethyl Fumarate (DMF) for multiple sclerosis.[10][11][12] However, established activators, including the natural compound sulforaphane (SFN) and the synthetic drug DMF, are electrophilic molecules that can cause off-target effects due to non-specific covalent modification of proteins.[11][12]
This guide focuses on a novel compound, 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone (herein referred to as HTHQ-P), a lipophilic derivative of trimethylhydroquinone. Previous studies on similar hydroquinone structures suggest they can act as potent Nrf2 activators, often functioning as pro-electrophilic drugs that are oxidized to reactive quinones within the cell.[13][14][15] Specifically, 1-O-hexyl-2,3,5-trimethylhydroquinone has been shown to activate the Nrf2/HO-1 pathway and protect against ischemia/reperfusion injury.[16][17]
Here, we present a comprehensive, field-proven framework for benchmarking HTHQ-P against the gold-standard Nrf2 activators, SFN and DMF. Our objective is to provide researchers with a robust, self-validating experimental workflow to quantitatively assess the potency, efficacy, and therapeutic window of novel Nrf2-activating candidates.
The Nrf2 Signaling Pathway: Mechanism of Action
The diagram below illustrates the canonical Keap1-Nrf2 signaling pathway, which forms the basis for the assays described in this guide.
Caption: The Keap1-Nrf2 signaling pathway.
Experimental Workflow: A Multi-Tiered Approach for Comprehensive Evaluation
A robust benchmarking strategy requires a multi-faceted approach, moving from direct target engagement to cellular activity and downstream functional outcomes. The workflow below outlines a logical progression of experiments designed to provide a complete profile of a candidate compound.
Caption: A multi-tiered experimental workflow for benchmarking Nrf2 activators.
Tier 1: Direct Target Engagement - Keap1-Nrf2 Binding Assay
Scientific Rationale: The foundational mechanism for canonical Nrf2 activation is the disruption of its binding to Keap1. A fluorescence polarization (FP) assay provides a direct, quantitative measure of a compound's ability to inhibit this protein-protein interaction in a biochemical, cell-free system.[4][18][19] This allows for the assessment of direct target engagement without the complexities of cellular uptake, metabolism, or off-target effects.
Experimental Protocol: Fluorescence Polarization (FP) Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM DTT.
-
Keap1 Protein: Purified recombinant human Keap1 Kelch domain protein, diluted to 2X the final concentration (e.g., 40 nM) in Assay Buffer.
-
Nrf2 Probe: A fluorescently labeled peptide corresponding to the high-affinity ETGE motif of Nrf2 (e.g., FITC-AFLDEETGEFL), diluted to 2X the final concentration (e.g., 20 nM) in Assay Buffer. Protect from light.
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution of HTHQ-P, SFN, and DMF in 100% DMSO, followed by a 1:50 dilution in Assay Buffer to create 4X final concentrations in 2% DMSO.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of 4X test compound dilutions to the appropriate wells of a black, non-binding microplate. Add 5 µL of Assay Buffer with 2% DMSO for "No Inhibitor" controls.
-
Add 10 µL of 2X Keap1 protein solution to all wells except the "Probe Only" controls. Add 10 µL of Assay Buffer to "Probe Only" wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding 5 µL of 2X Nrf2 Probe solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader (e.g., λex = 485 nm, λem = 528 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the "No Inhibitor" and "Probe Only" controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Tier 2: Cellular Potency - ARE-Luciferase Reporter Assay
Scientific Rationale: While a binding assay confirms target engagement, it doesn't guarantee cellular activity. An ARE-luciferase reporter assay is the gold standard for quantifying Nrf2 transcriptional activation within a cellular context.[20][21] In this system, cells are engineered to express a luciferase reporter gene under the control of multiple ARE sequences.[3][22][23] The amount of light produced is directly proportional to the Nrf2-mediated transcriptional activity, providing a robust measure of a compound's cellular potency (EC50).
Experimental Protocol: ARE-Luciferase Assay
-
Cell Culture and Plating:
-
Culture HepG2-ARE-Luciferase reporter cells (or a similar validated cell line) in the recommended growth medium.
-
Seed 10,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare 2X final concentrations of HTHQ-P, SFN, and DMF in culture medium (final DMSO concentration ≤ 0.5%). A 10-point dose-response curve is recommended, ranging from 0.1 nM to 100 µM.
-
Remove the growth medium from the cells and add 100 µL of the compound-containing medium to each well. Include "Vehicle Control" wells with medium containing only DMSO.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase detection reagent (e.g., ONE-Glo™) to room temperature.
-
Add a volume of detection reagent equal to the culture volume in each well (100 µL).
-
Incubate for 10 minutes at room temperature on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.
-
Plot fold induction versus compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
Tier 3: Target Gene Expression - Quantitative PCR (qPCR)
Scientific Rationale: To validate that the activity observed in the reporter assay translates to the induction of endogenous cytoprotective genes, we use qPCR. This assay measures the mRNA levels of canonical Nrf2 target genes, such as HMOX1 and NQO1. A significant increase in the expression of these genes provides strong, direct evidence of functional Nrf2 pathway activation.
Experimental Protocol: qPCR for HMOX1 and NQO1
-
Cell Culture and Treatment:
-
Seed cells (e.g., human retinal pigment epithelial RPE-1 or HepG2) in a 24-well plate.
-
Treat cells with HTHQ-P, SFN, and DMF at their respective 1X, 3X, and 10X EC50 concentrations (as determined from the ARE-luciferase assay) for 6-8 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit).
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH or ACTB), and a SYBR Green master mix.
-
Primer Sequences (Example):
-
HMOX1 Fwd: 5'-CAGGCAGAGAATGCTGAGTTC-3'
-
HMOX1 Rev: 5'-GCTTCACATAGCGCTGCA-3'
-
NQO1 Fwd: 5'-ATGTATGACAAAGGCCGGAGA-3'
-
NQO1 Rev: 5'-GTCCTAGCTTTGATCTGGTTGTC-3'
-
GAPDH Fwd: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Rev: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the quantification cycle (Cq) values for each gene.
-
Determine the relative gene expression using the ΔΔCq method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Tier 4: Cellular Viability and Therapeutic Window Assessment
Scientific Rationale: An ideal therapeutic compound should be potent but not toxic. It is crucial to assess the cytotoxicity of any Nrf2 activator to determine its therapeutic window. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[24][25][26][27] By comparing the concentration that causes 50% cytotoxicity (CC50) to the concentration that produces 50% of the maximal Nrf2 activation (EC50), we can calculate a Selectivity Index (SI = CC50/EC50), a key metric for drug development.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating and Treatment:
-
Seed cells in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a broad range of compound concentrations (e.g., from 10 nM to 200 µM) for 24 hours, matching the duration of the reporter assay.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[24][26]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.[26]
-
Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot percent viability versus compound concentration and use a four-parameter logistic model to determine the CC50 value.
-
Data Summary and Interpretation
The ultimate goal of this benchmarking workflow is to generate a clear, comparative dataset that allows for an informed assessment of the candidate compound. The data should be summarized in a table for easy interpretation.
| Compound | Keap1 Binding IC50 (µM) | ARE Activation EC50 (µM) | ARE Activation Emax (Fold Induction) | HMOX1 Induction (at 3x EC50) | NQO1 Induction (at 3x EC50) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) |
| HTHQ-P | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Sulforaphane | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| DMF | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Interpretation:
-
A potent compound will have low IC50 and EC50 values.
-
An efficacious compound will have a high Emax and robustly induce HMOX1 and NQO1 expression.
-
A safe compound will have a high CC50 value.
-
A promising candidate will exhibit high potency, high efficacy, and a large Selectivity Index, indicating a wide therapeutic window between its desired effect and cellular toxicity.
By following this structured, logic-driven approach, researchers can confidently and objectively evaluate the performance of novel Nrf2 activators like HTHQ-P, generating the critical data needed to advance the most promising candidates in the drug development pipeline.
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Cytotoxicity comparison between different hydroquinone derivatives in research
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparison of the cytotoxic profiles of hydroquinone and its derivatives, compounds with significant applications in both dermatology and oncology. As concerns over the safety of hydroquinone persist, the exploration of alternatives has intensified. This document provides a crucial resource for making informed decisions in research and development by synthesizing experimental data on cell viability, elucidating the underlying mechanisms of cytotoxicity, and detailing the methodologies for its assessment.
Mechanisms of Hydroquinone-Induced Cytotoxicity
Hydroquinone (HQ) and its derivatives exert their cytotoxic effects through a variety of cellular mechanisms. A foundational understanding of these pathways is essential for interpreting comparative cytotoxicity data.
-
Generation of Reactive Oxygen Species (ROS): A primary mechanism of HQ-induced toxicity is the generation of ROS. The oxidation of hydroquinone to the highly reactive p-benzoquinone can lead to a state of oxidative stress within the cell. This imbalance damages essential cellular components, including lipids, proteins, and DNA.[1]
-
Apoptosis Induction: Hydroquinone is a known inducer of apoptosis, or programmed cell death.[1] This process is often initiated by mitochondrial dysfunction and the release of cytochrome c. Studies have demonstrated that HQ can activate key executioner enzymes in the apoptotic cascade, specifically caspase-9 and caspase-3.[1][2] Furthermore, HQ has been shown to modulate signaling pathways such as the NF-κB and PARP-1/p53 pathways.[1][3]
-
Enzyme Inhibition: In melanocytes, the cytotoxicity of hydroquinone is closely linked to the activity of tyrosinase, the key enzyme in melanin synthesis.[4] Tyrosinase oxidizes HQ, leading to the formation of toxic metabolites that are selectively harmful to these pigment-producing cells.[4][5]
Comparative Cytotoxicity Data of Hydroquinone Derivatives
The cytotoxic potential of hydroquinone and its derivatives can vary significantly based on their chemical structure, the cell type being tested, and the duration of exposure. The 50% inhibitory concentration (IC50) is a standard metric used to quantify and compare the potency of these compounds.
Below is a summary of IC50 values for hydroquinone and several of its derivatives across various cell lines.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Hydroquinone | A431 (Human Squamous Carcinoma) | 23.3 (at 72h) | [6] |
| SYF (Mouse Fibroblast) | 37.5 (at 72h) | [6] | |
| SK-BR-3 (Breast Cancer) | 17.5 | [7] | |
| MDA-MB-231 (Breast Cancer) | Significant dose-dependent effect | [6] | |
| B16F10 (Mouse Melanoma) | Significant dose-dependent effect | [6] | |
| Benzoquinone | A431 (Human Squamous Carcinoma) | 54.1 (at 72h) | [6] |
| SYF (Mouse Fibroblast) | 52.3 (at 72h) | [6] | |
| Arbutin | melan-a (Mouse Melanocytes) | Less cytotoxic than hydroquinone | [1] |
| Deoxyarbutin | melan-a (Mouse Melanocytes) | Less cytotoxic than hydroquinone and arbutin | [1][8] |
| Hydroquinone-chalcone-pyrazoline hybrids | MCF-7 (Breast Adenocarcinoma) | 28.8 - 124.6 | [9] |
| HT-29 (Colorectal Carcinoma) | 28.8 - 124.6 | [9] |
Analysis of Comparative Data:
-
Hydroquinone vs. Benzoquinone: In A431 and SYF cell lines, hydroquinone demonstrates a stronger cytotoxic effect at lower concentrations compared to its oxidized form, benzoquinone.[6]
-
Hydroquinone vs. Glucoside Derivatives (Arbutin, Deoxyarbutin): Arbutin and its synthetic derivative, deoxyarbutin, are generally found to be less cytotoxic than hydroquinone.[1][8] This is attributed to the glucose moiety, which is thought to release hydroquinone more slowly and gently.[10] Deoxyarbutin, in particular, shows potent tyrosinase inhibition with reduced cytotoxicity, making it a potentially safer alternative for skin whitening applications.[8] However, it's important to note that under certain conditions, such as UVB irradiation, these derivatives can degrade and release hydroquinone, thereby increasing their cytotoxic potential.[11][12]
-
Novel Hydroquinone Hybrids: Recent research into novel hydroquinone-chalcone-pyrazoline hybrids has shown promising, albeit variable, cytotoxic activity against breast and colorectal cancer cell lines, with IC50 values ranging from 28.8 to 124.6 µM.[9] This highlights the potential for developing new anticancer agents based on the hydroquinone scaffold.
Key Experimental Protocols for Cytotoxicity Assessment
The accurate evaluation of cytotoxicity relies on robust and well-validated experimental protocols. Here, we detail the methodologies for three widely used assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density to ensure exponential growth during the experiment. Allow cells to adhere for 24 hours.[14]
-
Compound Treatment: Expose the cells to various concentrations of the hydroquinone derivatives for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle-only control group.[1]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture supernatant.
Principle: LDH is a stable cytosolic enzyme that is released into the extracellular environment when the plasma membrane is compromised.[15][16] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt into a colored formazan product.[15] The amount of formazan is proportional to the amount of LDH released, and therefore, to the number of lysed cells.[15]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Prepare wells for controls, including a vehicle control (spontaneous LDH release) and a positive control treated with a lysis agent like Triton X-100 (maximum LDH release).[15][17]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture, which contains the necessary substrates and tetrazolium salt.[16]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[15][18]
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm using a microplate reader.[18]
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the spontaneous and maximum release controls.
Annexin V/PI Assay for Apoptosis Detection
The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[19]
Principle: During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[19][20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells.[19][20] Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the cellular DNA.[19] This dual staining allows for the differentiation of cell populations.
Step-by-Step Protocol:
-
Cell Preparation: Induce apoptosis in your target cells using the desired hydroquinone derivatives. Include both negative (vehicle-treated) and positive controls.[20]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold 1X PBS.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Staining: To 100 µL of the cell suspension, add the fluorochrome-conjugated Annexin V and PI.[20]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[20] The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams illustrate a general workflow for cytotoxicity assessment and the key signaling pathway involved in hydroquinone-induced apoptosis.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Key signaling pathways in hydroquinone-induced apoptosis.
Conclusion
The comparative analysis of hydroquinone and its derivatives reveals a complex landscape of cytotoxic activity. While hydroquinone remains a potent compound, particularly against cancer cell lines, its derivatives, such as arbutin and deoxyarbutin, offer alternatives with potentially improved safety profiles for dermatological applications. The ongoing development of novel hydroquinone-based compounds continues to open new avenues for therapeutic intervention. For researchers and drug development professionals, a thorough understanding of the mechanisms of action and the application of rigorous cytotoxicity testing protocols are paramount for the successful and safe application of these compounds.
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Okubo, T., Oyama, Y., Inoue, S., & Sugiyama, K. (2018). Analysis of the effects of hydroquinone and arbutin on the differentiation of melanocytes. Biological & pharmaceutical bulletin, 41(1), 118–122. Retrieved from [Link]
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Lin, C. H., Wu, H. L., Hsiao, C. W., & Al-Suwayeh, S. A. (2017). Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin. International journal of molecular sciences, 18(5), 1010. Retrieved from [Link]
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A Comparative Analysis of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone and Trolox in Mitigating Lipid Peroxidation
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the antioxidant efficacy of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone and the widely recognized standard, Trolox, in the context of lipid peroxidation assays.
Lipid peroxidation, a process of oxidative degradation of lipids, is a critical factor in food spoilage and is implicated in the pathophysiology of numerous diseases. The assessment of antioxidant compounds capable of inhibiting this process is therefore of paramount importance. This guide delves into the mechanisms of action and comparative efficacy of a novel hydroquinone derivative and the established antioxidant, Trolox.
Understanding Lipid Peroxidation: A Cascade of Cellular Damage
Lipid peroxidation is a chain reaction initiated by the attack of a reactive oxygen species (ROS) on a polyunsaturated fatty acid (PUFA). This event triggers a cascade of reactions, leading to the formation of lipid radicals and a variety of breakdown products, including malondialdehyde (MDA) and conjugated dienes. These products can cause significant damage to cell membranes, altering their fluidity and permeability, and ultimately leading to cell death. The progression of lipid peroxidation is typically monitored through specific assays that quantify these byproducts.
The Contenders: A Profile of Two Antioxidants
Trolox: The Gold Standard
Trolox, a water-soluble analog of vitamin E, is a widely used antioxidant standard in various assays, including the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[1][2] Its antioxidant activity stems from the ability of its chromanol ring to donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.[3] While highly effective, some studies have indicated that under certain conditions, particularly in the presence of metal ions, Trolox may exhibit pro-oxidant properties.[4][5]
This compound: A Lipophilic Challenger
While direct experimental data on this compound is limited, its core structure, a substituted hydroquinone, is known for its potent antioxidant properties.[6][7][8] A closely related compound, 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), has been shown to be a potent scavenger of reactive oxygen species and an activator of the Nrf2 antioxidant pathway, a key regulator of cellular defense against oxidative stress.[9] The addition of a hexyl ether group and a pivaloyl ester group to the hydroquinone backbone is expected to increase its lipophilicity, potentially enhancing its incorporation into lipid membranes and its efficacy in preventing lipid peroxidation within these structures. The antioxidant mechanism of hydroquinone derivatives involves the donation of hydrogen atoms from their hydroxyl groups to free radicals, which stabilizes the radicals and terminates the oxidative chain reaction.[7]
Head-to-Head: A Comparative Efficacy Analysis
A direct, quantitative comparison of this compound and Trolox from a single study is not currently available in the published literature. However, by examining their mechanisms and the performance of related compounds, a qualitative assessment can be made.
| Feature | This compound (Inferred) | Trolox |
| Mechanism of Action | Hydrogen atom donation from hydroxyl groups; potential Nrf2 activation. | Hydrogen atom donation from the chromanol ring.[3] |
| Solubility | Lipophilic (fat-soluble). | Hydrophilic (water-soluble).[10][11] |
| Cellular Localization | Expected to partition into lipid membranes. | Primarily in the aqueous phase, with some partitioning into membranes.[12] |
| Potential Advantages | Enhanced efficacy within lipid membranes due to lipophilicity. | Well-characterized, established standard; effective in aqueous systems.[1][2] |
| Potential Disadvantages | Limited direct experimental data. | Potential pro-oxidant activity in the presence of metal ions.[4][5] |
Experimental Protocols for Assessing Lipid Peroxidation
Accurate evaluation of antioxidant efficacy relies on robust and reproducible experimental protocols. Below are methodologies for two commonly employed lipid peroxidation assays.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.[13][14]
Protocol:
-
Sample Preparation: Homogenize tissue samples or prepare lipid suspensions in an appropriate buffer.
-
Reaction Mixture: To 100 µL of the sample, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).
-
Incubation: Incubate the mixture at 95°C for 60 minutes.[14]
-
Cooling and Centrifugation: Cool the samples on ice for 10 minutes and centrifuge at 1,500 x g for 10 minutes.[14]
-
Measurement: Measure the absorbance of the supernatant at 532 nm.[14]
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Conjugated Diene Assay
This method measures the formation of conjugated dienes, an early indicator of lipid peroxidation.[15][16]
Protocol:
-
Lipid Extraction: Extract lipids from the sample using a chloroform:methanol (2:1, v/v) mixture.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Resuspension: Resuspend the lipid extract in a suitable solvent such as cyclohexane or ethanol.
-
Measurement: Measure the absorbance at 233 nm, which is the characteristic absorption maximum for conjugated dienes.[15]
-
Quantification: Calculate the concentration of conjugated dienes using the molar extinction coefficient of 2.52 x 10^4 M⁻¹cm⁻¹.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the lipid peroxidation pathway and the proposed antioxidant mechanisms.
Caption: The chain reaction of lipid peroxidation, from initiation to the formation of damaging byproducts.
Caption: Antioxidant mechanisms of Trolox and hydroquinone derivatives in terminating lipid peroxidation.
Conclusion and Future Directions
Both Trolox and this compound possess the chemical functionalities required to act as potent antioxidants against lipid peroxidation. Trolox remains an invaluable water-soluble standard for comparative studies. The lipophilic nature of the hydroquinone derivative suggests it may offer superior protection within the lipid microenvironment of cell membranes. However, this hypothesis requires direct experimental validation.
Future research should focus on head-to-head comparative studies of these two compounds in various lipid peroxidation models, including liposomes and cell-based assays. Such studies will provide the necessary quantitative data to definitively establish the relative efficacy of this compound and guide its potential application as a novel lipophilic antioxidant.
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A Researcher's Guide to Rigorous Negative Controls for 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone Experiments
In the pursuit of novel therapeutics, particularly in the realms of antioxidants and modulators of cellular signaling, the integrity of our experimental design is paramount. The subject of this guide, 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone, is a lipophilic hydroquinone derivative with significant potential as an antioxidant. Its structural similarity to other bioactive hydroquinones suggests a likely mechanism of action involving the Keap1-Nrf2 antioxidant response pathway and potential inhibition of enzymes such as tyrosinase. This guide provides a comprehensive framework for designing and implementing robust negative controls in studies involving this compound, ensuring the validity and reproducibility of your findings.
The Critical Role of Negative Controls
Negative controls are the bedrock of scientific rigor. They establish a baseline against which the effects of the experimental treatment are measured, allowing researchers to confidently attribute observed changes to the compound of interest and not to confounding variables. For a lipophilic compound like this compound, a multi-faceted approach to negative controls is essential to account for vehicle effects, off-target effects, and to confirm the specificity of its biological activity.
Comparison of Negative Control Strategies
A comprehensive negative control strategy for this compound should incorporate three key types of controls: a vehicle control, a biologically inactive structural analog, and a functional genomics control. Each addresses a different potential source of experimental artifact.
| Control Type | Purpose | Recommended Implementation | Strengths | Limitations |
| Vehicle Control | To account for the biological effects of the solvent used to dissolve the lipophilic compound. | A solution of the same solvent (e.g., DMSO) at the final concentration used in the experimental wells, without the test compound. | Simple to implement; essential for ruling out solvent-induced artifacts. | Does not control for off-target effects of the compound itself. |
| Inactive Structural Analog | To demonstrate that the observed effects are due to the specific chemical structure of the active compound and not to general chemical properties. | A structurally similar molecule that lacks the key functional groups required for biological activity. For hydroquinones, a meta-isomer is a suitable choice. | Provides strong evidence for specificity of action; controls for non-specific cellular stress. | Can be difficult to source or synthesize; assumes complete biological inactivity. |
| Functional Genomics Control | To confirm the involvement of a specific signaling pathway in the compound's mechanism of action. | Using siRNA or CRISPR/Cas9 to knock down a key protein in the hypothesized pathway (e.g., Nrf2) prior to treatment with the compound. | Provides direct mechanistic insight; confirms on-target effects. | Technically more complex; potential for off-target effects from the knockdown itself. |
Experimental Protocols
I. Vehicle Control Protocol for Cell-Based Assays
Given the lipophilic nature of this compound, a solvent such as dimethyl sulfoxide (DMSO) is typically required for solubilization in aqueous cell culture media. It is crucial to control for any potential biological effects of the solvent itself.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: Prepare the final working concentrations of the test compound by diluting the stock solution in cell culture medium. Ensure the final concentration of DMSO in the medium is consistent across all experimental and control groups and is typically kept below 0.5% (v/v) to minimize toxicity.
-
Vehicle Control Preparation: Prepare a vehicle control solution by adding the same volume of 100% DMSO as used for the highest concentration of the test compound to an equivalent volume of cell culture medium.
-
Experimental Setup:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the vehicle control solution.
-
Test Compound: Cells treated with the working solutions of this compound.
-
-
Incubation and Analysis: Incubate all plates for the desired experimental duration and then proceed with the relevant cellular or biochemical assays.
II. Inactive Structural Analog: The Meta-Hydroquinone Approach
The antioxidant activity of hydroquinones is dependent on the para-positioning of the two hydroxyl groups, which allows for the formation of a stable quinone upon oxidation. In contrast, meta-hydroquinones are generally considered biologically inactive in this regard. Therefore, a meta-isomer of the parent hydroquinone can serve as an excellent negative control.
Proposed Inactive Analog: 1-O-Hexyl-4-pivaloyl-3,5-dimethylresorcinol (a meta-hydroquinone derivative). While not readily commercially available, its synthesis would follow similar principles to the active compound, substituting trimethylhydroquinone with the corresponding resorcinol derivative.
Experimental Workflow:
Caption: Workflow for validating the specificity of this compound activity using an inactive structural analog.
III. Functional Genomics Control: Nrf2 Knockdown
Hydroquinone antioxidants are known to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[1][2][3] To confirm that the antioxidant effects of this compound are mediated by this pathway, a functional genomics approach using siRNA-mediated knockdown of Nrf2 is recommended.
Signaling Pathway Diagram:
Caption: The Keap1-Nrf2 signaling pathway.
Step-by-Step Protocol for Nrf2 Knockdown:
-
Cell Seeding: Seed cells at an appropriate density for transfection.
-
siRNA Transfection:
-
Control siRNA (scrambled): Transfect one set of cells with a non-targeting scrambled siRNA.
-
Nrf2 siRNA: Transfect another set of cells with siRNA specifically targeting Nrf2.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for effective knockdown of Nrf2 protein levels.
-
Treatment: Treat both scrambled siRNA and Nrf2 siRNA-transfected cells with the vehicle control and this compound.
-
Assay for Antioxidant Effect: After the desired treatment period, perform an assay to measure the antioxidant effect (e.g., ROS measurement, qPCR for antioxidant gene expression).
-
Confirmation of Knockdown: In parallel, lyse a subset of cells from each group to confirm Nrf2 knockdown by Western blotting.
Application in Specific Assays
Antioxidant Activity Assay (e.g., DCFDA Assay for Intracellular ROS)
-
Positive Control: A known antioxidant such as N-acetylcysteine (NAC) or Trolox.
-
Negative Controls:
-
Untreated cells.
-
Vehicle (e.g., DMSO) treated cells.
-
Cells treated with the inactive structural analog (1-O-Hexyl-4-pivaloyl-3,5-dimethylresorcinol).
-
Nrf2 knockdown cells treated with this compound.
-
Tyrosinase Inhibition Assay
Many hydroquinone derivatives are known to inhibit tyrosinase, a key enzyme in melanin synthesis.[4]
-
Positive Control: A known tyrosinase inhibitor such as kojic acid.[5]
-
Negative Controls:
-
Reaction buffer without the test compound.
-
Vehicle (e.g., DMSO) in the reaction buffer.
-
The inactive structural analog in the reaction buffer.
-
Conclusion
References
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A Guide to Reproducibility and Statistical Validation in Preclinical Studies of Novel Hydroquinone Derivatives: The Case of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to potential therapeutic application is fraught with challenges. A primary hurdle is the generation of robust, reproducible, and statistically sound data. The "reproducibility crisis" in preclinical research is a well-documented phenomenon, where findings from initial studies often cannot be replicated, leading to wasted resources and a delayed pipeline for new medicines.[1][2] This guide provides a comprehensive framework for establishing a rigorous validation program for novel compounds, using the hypothetical molecule 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone as a case study.
Section 1: The Foundation of Trustworthy Data: Core Principles of Preclinical Study Design
Before any experiment is conducted, a robust framework must be in place to prevent bias and ensure data integrity. This framework is built on principles that are mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] The cornerstone of data integrity is the ALCOA+ principle, which dictates that all data must be A ttributable, L egible, C ontemporaneously recorded, O riginal (or a true copy), and A ccurate.[5]
Expertise in Action: Simply following a protocol is insufficient. True scientific rigor demands an understanding of why certain design elements are critical. For instance, randomization of animals into treatment groups is not merely about mixing them up; it is a statistical tool to prevent selection bias and ensure that any observed differences between groups are due to the treatment, not pre-existing variations. Similarly, blinding —where investigators and analysts are unaware of group allocations—is essential to prevent unconscious bias from influencing measurements and interpretations.[6]
The entire preclinical validation process can be visualized as a structured workflow, moving from initial characterization to more complex biological systems.
Caption: Preclinical validation workflow for a novel compound.
Section 2: In Vitro Characterization: Generating the Initial Efficacy and Safety Profile
The initial evaluation of a novel hydroquinone derivative like this compound begins with a battery of in vitro assays. These tests provide a rapid and cost-effective way to screen for biological activity and potential toxicity before committing to more complex animal studies.[7]
Antioxidant Activity Assessment
Given its hydroquinone structure, a primary hypothesis is that the compound possesses antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating free-radical scavenging ability.[8]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare stock solutions of positive controls (e.g., Ascorbic Acid, Trolox) in an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compound (serially diluted from the stock solution) to the wells. Include wells for positive controls and a vehicle control (DMSO).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Data Presentation: A Comparative Approach
Presenting data in a clear, tabular format allows for immediate comparison against known standards. This is crucial for contextualizing the potency of the novel compound.
| Compound | IC50 (µM) [Example Data] |
| This compound | 15.8 ± 1.2 |
| Ascorbic Acid (Positive Control) | 25.4 ± 2.1 |
| Trolox (Positive Control) | 12.1 ± 0.9 |
| Vehicle Control (DMSO) | > 1000 |
Cytotoxicity Assessment
A compound's potential therapeutic benefit must be weighed against its toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[9][10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells (e.g., A375 human melanoma cells and HaCaT normal human keratinocytes) into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere and grow for 24 hours in a CO2 incubator.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for each cell line.
-
Data Presentation: Assessing Selective Toxicity
A key goal is to determine if the compound is more toxic to cancer cells than to normal cells.
| Compound | IC50 on A375 Cells (µM) [Example Data] | IC50 on HaCaT Cells (µM) [Example Data] | Selectivity Index (IC50 HaCaT / IC50 A375) |
| This compound | 40.5 ± 3.5 | 175.2 ± 15.1 | 4.3 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 5.2 ± 0.6 | 6.5 |
Section 3: Statistical Validation: Ensuring Meaningful Conclusions
The credibility of preclinical data hinges on appropriate statistical analysis.[11] The choice of statistical test is not arbitrary; it depends on the experimental design, the number of groups being compared, and the nature of the data.[6] A common pitfall is the misuse of statistical tests, such as performing multiple t-tests instead of an Analysis of Variance (ANOVA) when comparing more than two groups, which inflates the risk of false-positive results.[11]
Trustworthiness Through Pre-Specification: To avoid "p-hacking" (analyzing data in multiple ways until a statistically significant result is found), the statistical analysis plan must be defined before the study begins.[12] This plan should specify the primary and secondary endpoints, the statistical tests that will be used, and the significance level (p-value) that will be considered statistically significant (typically p < 0.05).
The following decision tree provides a simplified guide for selecting common statistical tests in preclinical research.
Caption: Decision tree for selecting an appropriate statistical test.
Section 4: A Framework for Comparative Analysis and Future Directions
With validated in vitro data, the next step is to place this compound in the context of existing alternatives. This involves comparing its performance metrics against other hydroquinone derivatives or standard-of-care compounds. A related compound, 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), has shown anti-mutagenic activity but also potential for promoting carcinogenesis at certain doses, highlighting the importance of thorough dose-response and toxicity studies.[13][14][15]
The ultimate goal of these preclinical studies is to elucidate a potential mechanism of action. Based on the data, one might hypothesize that the compound acts by scavenging reactive oxygen species (ROS) and modulating endogenous antioxidant pathways, such as the Nrf2-ARE pathway.
Caption: Hypothesized mechanism via the Nrf2-ARE antioxidant pathway.
By systematically applying the principles of rigorous design, self-validating protocols, and appropriate statistical analysis, researchers can build a compelling and trustworthy data package for any novel compound. This not only increases the likelihood of successful translation to clinical trials but also upholds the integrity of the scientific process, ensuring that time and resources are invested in the most promising therapeutic candidates.
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A Comparative Guide to the Biological Effects of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone Across Diverse Cell Models
This guide provides a comprehensive framework for the cross-validation of the biological effects of the novel synthetic compound, 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. Drawing from established principles of antioxidant and anti-inflammatory research, we present a detailed roadmap for characterizing its activity profile in comparison to relevant alternatives across a panel of scientifically selected cell models. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.
Introduction: The Rationale for Investigating this compound
Hydroquinone and its derivatives are a well-established class of compounds recognized for their potent antioxidant and anti-inflammatory properties[1][2][3][4][5]. The core hydroquinone structure acts as a potent scavenger of reactive oxygen species (ROS), and modifications to this scaffold can significantly modulate its biological activity, bioavailability, and cellular uptake. The subject of this guide, this compound, is a novel derivative featuring a hexyl ether group, a pivaloyl ester group, and a trimethylated hydroquinone core. These modifications are hypothesized to enhance its lipophilicity and cellular permeability, potentially leading to improved efficacy and duration of action.
Based on the known bioactivities of similar structures, such as 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), which has demonstrated significant anti-oxidant and neuroprotective effects[6][7][8][9][10], we postulate that this compound will exhibit robust antioxidant and anti-inflammatory activities. This guide outlines a comprehensive strategy to validate these hypotheses through a series of cross-comparative studies in diverse and physiologically relevant cell models.
Comparative Framework: Selecting Appropriate Cell Models and Comparator Compounds
To ensure a thorough and unbiased evaluation, the biological effects of this compound will be benchmarked against a carefully selected panel of comparator compounds in three distinct cell lines.
Selected Cell Models:
-
PC12 (Pheochromocytoma): A well-established neuronal-like cell line extensively used in neuroprotective and oxidative stress studies. This model is particularly relevant given the previously observed neuroprotective effects of HTHQ[10].
-
RAW 264.7 (Macrophage): An immortalized murine macrophage cell line that is a cornerstone of in vitro inflammation research. These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, making them ideal for assessing anti-inflammatory potential.
-
HepG2 (Hepatocellular Carcinoma): A human liver cell line widely used in toxicology and drug metabolism studies. The liver is a central organ for detoxification and is often subjected to oxidative stress, making HepG2 cells a relevant model for assessing cytoprotective and antioxidant effects[11].
Comparator Compounds:
-
Trimethylhydroquinone (TMHQ): The parent hydroquinone core of the test compound. This will help to elucidate the contribution of the hexyl and pivaloyl modifications to the overall activity.
-
Trolox: A water-soluble analog of vitamin E and a widely used standard antioxidant for comparison in various antioxidant assays[12][13].
-
TBHQ (tert-Butylhydroquinone): A potent and commercially used antioxidant that is a known activator of the Nrf2 pathway[14].
Methodology and Experimental Protocols
A multi-faceted approach will be employed to dissect the biological activities of this compound. The following experimental protocols provide a detailed, step-by-step guide for this investigation.
Experimental Workflow Overview
Figure 1. A generalized experimental workflow for the cross-validation of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed PC12, RAW 264.7, and HepG2 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator compounds (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with the test compounds for a predetermined time (e.g., 1-4 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as H2O2 (100 µM) or menadione (50 µM), for the final 30-60 minutes of the incubation period.
-
DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Data Acquisition: Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence values to the control group and express the results as a percentage reduction in ROS levels.
Protocol 3: Nrf2 Nuclear Translocation Assay
The activation of the Nrf2 pathway is a key mechanism of cellular antioxidant defense[15][16].
Figure 2. The Nrf2 signaling pathway, a target for antioxidant compounds.
-
Cell Culture and Treatment: Culture cells on coverslips in a 24-well plate and treat with the test compounds for 6 to 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI[15].
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of Nrf2.
Protocol 4: NF-κB Activation Assay
NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes[17][18][19].
Figure 3. The canonical NF-κB signaling pathway in inflammation.
-
Cell Treatment: Pre-treat RAW 264.7 cells with the test compounds for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions using a commercial kit.
-
Western Blotting: Perform Western blotting to detect the levels of NF-κB (p65 subunit) in both fractions. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.
-
Data Analysis: Quantify the band intensities to determine the extent of NF-κB translocation to the nucleus.
Data Presentation and Interpretation
The following tables provide a template for the clear and concise presentation of the comparative data obtained from the proposed experiments.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound | PC12 | RAW 264.7 | HepG2 |
| This compound | |||
| Trimethylhydroquinone (TMHQ) | |||
| Trolox | |||
| TBHQ |
Table 2: Comparative Antioxidant Activity (% ROS Reduction at 10 µM)
| Compound | PC12 | RAW 264.7 | HepG2 |
| This compound | |||
| Trimethylhydroquinone (TMHQ) | |||
| Trolox | |||
| TBHQ |
Table 3: Comparative Nrf2 Activation (Fold Increase in Nuclear Nrf2 at 10 µM)
| Compound | PC12 | RAW 264.7 | HepG2 |
| This compound | |||
| Trimethylhydroquinone (TMHQ) | |||
| Trolox | |||
| TBHQ |
Table 4: Comparative Anti-inflammatory Activity (% Inhibition of NF-κB Translocation at 10 µM)
| Compound | RAW 264.7 |
| This compound | |
| Trimethylhydroquinone (TMHQ) | |
| Trolox | |
| TBHQ |
Conclusion
This guide provides a robust and scientifically rigorous framework for the comprehensive evaluation of this compound's biological effects. By employing a multi-model, multi-assay approach with relevant comparators, researchers can generate a high-quality dataset that will clearly define the compound's antioxidant and anti-inflammatory profile. The detailed protocols and data presentation templates are designed to ensure reproducibility and facilitate clear interpretation of the findings, ultimately accelerating the assessment of this promising novel compound.
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Mizoguchi, Y., et al. (2003). Dose Dependence of 1-O-hexyl-2,3,5-trimethylhydroquinone Promotion of Forestomach Carcinogenesis in Rats Pretreated With N-ethylnitrosourethane. PubMed. Retrieved from [Link]
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Kawasaki, N., et al. (1999). Synthesis of trimethylhydroquinone derivatives as anti-allergic agents with anti-oxidative actions. PubMed. Retrieved from [Link]
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Kim, J. H., et al. (2019). 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates l-DOPA-Induced Cytotoxicity in PC12 Cells. PubMed. Retrieved from [Link]
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Al-Bayati, R. I. H., & Ali, A. H. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Retrieved from [Link]
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Geronikaki, A., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. MDPI. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Retrieved from [Link]
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ResearchGate. (2020). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment extends beyond discovery to ensuring the safety of our personnel and the protection of our environment. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone, a substituted hydroquinone derivative. The procedures outlined herein are synthesized from established best practices for handling hazardous chemical waste and are grounded in the safety profiles of related chemical structures.
I. Hazard Assessment and Waste Profile: Understanding the "Why"
-
Hydroquinone Derivatives: Hydroquinone and its derivatives are known for their potential health and environmental hazards. They are often classified as harmful if swallowed, may cause allergic skin reactions, can cause serious eye damage, and are suspected of causing genetic defects or cancer[1][2]. Critically, they are recognized as being very toxic to aquatic life with long-lasting effects[1][3][4]. Therefore, under no circumstances should this compound or its containers be disposed of via standard drain or trash systems[3][5][6].
-
Pivaloyl Group: The pivaloyl moiety does not mitigate the hazards of the hydroquinone structure. Related compounds like pivaloyl chloride are corrosive and react with water[7][8].
Given these characteristics, This compound must be treated as a hazardous chemical waste . Its disposal is governed by institutional policies and regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA)[9][10].
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure. The causality is clear: preventing skin, eye, and respiratory contact is paramount.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, inspected for integrity before use[1]. | To prevent skin contact and potential sensitization or absorption[1][4]. Contaminated gloves should be washed before removal and disposed of properly[11]. |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[12][13]. | To protect against splashes that can cause serious eye damage[1]. |
| Lab Coat | Long-sleeved, chemical-resistant apron or coat[12]. | To protect skin and personal clothing from contamination. |
| Ventilation | Handle exclusively within a certified chemical fume hood. | To prevent inhalation of any potential dust or aerosols[12][13]. |
III. Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance, from the point of generation to final collection.
Proper segregation is fundamental to safe chemical waste management, preventing unintended and dangerous reactions.
-
Identify the Waste Stream: This compound is a non-halogenated organic solid . It should not be mixed with halogenated solvents, strong acids, bases, or oxidizers[9][14].
-
Select a Compatible Container:
-
Use a dedicated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene, HDPE) with a secure, screw-top lid[15].
-
Ensure the container is in good condition, free from cracks or contamination.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion[15].
-
Accurate labeling is a critical regulatory requirement that ensures safe handling by all personnel, from the lab to the disposal facility[5][9][10].
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.
-
Complete All Fields: The label must include:
The SAA is the designated location in your laboratory for storing hazardous waste before it is collected.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[5][10].
-
Storage:
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, and absorbent pads. Place these items in a separate, clearly labeled solid hazardous waste container.
-
Empty Chemical Containers: The original product container is considered hazardous waste. Do not rinse it. Seal it and manage it for disposal through your institution's EHS office. Rinsing can generate a liquid hazardous waste stream and increase disposal costs[15].
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). The first rinseate is hazardous and must be collected in a designated liquid hazardous waste container[15][16]. Subsequent rinses can typically be managed as non-hazardous.
Laboratory personnel are responsible for the waste up to the point of collection. The final disposal is handled by trained professionals.
-
Request a Pickup: Once your waste container is full (or within one year of the accumulation start date), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[5].
-
Professional Disposal: Your EHS office will work with a licensed hazardous waste broker to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[17]. The most common disposal method for this type of organic waste is high-temperature incineration, which ensures complete destruction[10][16].
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE.
-
Contain the Spill: Use a chemical spill kit with an absorbent material to contain the solid. Do not use water. Moisten the material with an inert liquid if it is a fine powder to prevent it from becoming airborne[6].
-
Clean Up: Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if there is any fire risk[13].
-
Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent, collecting the towel as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.
Disposal Workflow Diagram
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Navigating the Safe Handling of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone is a complex molecule, and its hazard profile should be approached with a comprehensive understanding of its constituent parts. The primary concerns are associated with the hydroquinone core, which is known to have several potential health effects.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[1]
-
Skin Sensitization: Repeated or prolonged contact may lead to allergic skin reactions.[2][3]
-
Serious Eye Damage: As with many hydroquinone compounds, there is a risk of serious eye damage upon direct contact.
-
Potential for Systemic Effects: Hydroquinone and its derivatives can be absorbed through the skin and may have systemic effects.[3] Long-term exposure to hydroquinone has been associated with concerns about carcinogenicity and other health risks.[4]
-
Respiratory Irritation: If handled as a powder, inhalation of dust particles may cause respiratory tract irritation.
The addition of the hexyl ether and pivaloyl ester groups modifies the molecule's physical and chemical properties, but the underlying toxicology of the hydroquinone moiety should be the primary driver of safety protocols. The pivaloyl group is generally stable under normal laboratory conditions.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment of your specific experimental procedures is crucial for determining the appropriate level of PPE. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Splash/Aerosol Hazard |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or equivalent standards. | A face shield worn in addition to chemical safety goggles. |
| Skin and Body Protection | A chemical-resistant lab coat or coveralls. | A splash-proof apron in addition to a lab coat or coveralls. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended for extended handling or when working with concentrated solutions. | Thicker, chemical-resistant gloves (e.g., butyl rubber) for prolonged or immersion-based tasks. |
| Respiratory Protection | Work in a well-ventilated area. For handling powders, a certified chemical fume hood is mandatory. | A NIOSH-approved respirator with an appropriate organic vapor/particulate filter cartridge. |
Glove Selection Logic:
The choice of glove material is critical. Nitrile gloves offer good resistance to a range of chemicals and are a suitable starting point for incidental contact. For more prolonged handling or when working with solutions, neoprene or butyl rubber gloves provide enhanced protection. Always inspect gloves for any signs of degradation or perforation before use.
Operational and Handling Plan: A Step-by-Step Approach
Adherence to a strict operational plan is fundamental to minimizing exposure and ensuring a safe working environment.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, especially when handling the solid form to prevent inhalation of dust.
-
Assemble PPE: Before handling, ensure all necessary PPE is readily available and in good condition.
-
Prepare Materials: Have all necessary equipment and reagents ready to minimize the duration of handling.
-
Weighing: If working with the solid, weigh the required amount in the chemical fume hood on a disposable weighing paper or in a tared container.
-
Dissolving/Reaction: If preparing a solution, add the solid to the solvent slowly to avoid splashing. If running a reaction, ensure the apparatus is properly assembled and vented into the fume hood.
-
Post-handling Decontamination: After handling, decontaminate the work area with an appropriate solvent and cleaning agent. Wipe down all surfaces and equipment.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. Ensure adequate ventilation and wear appropriate PPE during cleanup.[7] |
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Step-by-step process for the disposal of contaminated waste.
Disposal Protocol:
-
Segregation: Do not mix this waste with general laboratory trash.[8][9]
-
Containment: Place all contaminated solid and liquid waste into clearly labeled, sealed, and puncture-resistant hazardous waste containers.[5][8]
-
Labeling: Label the waste container with the full chemical name and any other required information according to your institution's and local regulations.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][9][10] Never dispose of this chemical down the drain or in the regular trash.[8][9]
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Anenta. (2025, September 15). A guide to the disposal of laboratory waste. Retrieved from [Link]
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Advanced Photon Source. (2024, February 22). Safety Glove Selection Guide. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved from [Link]
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UC Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
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eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
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CIR. (2014, February 21). Amended Safety Assessment of Hydroquinone as Used in Cosmetics. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hydroquinone - Hazardous Substance Fact Sheet. Retrieved from [Link]
- English, J. C., & Deisinger, P. J. (1999). The toxicology of hydroquinone--relevance to occupational and environmental exposure. Critical reviews in toxicology, 29(3), 283–330.
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Princeton University. (n.d.). Phenol. Office of Environmental Health and Safety. Retrieved from [Link]
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Phenol Acetone Sector Group (PASG). (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]
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CIR. (2014, February 21). Amended Safety Assessment of Hydroquinone as Used in Cosmetics. Retrieved from [Link]
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University of Washington. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Retrieved from [Link]
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Yale University. (2022, June). Phenol Standard Operating Procedure. Environmental Health & Safety. Retrieved from [Link]
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- Google Patents. (n.d.). KR20030069393A - Hydroquinone derivatives grafted with tat peptide, its preparation method and cosmetic composition for skin whitening comprising the same.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
